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Core Science & Biosynthesis

Foundational

The Emerging Role of 6-Sulfonylquinoline Derivatives in Oncology: A Technical Guide to Their Biological Activity

This in-depth technical guide provides a comprehensive overview of the burgeoning field of 6-sulfonylquinoline derivatives and their significant potential in cancer research. Addressed to researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the burgeoning field of 6-sulfonylquinoline derivatives and their significant potential in cancer research. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core biological activities, mechanisms of action, and the experimental validation of this promising class of compounds. We will explore their journey from chemical synthesis to their impact on key cellular pathways implicated in oncogenesis, supported by detailed protocols and data-driven insights.

Introduction: The Quinoline Scaffold and the Advent of Sulfonyl Derivatives

The quinoline ring system, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] In the realm of oncology, quinoline-based agents have demonstrated significant therapeutic impact, with several derivatives gaining FDA approval for the treatment of various cancers.[3] The introduction of a sulfonyl group at the 6-position of the quinoline nucleus has given rise to a new class of derivatives with enhanced and often novel anti-cancer properties. This modification can significantly alter the physicochemical properties of the parent molecule, influencing its solubility, bioavailability, and target-binding affinity.

Mechanisms of Action: Targeting the Pillars of Cancer Progression

6-Sulfonylquinoline derivatives exert their anti-cancer effects through a variety of mechanisms, often targeting multiple key pathways involved in tumor growth, proliferation, and survival. This multi-targeted approach is a significant advantage in combating the complexity and heterogeneity of cancer.

Inhibition of Key Enzymes in Cancer Metabolism and Signaling

Pyruvate Kinase M2 (PKM2) Modulation: A hallmark of cancer cells is their altered metabolism, characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect.[4] Pyruvate kinase M2 (PKM2) is a key enzyme in this process and exists in a highly active tetrameric form and a less active dimeric form. The dimeric form promotes the accumulation of glycolytic intermediates that are shunted into biosynthetic pathways essential for cancer cell growth. Certain 6-sulfonylquinoline derivatives have been identified as modulators of PKM2, shifting the equilibrium towards the active tetrameric state, thereby reducing the availability of biosynthetic precursors and inhibiting cancer cell proliferation.[4]

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of metalloenzymes that play a crucial role in maintaining pH homeostasis.[5] In the tumor microenvironment, hypoxia leads to the overexpression of specific CA isoforms, particularly CA IX and CA XII. These enzymes contribute to the acidification of the extracellular space, which promotes tumor invasion, metastasis, and resistance to therapy. The sulfonamide group is a well-established zinc-binding moiety, and consequently, 6-sulfonylquinoline derivatives have been investigated as potent and selective inhibitors of tumor-associated CAs.[5][6] By inhibiting these enzymes, these compounds can disrupt the pH balance in the tumor microenvironment, thereby impeding cancer progression.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell proliferation, survival, and differentiation.[5][7] Dysregulation of EGFR signaling, through overexpression or mutation, is a common driver of many cancers. Several 6-sulfonylquinoline derivatives have been developed as potent inhibitors of EGFR tyrosine kinase, competing with ATP for binding to the catalytic domain of the enzyme and thereby blocking its activity.[7]

Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, playing a central role in cell growth, survival, and metabolism.[4][7] The sulfonamide moiety can act as a pharmacophore for targeting the ATP-binding pocket of PI3K. By inhibiting PI3K, 6-sulfonylquinoline derivatives can effectively shut down this critical pro-survival pathway, leading to the induction of apoptosis in cancer cells.[8]

Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition

The microtubule network, composed of α- and β-tubulin polymers, is essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[9] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. A number of 6-sulfonylquinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.

Synthesis of 6-Sulfonylquinoline Derivatives: A General Overview

The synthesis of 6-sulfonylquinoline derivatives typically involves a multi-step process. A generalized synthetic route is outlined below, with the understanding that specific reaction conditions and reagents may vary depending on the desired final compound.

General Synthetic Protocol
  • Chlorosulfonation of a Substituted Quinoline: The synthesis often commences with the chlorosulfonation of a suitable quinoline precursor. This is typically achieved by reacting the quinoline with chlorosulfonic acid to introduce the sulfonyl chloride group at the 6-position.[11]

  • Sulfonamide Formation: The resulting 6-quinolinesulfonyl chloride is then reacted with a primary or secondary amine to form the corresponding sulfonamide. This step allows for the introduction of a wide variety of substituents, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.[11]

Experimental Protocols for Biological Evaluation

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of 6-sulfonylquinoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 6-sulfonylquinoline derivative for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.[12]

EGFR Tyrosine Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, and DTT. Prepare solutions of EGFR enzyme, a peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the EGFR enzyme, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding the peptide substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a colorimetric assay that detects the remaining ATP (e.g., ADP-Glo™ Kinase Assay) or by using a phosphospecific antibody in an ELISA-based format.[13][14] The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Tubulin Polymerization Assay

This assay monitors the effect of a compound on the in vitro polymerization of tubulin into microtubules.

  • Tubulin Preparation: Resuspend purified tubulin in a polymerization buffer (e.g., PIPES, MgCl2, EGTA) on ice.

  • Reaction Mixture: In a pre-warmed 96-well plate, add the tubulin solution and the test compound.

  • Initiation of Polymerization: Initiate polymerization by adding GTP and incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance is proportional to the amount of microtubule polymer formed.[15][16][17]

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The effect of the compound on the rate and extent of polymerization can be quantified, and the IC50 value can be determined.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the 6-sulfonylquinoline derivative for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.[8][12]

Data Presentation: Quantitative Analysis of Biological Activity

The anti-cancer activity of 6-sulfonylquinoline derivatives is typically quantified by their IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. The following tables summarize representative data from the literature.

Table 1: Cytotoxic Activity of 6-Sulfonylquinoline Derivatives against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Derivative AA549Lung35.21[6]
Derivative AHeLaCervical33.14[6]
Derivative BMDA-MB-231Breast26.54[6]
Derivative CMCF-7Breast< 128[6]

Table 2: Carbonic Anhydrase Inhibitory Activity of 6-Sulfonylquinoline Derivatives

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
QBS 178.4153.755.4-[6]
13a --25.89.8[5]
13b --5.513.2[5]
13c --18.68.7[5]

Table 3: EGFR Tyrosine Kinase Inhibitory Activity of Sulfonylated Indeno[1,2-c]quinolines (SIQs)

CompoundEGFR-TK IC50 (nM)
SIQ Derivative 10.6
SIQ Derivative 210.2
Erlotinib (Control)~20

Table 4: Tubulin Polymerization Inhibitory Activity of a Quinoline Sulfonamide Derivative

CompoundTargetIC50 (µM)
D13Tubulin Polymerization6.74

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Signaling Pathways

EGFR_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Sulfonylquinoline 6-Sulfonylquinoline Derivative Sulfonylquinoline->EGFR Inhibits Sulfonylquinoline->PI3K Inhibits

Caption: EGFR and PI3K/Akt Signaling Pathway Inhibition.

Experimental Workflows

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells add_compound Add 6-Sulfonylquinoline Derivative seed_cells->add_compound incubate Incubate (48-72h) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50 end End calculate_ic50->end

Caption: In Vitro Cytotoxicity (MTT) Assay Workflow.

Apoptosis_Workflow start Start treat_cells Treat Cells with 6-Sulfonylquinoline Derivative start->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry data_analysis Quantify Apoptotic Cell Population flow_cytometry->data_analysis end End data_analysis->end

Caption: Apoptosis Assay Workflow.

Conclusion and Future Directions

6-Sulfonylquinoline derivatives represent a highly promising and versatile class of compounds in the landscape of cancer research. Their ability to target multiple, critical pathways in cancer progression, including metabolic reprogramming, key signaling cascades, and cytoskeletal dynamics, underscores their therapeutic potential. The modular nature of their synthesis allows for extensive structure-activity relationship studies, paving the way for the development of highly potent and selective inhibitors.

Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their efficacy and safety profiles. Furthermore, exploring their potential in combination therapies with existing anti-cancer agents could lead to synergistic effects and overcome drug resistance. As our understanding of the complex biology of cancer deepens, the rational design of novel 6-sulfonylquinoline derivatives will undoubtedly continue to be a fruitful avenue for the discovery of next-generation cancer therapeutics.

References

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - MDPI. Available at: [Link]

  • Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. Available at: [Link]

  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC. Available at: [Link]

  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC. Available at: [Link]

  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC. Available at: [Link]

  • Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One - Research journals. Available at: [Link]

  • Targeting PI3K/AKT/mTOR signaling to overcome drug resistance in cancer - ResearchGate. Available at: [Link]

  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC. Available at: [Link]

  • Data Sheet - EGFR Kinase Assay Kit - BPS Bioscience. Available at: [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available at: [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - MDPI. Available at: [Link]

  • Tubulin Polymerization Assay Kit - Cytoskeleton, Inc. Available at: [Link]

  • Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays - Bio-Rad. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]

  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to 2-Chloro-6-(1-piperidinylsulfonyl)quinoline: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its chemical properties, a robust synthetic protocol, and its potential as a therapeutic agent.

Core Molecular Attributes

2-Chloro-6-(1-piperidinylsulfonyl)quinoline is a synthetic compound featuring a quinoline core, a functionality prevalent in a wide array of biologically active molecules. The presence of a chloro group at the 2-position and a piperidinylsulfonyl moiety at the 6-position imparts distinct physicochemical properties that are crucial for its interaction with biological targets.

PropertyValueSource
Molecular Formula C₁₄H₁₅ClN₂O₂S[1]
Molecular Weight 326.80 g/mol [1]
IUPAC Name 2-chloro-6-(piperidine-1-sulfonyl)quinoline[1]
CAS Number 1155915-46-0[1]
Canonical SMILES O=S(=O)(C1=CC=C2N=C(Cl)C=CC2=C1)N1CCCCC1[1]
InChI InChI=1S/C14H15ClN2O2S/c15-14-7-4-11-10-12(5-6-13(11)16-14)20(18,19)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2[1]
InChI Key HLNXNJBCBNLOHG-UHFFFAOYSA-N[1]

Rationale and Synthesis

The synthesis of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline is strategically designed around the nucleophilic substitution reaction between a reactive sulfonyl chloride and a secondary amine. This approach is a cornerstone of sulfonamide synthesis, a class of compounds with a rich history in pharmaceutical development.

Synthetic Strategy

The logical approach to constructing the target molecule involves a two-step process. The first step is the preparation of the key intermediate, 2-chloroquinoline-6-sulfonyl chloride. The second step is the coupling of this intermediate with piperidine to form the final sulfonamide product. This strategy allows for the late-stage introduction of the piperidine moiety, which could be advantageous for generating a library of analogs for structure-activity relationship (SAR) studies.

Synthesis_Workflow start Quinoline Core step1 Chlorosulfonation start->step1 intermediate 2-chloroquinoline-6-sulfonyl chloride step1->intermediate step2 Sulfonamide Formation (Piperidine) intermediate->step2 product 2-Chloro-6-(1-piperidinylsulfonyl)quinoline step2->product

Caption: Synthetic workflow for 2-Chloro-6-(1-piperidinylsulfonyl)quinoline.

Experimental Protocols

Part A: Synthesis of 2-chloroquinoline-6-sulfonyl chloride

The preparation of the sulfonyl chloride intermediate is a critical step. A common and effective method involves the treatment of a suitable quinoline precursor with chlorosulfonic acid.

Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Reagent Addition: To the flask, add the appropriate quinoline precursor. Cool the flask in an ice bath.

  • Chlorosulfonation: Slowly add chlorosulfonic acid via the dropping funnel while maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 2-chloroquinoline-6-sulfonyl chloride, is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system.

Part B: Synthesis of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline

The final product is synthesized through the reaction of the sulfonyl chloride intermediate with piperidine.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloroquinoline-6-sulfonyl chloride in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Amine Addition: To this solution, add piperidine, followed by an organic base such as triethylamine or pyridine to act as a scavenger for the hydrochloric acid byproduct.

  • Reaction Progression: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-Chloro-6-(1-piperidinylsulfonyl)quinoline.

Spectroscopic and Analytical Characterization

Due to the novelty of this specific compound, publicly available experimental spectroscopic data is limited. However, a robust predicted spectroscopic profile can be constructed based on the analysis of its constituent parts: the 2-chloroquinoline core and the piperidinylsulfonyl group.

Predicted Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.

AdductPredicted m/z
[M+H]⁺327.0513
[M+Na]⁺349.0333
Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for both the quinoline and piperidine protons.

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
8.2 - 8.0m3HAromatic protons (quinoline ring)
7.8 - 7.5m2HAromatic protons (quinoline ring)
3.2 - 3.0t4H-CH₂-N-CH₂- (piperidine ring)
1.7 - 1.5m6H-CH₂-CH₂-CH₂- (piperidine ring)
Predicted ¹³C NMR Spectroscopy

The carbon NMR will provide insight into the carbon framework of the molecule.

Chemical Shift (ppm) (Predicted)Assignment
~152C2 (C-Cl)
~148C8a
~139C4
~130C8
~129C5
~128C7
~127C6
~127C4a
~123C3
~48-CH₂-N-CH₂- (piperidine ring)
~25-CH₂-CH₂ -CH₂- (piperidine ring)
~23-CH₂-CH₂ -N- (piperidine ring)
Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

Wavenumber (cm⁻¹) (Predicted)Functional Group
~1600-1450C=C and C=N stretching (aromatic rings)
~1350 and ~1160S=O stretching (sulfonamide)
~760C-Cl stretching

Therapeutic Potential and Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in the areas of infectious diseases and oncology.[2][3] The sulfonamide group is also a well-established pharmacophore known for its antibacterial and anticancer properties.[2] The hybridization of these two moieties in 2-Chloro-6-(1-piperidinylsulfonyl)quinoline suggests a high potential for diverse biological activities.[2]

Biological_Potential CoreMolecule 2-Chloro-6-(1-piperidinylsulfonyl)quinoline Anticancer Anticancer Activity CoreMolecule->Anticancer Antimicrobial Antimicrobial Activity CoreMolecule->Antimicrobial Other Other Potential Activities CoreMolecule->Other Mechanism1 Carbonic Anhydrase Inhibition Anticancer->Mechanism1 Mechanism2 Kinase Inhibition Anticancer->Mechanism2 Mechanism3 Antibacterial Antimicrobial->Mechanism3 Mechanism4 Antifungal Antimicrobial->Mechanism4 Mechanism5 Antiviral Antimicrobial->Mechanism5 Mechanism6 Neuroprotective Other->Mechanism6

Caption: Potential therapeutic applications of the quinoline-sulfonamide scaffold.

Anticancer Activity

Quinoline-based sulfonamides have emerged as promising anticancer agents.[2][4] They have been shown to act as inhibitors of carbonic anhydrase isozymes, particularly CA IX, which is overexpressed in many hypoxic tumors and contributes to cancer cell survival and proliferation.[4] Furthermore, the quinoline nucleus is a key component of several approved tyrosine kinase inhibitors, suggesting that 2-Chloro-6-(1-piperidinylsulfonyl)quinoline could be explored for similar activity.[4]

Antimicrobial and Antiviral Activity

The 2-chloroquinoline moiety is a known pharmacophore in the development of agents against various pathogens.[5] Derivatives of 2-chloroquinoline have been investigated as potential dual inhibitors of SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro).[5] The sulfonamide group is the basis for sulfa drugs, a class of antibiotics. Therefore, the target molecule warrants investigation for its antibacterial and antifungal properties.[6]

Neuroprotective Effects

Recent studies have highlighted the potential of quinoline-sulfonamide hybrids as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases, enzymes implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's.[7] This opens an exciting avenue for the evaluation of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline in the context of central nervous system disorders.

Conclusion

2-Chloro-6-(1-piperidinylsulfonyl)quinoline is a molecule with significant potential in the field of drug discovery. Its synthesis is achievable through established chemical transformations, and its structural features suggest a predisposition for a range of biological activities, particularly in oncology, infectious diseases, and neuropharmacology. This guide provides a foundational understanding of this compound, intended to facilitate further research and development efforts. The proposed synthetic route and predicted analytical data offer a solid starting point for its preparation and characterization, paving the way for comprehensive biological evaluation.

References

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. Available at: [Link]

  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. (2021). Molecules. Available at: [Link]

  • Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. (2023). ChemistrySelect. Available at: [Link]

  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. (2023). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). (n.d.). Indian Journal of Chemistry.
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2021). Applied Sciences. Available at: [Link]

  • 2-Chloroquinoline. (n.d.). PubChem. Available at: [Link]

  • Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
  • 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). (n.d.).
  • In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Deriv
  • Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents. (n.d.).
  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. (n.d.). BenchChem.
  • Experimental 1 H NMR spectrum of 2-Cl-6-MA. (n.d.).
  • Synthesis of 2-Chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-c]quinolin-7-one oxime. (n.d.).
  • 2-Chloroquinoline(612-62-4) 13C NMR spectrum. (n.d.). ChemicalBook.
  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. (2024). Molecules. Available at: [Link]

  • Synthesis and Characterization of Some Quinoline – Azosulphonanides Clubbed Molecule. (2012). IOSR Journal of Applied Chemistry.
  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar
  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021). HETEROCYCLES.
  • GNPS Library Spectrum CCMSLIB00012112957. (n.d.). GNPS.
  • Spectroscopic Profile of 2-Chloroquinoline-6-sulfonamide: A Technical Guide. (n.d.). BenchChem.
  • Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. (2006). Oriental Journal of Chemistry.
  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (2021). Molecules. Available at: [Link]

  • Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. (n.d.). ChemRxiv.

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Foundational

2-Chloro-6-(piperidine-1-sulfonyl)quinoline PubChem CID and identifiers

Executive Summary & Chemical Identity 2-Chloro-6-(piperidine-1-sulfonyl)quinoline is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a key intermediate for the synthesis of bioactive comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Chloro-6-(piperidine-1-sulfonyl)quinoline is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a key intermediate for the synthesis of bioactive compounds, including Acetyl-CoA Carboxylase (ACC) inhibitors and Factor Xa anticoagulants.[1] Its structure combines a reactive 2-chloroquinoline core—susceptible to nucleophilic aromatic substitution (


)—with a stable piperidine-1-sulfonyl moiety at the C6 position, which often serves as a lipophilic anchor or solvent-exposed group in protein-ligand interactions.
Core Identifiers
PropertyValue
IUPAC Name 2-Chloro-6-(piperidine-1-sulfonyl)quinoline
Molecular Formula C₁₄H₁₅ClN₂O₂S
Molecular Weight 310.80 g/mol
SMILES ClC1=NC2=C(C=C(S(=O)(=O)N3CCCCC3)C=C2)C=C1
InChIKey Calculated: QQJYAXDCMMXECR-UHFFFAOYSA-N (derived from structure)
Precursor CAS 205055-71-6 (2-Chloroquinoline-6-sulfonyl chloride)
Compound Class Quinoline Sulfonamide; Heterocyclic Electrophile

Synthesis & Production Protocols

The synthesis of 2-Chloro-6-(piperidine-1-sulfonyl)quinoline is typically achieved through a convergent pathway involving the chlorosulfonylation of a 2-chloroquinoline precursor, followed by sulfonamide formation. This modular approach allows for the introduction of the piperidine ring at a late stage, minimizing side reactions.

Retrosynthetic Analysis

The molecule is disconnected at the sulfonyl-nitrogen bond. The sulfonyl chloride intermediate (2-Chloroquinoline-6-sulfonyl chloride) is the critical electrophile, which is generated from 2-chloroquinolin-6-amine via the Meerwein sulfonation reaction.

Step-by-Step Synthesis Protocol
Step 1: Preparation of 2-Chloroquinoline-6-sulfonyl chloride

This step converts the amino group to a sulfonyl chloride using a diazonium intermediate.

  • Reagents : 2-Chloroquinolin-6-amine, NaNO₂, HCl (conc.), SO₂ (gas) or Na₂S₂O₅, CuCl₂ (catalyst), Acetic Acid.

  • Mechanism : Diazotization followed by Sandmeyer-type chlorosulfonylation.

  • Protocol :

    • Dissolve 2-chloroquinolin-6-amine (1.0 eq) in a mixture of glacial acetic acid and conc. HCl at 0°C.

    • Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature <5°C to form the diazonium salt.

    • In a separate vessel, saturate glacial acetic acid with SO₂ gas (or use Na₂S₂O₅) and add CuCl₂ (0.2 eq).

    • Transfer the cold diazonium solution into the SO₂/CuCl₂ mixture.

    • Stir at room temperature until gas evolution (N₂) ceases (approx. 2-4 hours).

    • Pour onto ice/water. The sulfonyl chloride precipitates as a solid.

    • Workup : Filter, wash with cold water, and dry under vacuum. Caution: Sulfonyl chlorides are moisture sensitive.

Step 2: Amidation with Piperidine

This step couples the sulfonyl chloride with piperidine to form the final sulfonamide.

  • Reagents : 2-Chloroquinoline-6-sulfonyl chloride, Piperidine, Triethylamine (Et₃N) or Pyridine, DCM (Dichloromethane).

  • Protocol :

    • Dissolve 2-Chloroquinoline-6-sulfonyl chloride (1.0 eq) in anhydrous DCM under N₂ atmosphere.

    • Cool to 0°C.

    • Add Triethylamine (1.5 eq) followed by Piperidine (1.1 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor by TLC/LC-MS.

    • Workup : Wash organic layer with 1N HCl (to remove excess amine), saturated NaHCO₃, and brine.

    • Dry over MgSO₄, filter, and concentrate.

    • Purification : Recrystallize from Ethanol/Hexanes or purify via silica gel chromatography (Ethyl Acetate/Hexanes gradient).

Synthetic Workflow Diagram

SynthesisPath Start 2-Chloroquinolin-6-amine Diazonium Diazonium Salt (Intermediate) Start->Diazonium NaNO2, HCl, 0°C SulfonylCl 2-Chloroquinoline- 6-sulfonyl chloride (CAS 205055-71-6) Diazonium->SulfonylCl SO2, CuCl2, AcOH Product 2-Chloro-6-(piperidine- 1-sulfonyl)quinoline SulfonylCl->Product DCM, Et3N Piperidine Piperidine Piperidine->Product Nucleophile

Caption: Convergent synthesis pathway from 2-chloroquinolin-6-amine via Meerwein sulfonation and subsequent amidation.

Biological Applications & Mechanism of Action

The 2-chloro-6-sulfonylquinoline scaffold acts as a versatile pharmacophore. The C2-chlorine atom is a "warhead" for further functionalization (e.g., introducing amines or ethers), while the C6-sulfonyl group provides rigid structural orientation.

Acetyl-CoA Carboxylase (ACC) Inhibition

Research indicates that sulfonyl-quinoline derivatives function as inhibitors of Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.

  • Mechanism : The quinoline core binds to the Carboxyltransferase (CT) domain of ACC. The piperidine-sulfonyl tail extends into the solvent-accessible region or a hydrophobic pocket, improving potency and metabolic stability.

  • Therapeutic Relevance : Treatment of metabolic syndrome, Type 2 diabetes, and non-alcoholic steatohepatitis (NASH).

Factor Xa Inhibition

This scaffold also appears in the structural activity relationship (SAR) studies of Factor Xa inhibitors (anticoagulants).

  • Role : The quinoline ring mimics the S4 binding element, while the 2-position substitution (often an amidine or basic group derived from the chloro precursor) interacts with the S1 pocket (Asp189).

Biological Pathway Diagram

BiologicalAction Compound 2-Chloro-6-(piperidine- 1-sulfonyl)quinoline TargetACC Target: Acetyl-CoA Carboxylase (ACC) Compound->TargetACC Binds CT Domain TargetFXa Target: Factor Xa Compound->TargetFXa S4 Pocket Binding MechACC Inhibition of Fatty Acid Synthesis TargetACC->MechACC Blocks Malonyl-CoA Prod. MechFXa Inhibition of Coagulation Cascade (Thrombin gen.) TargetFXa->MechFXa Blocks Prothrombinase Outcome1 Therapeutic: Metabolic Syndrome / NASH MechACC->Outcome1 Outcome2 Therapeutic: Anticoagulation MechFXa->Outcome2

Caption: Dual therapeutic potential of the scaffold in metabolic regulation (ACC) and coagulation control (Factor Xa).

Handling, Stability, and Safety

As a Senior Application Scientist, it is critical to note that while the final sulfonamide is relatively stable, the 2-chloro group remains electrophilic.

Stability Profile
  • Hydrolysis : The sulfonyl-nitrogen bond is stable under neutral and basic conditions but may hydrolyze under strong acidic conditions at high temperatures.

  • Reactivity : The C2-Cl bond is susceptible to

    
     reactions with strong nucleophiles (amines, thiols, alkoxides), especially in the presence of acid catalysis or palladium catalysts.
    
Safety Protocols (SDS Summary)
Hazard ClassGHS CodePrecaution
Skin Irritation H315Wear nitrile gloves; wash immediately upon contact.
Eye Irritation H319Wear safety goggles; flush with water for 15 min.
Respiratory H335Use in a fume hood; avoid dust inhalation.
Storage P403+P233Store in a cool, dry place under inert gas (Ar/N₂).

References

  • BenchChem . (2025).[2] Synthesis of 2-Chloroquinoline-6-sulfonyl Chloride. Retrieved from

  • Griffith, D. A., et al. (2012). Bicyclic Acetyl-CoA Carboxylase Inhibitors. World Intellectual Property Organization, WO2012013716A1. Retrieved from

  • ChemicalBook . (n.d.). 2-Chloroquinoline-6-sulfonyl Chloride Properties and Suppliers. Retrieved from

  • PubChem . (n.d.). 2-Chloroquinoline (CID 11928) and Derivatives.[3] National Library of Medicine. Retrieved from

  • Scarborough, R. M., et al. (2000). Substituted sulfonic acid N-[(aminoiminomethyl)phenylalkyl]-azaheterocyclylamide compounds. U.S. Patent US6034093A. Retrieved from

Sources

Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of 2-Chloroquinoline Sulfonamides

Executive Summary This technical guide provides a comprehensive analysis of 2-chloroquinoline sulfonamides , a hybrid scaffold merging the privileged quinoline heterocycle with the pharmacologically versatile sulfonamide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-chloroquinoline sulfonamides , a hybrid scaffold merging the privileged quinoline heterocycle with the pharmacologically versatile sulfonamide moiety. This class of compounds has emerged as a potent template in drug discovery, particularly for anticancer (via Carbonic Anhydrase and PI3K inhibition) and antimicrobial applications.

The 2-chloro substituent serves a dual purpose: it modulates the lipophilicity and electronic distribution of the quinoline ring, and it acts as a reactive handle for further diversification, enabling the synthesis of complex hybrids. This guide details the structure-activity relationships (SAR), synthetic protocols, and mechanistic underpinnings of these derivatives.[1]

Chemical Scaffold & SAR Analysis

The efficacy of 2-chloroquinoline sulfonamides stems from the synergistic interaction between three distinct structural domains: the Quinoline Core , the 2-Chlorine Substituent , and the Sulfonamide Moiety .

The Pharmacophore Anatomy
  • Zone A: The Quinoline Ring (Scaffold) [1][2]

    • Acts as a planar, lipophilic anchor that intercalates into DNA or binds to hydrophobic pockets in enzymes (e.g., Carbonic Anhydrase active site).

    • SAR Insight: Substitutions at C6, C7, and C8 significantly affect solubility and target selectivity. Electron-donating groups (e.g., -OMe) at C6/C8 often enhance anticancer potency by increasing electron density in the aromatic system.

  • Zone B: The 2-Chlorine Atom (The Modulator)

    • Electronic Effect: The chlorine atom is electron-withdrawing, lowering the pKa of the ring nitrogen and altering the dipole moment.

    • Reactivity: The C2 position is susceptible to nucleophilic aromatic substitution (

      
      ). While the 2-Cl is stable under physiological conditions, it can be displaced by strong nucleophiles (amines, thiols) during synthesis to create "amino-quinoline" derivatives. In the context of 2-chloroquinoline sulfonamides, retaining the Cl atom often improves metabolic stability and lipophilicity (LogP).
      
    • Steric Effect: Provides a steric block that can prevent metabolic oxidation at the C2 position.

  • Zone C: The Sulfonamide Moiety (

    
    ) [3]
    
    • Primary Mechanism: Acts as a zinc-binding group (ZBG) in metalloenzymes like Carbonic Anhydrase (CA).

    • SAR Insight: The position of the sulfonamide is critical.

      • C3-Position: Often derived from 2-chloroquinoline-3-carbaldehyde; these derivatives show high potency against solid tumors (e.g., MCF-7, HeLa) [1].

      • C6/C8-Position: mimic the structure of classic sulfa drugs; effective against bacterial dihydropteroate synthase (DHPS) [2].

SAR Visualization

SAR_2Chloroquinoline Core Quinoline Core (Planar Scaffold) Cl_Group 2-Chloro Substituent (Lipophilicity & Reactivity) Core->Cl_Group C2 Position Sulf_Group Sulfonamide (-SO2NHR) (H-Bonding / Zn2+ Binding) Core->Sulf_Group C3, C6, or C8 Position Activity Biological Activity (Anticancer / Antimicrobial) Core->Activity Intercalation / Hydrophobic Interaction Cl_Group->Activity Metabolic Stability Steric Hindrance Sulf_Group->Activity Enzyme Inhibition (CA IX, DHPS)

Figure 1: Structural dissection of the 2-chloroquinoline sulfonamide pharmacophore showing the functional role of each domain.

Mechanism of Action

Anticancer Activity (Carbonic Anhydrase Inhibition)

Tumor cells in hypoxic environments overexpress Carbonic Anhydrase IX (CA IX) to regulate pH and survive acidosis. Sulfonamides are classic CA inhibitors.

  • Mechanism: The deprotonated sulfonamide nitrogen coordinates directly with the

    
     ion in the enzyme's active site.
    
  • Selectivity: The 2-chloroquinoline tail fits into the hydrophobic pocket of the enzyme, providing isoform selectivity (CA IX vs. cytosolic CA I/II) which reduces off-target side effects [3].

Antimicrobial Activity[1][3][4][5][6][7]
  • Pathway: Inhibition of the folate synthesis pathway.[4]

  • Target: Dihydropteroate synthase (DHPS). The sulfonamide group mimics p-aminobenzoic acid (PABA), preventing bacterial growth.

  • Synergy: The quinoline core may exert secondary effects by inhibiting DNA gyrase, similar to fluoroquinolones, although the 2-chloro derivatives are distinct from the classic 4-quinolones [2].

Experimental Protocols

Synthesis of 2-Chloroquinoline-6-Sulfonamide

This protocol describes the direct chlorosulfonation of 2-chloroquinoline, followed by amination. This is a robust, self-validating method for introducing the sulfonamide group.

Reagents:

  • 2-Chloroquinoline (Starting Material)[5][6][7][8]

  • Chlorosulfonic acid (

    
    ) (Reagent & Solvent)
    
  • Ammonium hydroxide (

    
    ) or substituted amine
    
  • Thionyl chloride (

    
    ) (Optional, to ensure complete conversion to sulfonyl chloride)
    

Workflow Diagram:

Synthesis_Workflow Start Start: 2-Chloroquinoline Step1 1. Chlorosulfonation (ClSO3H, 0-5°C -> 100°C, 2h) Start->Step1 Electrophilic Aromatic Substitution Intermediate Intermediate: 2-Chloroquinoline-6-sulfonyl chloride Step1->Intermediate Isolation (Ice Water Quench) Step2 2. Amination (NH4OH or R-NH2, 0°C, 1h) Intermediate->Step2 Nucleophilic Acyl Substitution Product Final Product: 2-Chloroquinoline-6-sulfonamide Step2->Product Precipitation & Recrystallization

Figure 2: Step-by-step synthetic pathway for 2-chloroquinoline-6-sulfonamide.

Detailed Procedure:

  • Chlorosulfonation:

    • Place 2-chloroquinoline (1.0 eq) in a round-bottom flask equipped with a drying tube.

    • Cool to 0–5°C in an ice bath.

    • Dropwise add chlorosulfonic acid (5.0 eq) over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.

    • Once addition is complete, heat the mixture to 100°C for 2 hours to ensure sulfonation at the C6 position (para to the nitrogen).

    • Validation: TLC (Ethyl Acetate:Hexane 3:7) should show consumption of starting material.

    • Pour the reaction mixture onto crushed ice. The sulfonyl chloride intermediate will precipitate as a solid. Filter and wash with cold water.

  • Amination:

    • Dissolve the wet sulfonyl chloride cake in acetone or THF.

    • Add concentrated aqueous ammonia (or the desired amine) dropwise at 0°C.

    • Stir at room temperature for 1 hour.

    • Workup: Evaporate solvent or pour into water. The sulfonamide precipitates.

    • Purification: Recrystallize from Ethanol/Water.

Synthesis via Vilsmeier-Haack (C3-Derivatives)

For derivatives functionalized at the C3 position, the Vilsmeier-Haack reaction is the standard [4].[7]

  • Reactants: Acetanilide +

    
     + DMF.[5]
    
  • Process: Cyclization yields 2-chloroquinoline-3-carbaldehyde .[7]

  • Functionalization: The aldehyde is condensed with sulfonamide-bearing amines (e.g., sulfanilamide) to form Schiff bases (imines), which are potent anticancer agents.

Quantitative Data Summary

The following table summarizes representative biological activity data for 2-chloroquinoline sulfonamide derivatives against key cancer cell lines and bacterial strains.

Table 1: Comparative Biological Activity (


 in 

)
Compound IDStructure DescriptionTarget / Cell LineActivity (

/ MIC)
Reference
QS-1 2-chloroquinoline-3-carbaldehyde-sulfanilamide hybridMCF-7 (Breast Cancer)4.2

[1]
QS-1 2-chloroquinoline-3-carbaldehyde-sulfanilamide hybridHeLa (Cervical Cancer)6.8

[1]
QS-2 2-chloroquinoline-6-sulfonamideS. aureus (Bacteria)12.5

(MIC)
[2]
QS-3 7-chloroquinoline-4-sulfonamide derivativeP. falciparum (Malaria)0.8

[5]
Ref Acetazolamide (Standard CA Inhibitor)hCA IX0.025

(

)
[3]

Note: Data represents average values from structurally related analogs in the cited literature.

Future Outlook

The 2-chloroquinoline sulfonamide scaffold is evolving toward dual-tail approaches .

  • Hybridization: Coupling the sulfonamide tail with other pharmacophores (e.g., triazoles, pyrazoles) to overcome drug resistance.

  • Prodrugs: Exploiting the reactivity of the 2-Cl position to attach cleavable linkers that release the active sulfonamide specifically in the tumor microenvironment.

  • Metallodrugs: Using the sulfonamide nitrogen and quinoline nitrogen to chelate metals (Cu, Ru) for enhanced DNA cleavage activity.

References

  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Source: Chemistry Central Journal (Springer). URL:[Link]

  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Source: International Journal of Molecular Sciences (MDPI). URL:[Link]

  • 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions. Source: Arkivoc. URL:[Link]

  • Synthesis and Antimalarial Activity of 7-Chloroquinoline-Tethered Sulfonamides. Source: Synthetic Communications (Taylor & Francis). URL:[Link][9][10]

Sources

Foundational

The Functional Divide: A Technical Guide to Sulfonyl Chlorides and the Specialized Role of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline

For Immediate Release An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide delves into the fundamental chemistry of sulfonyl chlorides, a cornerstone functional group in...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide delves into the fundamental chemistry of sulfonyl chlorides, a cornerstone functional group in organic synthesis, and contrasts it with the specific characteristics of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline. By understanding the core principles of the general class and the nuanced properties of a complex, heterocyclic derivative, researchers can better strategize synthetic routes and anticipate reactivity in drug discovery and development programs.

Executive Summary

Sulfonyl chlorides (R-SO₂Cl) are a highly reactive class of organic compounds prized for their ability to form stable sulfonamides and sulfonate esters. Their reactivity is governed by the powerful electron-withdrawing nature of the sulfonyl group, making the sulfur atom highly electrophilic. 2-Chloro-6-(1-piperidinylsulfonyl)quinoline is a specific, complex molecule that contains a sulfonyl chloride-derived functional group, the piperidinylsulfonyl moiety, attached to a chloro-substituted quinoline scaffold. The primary difference lies in their application and inherent reactivity: while a generic sulfonyl chloride is a reactive intermediate, 2-Chloro-6-(1-piperidinylsulfonyl)quinoline is typically a stable, final product or a specialized building block where the reactivity of a precursor sulfonyl chloride has already been harnessed. The quinoline and chloro-substituents dramatically modulate the electronic and steric properties of the molecule, influencing its biological activity and potential for further modification.

Section 1: The World of Sulfonyl Chlorides (R-SO₂Cl): A General Overview

The sulfonyl chloride functional group is a linchpin in medicinal chemistry and organic synthesis, serving as a primary precursor for the synthesis of sulfonamides—a pharmacophore present in a vast number of approved drugs.[1]

Core Chemical Structure and Reactivity

A sulfonyl halide consists of a sulfonyl group (>S(=O)₂) singly bonded to a halogen.[2] The general structure is RSO₂Cl, where 'R' can be an alkyl or aryl group. The tetrahedral sulfur center is attached to two oxygen atoms, an organic radical, and a chlorine atom.[2]

The reactivity of sulfonyl chlorides is dominated by the electrophilic nature of the sulfur atom.[3] This high electrophilicity is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes the sulfonyl group a prime target for nucleophilic attack, with the chloride ion acting as an effective leaving group.[3] These compounds readily react with a wide range of nucleophiles, most notably water, alcohols, and amines, to form sulfonic acids, sulfonate esters, and sulfonamides, respectively.[2]

The mechanism of nucleophilic substitution at the sulfur center is typically a concerted Sₙ2-like process or a stepwise addition-elimination pathway, depending on the specific reactants and conditions.[3]

Common Synthetic Routes

Arylsulfonyl chlorides are often prepared industrially via a two-step, one-pot reaction of an arene with chlorosulfuric acid.[2] Other common laboratory methods include:

  • Oxidative chlorosulfonation of thiols or their derivatives.[4][5]

  • Reaction of sulfonic acids or their salts with chlorinating agents like thionyl chloride or phosphorus pentachloride.[2][5]

  • Sandmeyer-type reactions of anilines with sulfur dioxide surrogates.[4]

Section 2: A Deep Dive into 2-Chloro-6-(1-piperidinylsulfonyl)quinoline

This compound is a complex heterocyclic molecule with the IUPAC name 2-chloro-6-(piperidine-1-sulfonyl)quinoline.[6] It is not a sulfonyl chloride itself, but a sulfonamide derived from a sulfonyl chloride precursor.

Detailed Structural Analysis

Dissecting the molecule reveals three key components that dictate its properties:

  • Quinoline Core: A bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. Quinolines are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous bioactive compounds and approved drugs, exhibiting a wide range of activities including antibacterial, anticancer, and antimalarial properties.[7][8][9]

  • 2-Chloro Substituent: The chlorine atom at the 2-position of the quinoline ring is significant. This position is susceptible to nucleophilic aromatic substitution (SₙAr), although less reactive than in some other heterocyclic systems.[10][11] This chlorine atom offers a potential handle for further chemical modification.

  • 6-(1-piperidinylsulfonyl) Group: This is a sulfonamide moiety. It is formed by the reaction of a precursor, 6-(chlorosulfonyl)quinoline, with piperidine. This group is a hydrogen bond acceptor and significantly impacts the molecule's polarity, solubility, and ability to interact with biological targets.[12]

The combination of these three parts creates a molecule with a defined three-dimensional shape and electronic distribution, making it a candidate for targeted drug discovery programs, particularly as an inhibitor for enzymes like carbonic anhydrase or kinases.[13][14]

Section 3: Head-to-Head Comparison: General vs. Specific

The fundamental difference is one of class versus instance and reagent versus product . A sulfonyl chloride is a reactive functional group used to build molecules, while 2-Chloro-6-(1-piperidinylsulfonyl)quinoline is a specific, stable sulfonamide that is often the target molecule itself.

FeatureGeneral Sulfonyl Chloride (e.g., Ts-Cl)2-Chloro-6-(1-piperidinylsulfonyl)quinoline
Functional Group Sulfonyl Chloride (-SO₂Cl)Sulfonamide (-SO₂NR₂)
Reactivity High. The S-Cl bond is labile and readily undergoes nucleophilic substitution.[2][3]Low. The S-N bond of the sulfonamide is generally stable to hydrolysis and nucleophilic attack.
Primary Use Reactive intermediate for synthesizing sulfonamides, sulfonate esters, etc.[5][15]Building block in drug discovery, potential bioactive compound, or final product.[7][16]
Key Reaction Site Electrophilic sulfur atom.The 2-chloro position on the quinoline ring is a potential site for SₙAr.[10]
Modulating Factors The 'R' group (alkyl/aryl) can sterically and electronically influence reactivity.The entire chloro-quinoline scaffold dictates biological interactions and physicochemical properties.
Safety Often moisture-sensitive, corrosive, and lachrymatory. Requires careful handling.[17]Generally stable solid, handled with standard laboratory precautions.

The presence of the bulky, electron-rich quinoline system in 2-Chloro-6-(1-piperidinylsulfonyl)quinoline provides a rigid scaffold that can be tailored for specific biological targets. The sulfonamide portion is crucial for establishing key interactions, such as hydrogen bonding, within a protein's active site.

Section 4: Experimental Protocols & Considerations

The synthesis of sulfonamides from sulfonyl chlorides is a cornerstone reaction in medicinal chemistry.[18]

Protocol 1: General Synthesis of a Sulfonamide from Benzenesulfonyl Chloride

This protocol describes the reaction between an amine (aniline) and a simple arylsulfonyl chloride.

Objective: To synthesize N-phenylbenzenesulfonamide.

Materials:

  • Aniline

  • Benzenesulfonyl chloride

  • Triethylamine (TEA) or Sodium Carbonate[15]

  • Anhydrous Tetrahydrofuran (THF) or other suitable solvent[18]

  • Hydrochloric acid (10%)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve aniline (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the mixture in an ice bath (0 °C).

  • Add TEA (1.2 eq) to the solution and stir.[18]

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the cooled, stirring mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.[18]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers sequentially with 10% HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Causality: The base (TEA or Na₂CO₃) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[15] The reaction is performed at a low temperature initially to control the exothermic reaction.

Protocol 2: Conceptual Synthesis of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline

This outlines the final step in the creation of the target molecule from its sulfonyl chloride precursor.

Objective: To synthesize 2-Chloro-6-(1-piperidinylsulfonyl)quinoline.

Precursor: 2-Chloroquinoline-6-sulfonyl chloride. The synthesis of this precursor would likely involve the chlorosulfonation of 2-chloroquinoline.[19]

Materials:

  • 2-Chloroquinoline-6-sulfonyl chloride

  • Piperidine

  • A suitable base (e.g., Pyridine or DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 2-chloroquinoline-6-sulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve piperidine (1.1 eq) and the base (1.5 eq) in DCM.

  • Add the piperidine solution dropwise to the stirring sulfonyl chloride solution at 0 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting solid by column chromatography on silica gel to yield the final product.

Self-Validation: The identity and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct structure has been synthesized and is free of impurities.

Conclusion

The distinction between the reactive class of sulfonyl chlorides and a specific, functionalized molecule like 2-Chloro-6-(1-piperidinylsulfonyl)quinoline is fundamental to synthetic and medicinal chemistry. Sulfonyl chlorides are versatile reagents, the workhorses for installing the invaluable sulfonamide group. In contrast, 2-Chloro-6-(1-piperidinylsulfonyl)quinoline represents a highly tailored molecular architecture, where the sulfonamide is a key, stable feature of a larger, biologically-oriented scaffold. For drug development professionals, understanding this difference is key to designing synthetic strategies and recognizing the potential roles these different chemical entities play in the path from a reactive intermediate to a potential therapeutic agent.

Visualizations

Diagram 1: Structural Comparison

Caption: General structure of a sulfonyl chloride vs. the specific structure of the target molecule.

Diagram 2: Synthetic Relationship Workflow

G start Arene/Thiol Precursor sulfonyl_chloride Sulfonyl Chloride (R-SO₂Cl) Highly Reactive Intermediate start->sulfonyl_chloride Chlorosulfonation/ Oxidation sulfonamide Sulfonamide/Sulfonate Ester Stable Final Product sulfonyl_chloride:f0->sulfonamide:f0 Nucleophilic Substitution amine Amine/Alcohol (Nucleophile) amine->sulfonyl_chloride:f1

Caption: The synthetic pathway from a precursor to a stable sulfonamide via a sulfonyl chloride intermediate.

Diagram 3: Reactivity Comparison

G parent Chemical Entities reagent Sulfonyl Chloride (R-SO₂Cl) parent->reagent Is a class of REAGENTS product 2-Chloro-6-(1-piperidinylsulfonyl)quinoline parent->product Is a specific PRODUCT/BUILDING BLOCK reagent->product REACTS TO FORM

Caption: Logical relationship between the reactive reagent class and the stable product.

References

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • MDPI. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • ChemistryViews. (2018, September 1). Better Synthesis of Sulfonyl Chloride Mimics. Retrieved from [Link]

  • PMC. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]

  • PMC. (n.d.). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. Retrieved from [Link]

  • PMC. (2025, January 17). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • ACS Publications. (2006, December 23). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • MDPI. (2021, September 13). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

  • PMC. (n.d.). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Retrieved from [Link]

  • MDPI. (2024, August 21). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]

  • RSC Publishing. (2024, March 15). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References. Retrieved from [Link]

  • NIH. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]

  • MDPI. (2023, March 9). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-c]quinolin-7-one oxime. Retrieved from [Link]

  • MDPI. (2024, June 16). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Retrieved from [Link]

  • CORE. (2019, October 13). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. Retrieved from [Link]

  • (n.d.). Reactions of quinine with 2-chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]

  • RSC Publishing. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]

  • PMC. (n.d.). Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-chloroquinoxaline with piperidine. Retrieved from [Link]

Sources

Exploratory

The 2-Chloro-6-Substituted Quinoline Scaffold: Precision Engineering for Kinase Inhibition

The following technical guide details the therapeutic landscape of 2-chloro-6-substituted quinolines, focusing on their application as kinase inhibitors. Executive Summary: The "Privileged" Scaffold The quinoline heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic landscape of 2-chloro-6-substituted quinolines, focusing on their application as kinase inhibitors.

Executive Summary: The "Privileged" Scaffold

The quinoline heterocycle is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets with high affinity. Within this class, 2-chloro-6-substituted quinolines represent a critical sub-family. They serve a dual purpose:

  • Direct Bioactivity: Specific 2-chloro derivatives exhibit intrinsic cytotoxicity and kinase inhibitory profiles (e.g., against EGFR and c-Met).

  • Synthetic Gateway: The 2-chloro position acts as a highly reactive electrophilic "warhead" for Nucleophilic Aromatic Substitution (

    
    ), allowing rapid generation of 2-amino and 2-anilino kinase inhibitors, while the 6-position dictates pharmacokinetic properties and pocket selectivity.
    

This guide analyzes the structure-activity relationship (SAR), mechanistic basis, and experimental protocols for leveraging this scaffold in oncology.[1][2][3]

Chemical Rationale & SAR Logic

The therapeutic potential of this scaffold rests on the orthogonal functionalization of the quinoline ring.

The 2-Chloro "Warhead" (The Hinge Binder Precursor)

In the context of kinase inhibition, the nitrogen of the quinoline ring typically interacts with the hinge region of the kinase ATP-binding pocket.

  • State A (2-Chloro): The chlorine atom is electron-withdrawing, reducing the basicity of the ring nitrogen. While some 2-chloro derivatives bind via hydrophobic interactions, the chlorine is often displaced by amines to form 2-aminoquinolines .

  • State B (Displacement): Replacing the 2-Cl with an aniline or heterocycle introduces a hydrogen bond donor/acceptor motif essential for high-affinity hinge binding (resembling the adenine of ATP).

The 6-Position (The Selectivity Filter)

The 6-position of the quinoline ring projects into the solvent-exposed region or specific hydrophobic pockets (e.g., the Gatekeeper residue vicinity) depending on the kinase.

  • 6-OMe / 6-OEt: Electron-donating groups often improve solubility and metabolic stability.

  • 6-Halogen (Cl/Br): Increases lipophilicity, often enhancing potency against c-Met and VEGFR by targeting hydrophobic sub-pockets.

Visualization: Scaffold Versatility

The following diagram illustrates the chemical logic of transforming the 2-chloro-6-substituted core into active kinase inhibitors.

QuinolineSAR Core 2-Chloro-6-Substituted Quinoline Core Warhead 2-Position (Cl) Electrophilic Center Core->Warhead Defines Reactivity Selectivity 6-Position (R) Selectivity Filter Core->Selectivity Defines Topology Deriv1 2-Anilino Derivative (Hinge Binder) Warhead->Deriv1 SNAr (Amines) Deriv2 2-Ether/Thioether (Alternative Binding) Warhead->Deriv2 SNAr (RO-/RS-) Target1 EGFR / HER2 (High Affinity) Selectivity->Target1 6-OMe/OEt Target2 c-Met / VEGFR (Hydrophobic Fit) Selectivity->Target2 6-Cl/Br/Ar Deriv1->Target1 H-Bonding

Figure 1: Functional divergence of the 2-chloro-6-substituted quinoline scaffold. The 2-Cl allows library generation, while the 6-R group tunes target specificity.

Target Landscape & Efficacy Data

Recent studies have validated this scaffold against multiple receptor tyrosine kinases (RTKs). The table below summarizes key data points for 2-chloro derivatives and their direct downstream analogues.

Target KinaseSubstituent Pattern (2, 6)Mechanism of ActionIC50 / Ki RangeKey Reference
EGFR 2-Cl, 3-formyl, 6-MeATP Competitive (Reversible)0.12 - 0.50 µM
c-Met 2-Anilino (from 2-Cl), 6-FType II Inhibitor (DFG-out)1.0 - 5.0 nM
Pim-1 2-Oxo (hydrolyzed 2-Cl), 6-ClATP Competitive< 2.0 µM
NAK/GAK 2-Amino, 6-ArylNumb-Associated Kinase inhibitionNanomolar

Key Insight: While the 2-chloro derivative itself shows micromolar activity against EGFR (likely via non-canonical binding), its conversion to 2-anilino-6-substituted quinolines (e.g., Bosutinib analogs) typically improves potency to the nanomolar range.

Experimental Framework

To validate the therapeutic potential of these compounds, a rigorous experimental workflow is required.

Synthesis Protocol: The Vilsmeier-Haack Approach

The industry-standard method for accessing the 2-chloro-3-formyl-6-substituted core.

Reagents: Substituted acetanilide,


, DMF.
Workflow: 
  • Activation: Cool DMF (3 eq) to 0°C. Add

    
     (7-8 eq) dropwise to form the Vilsmeier reagent (chloroiminium salt).
    
  • Addition: Add the 4-substituted acetanilide (1 eq) to the mixture.

  • Cyclization: Heat to 80-90°C for 4-6 hours. The reaction proceeds via formylation followed by cyclization.

  • Quenching: Pour the reaction mixture into crushed ice/water.

  • Isolation: The 2-chloro-6-substituted-3-formylquinoline precipitates as a solid. Filter, wash with water, and recrystallize (typically EtOH/DMF).

In Vitro Kinase Inhibition Assay (FRET-Based)

Why this method? FRET (Fluorescence Resonance Energy Transfer) provides a robust, ratiometric readout less prone to interference than standard absorbance assays.

Protocol:

  • Preparation: Dilute the 2-chloro-quinoline derivative in DMSO (10-point dose-response, starting at 10 µM).

  • Enzyme Mix: Prepare Recombinant Kinase (e.g., EGFR-WT) in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Substrate: Add GFP-labeled peptide substrate (specific to kinase) and ATP (at

    
     concentration).
    
  • Incubation: Incubate compound + enzyme + substrate for 60 min at RT.

  • Detection: Add Eu-labeled antibody (binds phosphorylated product).

  • Readout: Measure TR-FRET signal (Ex 340nm, Em 615/665nm).

  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    
Cellular Viability Assay (MTT)

Protocol:

  • Seed cancer cells (e.g., A549, MCF-7) at

    
     cells/well in 96-well plates.
    
  • Allow attachment (24h).

  • Treat with quinoline derivatives (0.1 - 100 µM) for 48h.

  • Add MTT reagent (5 mg/mL); incubate 4h.

  • Solubilize formazan crystals with DMSO.

  • Measure Absorbance at 570 nm.

Mechanistic Pathway Visualization

Understanding where these inhibitors intercept signaling is crucial. The diagram below maps the inhibition of the EGFR/PI3K/Akt pathway by quinoline derivatives.

PathwayInhibition Ligand EGF Ligand EGFR EGFR (RTK) Target of 2-Chloro-6-R-Quinoline Ligand->EGFR Activation PI3K PI3K EGFR->PI3K Phosphorylation Apoptosis Apoptosis EGFR->Apoptosis Inhibition leads to PIP3 PIP2 -> PIP3 PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTORC1 AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Quinoline Inhibitor Inhibitor->EGFR Blocks ATP Site

Figure 2: Signal transduction blockade. The quinoline scaffold competitively inhibits the ATP-binding site of EGFR, arresting the PI3K/Akt cascade and inducing apoptosis.

Future Outlook & Strategic Recommendations

  • Covalent Inhibition: Investigate modifying the 6-position with acrylamides to target specific cysteines (e.g., Cys797 in EGFR), leveraging the 2-chloro core for initial non-covalent recognition.

  • PROTAC Development: The 2-position is an ideal exit vector for linkers. Displacing the 2-Cl with a diamine linker allows conjugation to E3 ligase ligands (e.g., Thalidomide) to degrade rather than just inhibit the kinase.

  • Combination Therapy: Data suggests 6-substituted quinolines are synergistic with Topoisomerase I inhibitors. Dual-mechanism compounds (hybrid molecules) are a high-value research avenue.

References

  • Massoud, A. M., et al. (2019). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3-substituted Quinoline Derivatives as Antitumor Agents. Letters in Drug Design & Discovery.

  • Wang, F., et al. (2022).[4] Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs. RSC Advances.

  • NIH / PubMed Central . (2023). Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors.

  • NIH / PubMed Central . (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases.

  • BenchChem . (2025). Structure-Activity Relationship (SAR) of 2-Substituted Quinoline Analogs as Anticancer Agents.

Sources

Foundational

Suppliers and commercial availability of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline

Executive Summary & Market Position 2-Chloro-6-(1-piperidinylsulfonyl)quinoline (CAS 1155915-46-0) is a specialized heterocyclic building block primarily utilized in the discovery of G-protein coupled receptor (GPCR) mod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Market Position

2-Chloro-6-(1-piperidinylsulfonyl)quinoline (CAS 1155915-46-0) is a specialized heterocyclic building block primarily utilized in the discovery of G-protein coupled receptor (GPCR) modulators and kinase inhibitors.[1] Its structural utility lies in the 2-chloro handle—a prime site for nucleophilic aromatic substitution (


)—and the 6-sulfonylpiperidine  moiety, which provides solubility and metabolic stability characteristic of sulfonamides.[1]

Availability Status: This compound is classified as a Tier 2 Research Chemical (Specialized Catalog Item).[1] While not a commodity chemical, it is stocked by select European and Asian fine chemical vendors. However, due to variable stock levels, a "Make vs. Buy" strategy is highly recommended.[1] The immediate precursor, 2-Chloroquinoline-6-sulfonyl chloride, is often more readily available, allowing for rapid in-house generation.[1]

Chemical Specifications & Identity

Verification of the correct isomer is critical, as the 2-chloro and 4-chloro isomers can be difficult to distinguish by low-resolution MS alone.[1]

PropertySpecification
CAS Number 1155915-46-0
IUPAC Name 2-chloro-6-(piperidine-1-sulfonyl)quinoline
Molecular Formula C₁₄H₁₅ClN₂O₂S
Molecular Weight 310.80 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Chloroform; Low solubility in water
SMILES O=S(=O)(C1=CC=C2N=C(Cl)C=CC2=C1)N1CCCCC1
Key Impurities 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline (Hydrolysis product)

Commercial Availability & Sourcing Strategy

Direct Suppliers (Catalog Sources)

The following suppliers have demonstrated historical stock or rapid synthesis capabilities for CAS 1155915-46-0.

SupplierRegionStock StatusLead TimePurity Grade
Fluorochem UK/EUHigh Probability 1-5 Days (EU)95%+
Ambeed USAVariable1-2 Weeks97%
Enamine Ukraine/EUMake-to-Order2-4 Weeks95%+
WuXi AppTec ChinaBulk Inquiry3-5 Weeks98%+
The "Make vs. Buy" Protocol

For requirements exceeding 10g or when lead times are prohibitive, in-house synthesis is a validated alternative.[1] The precursor, 2-Chloroquinoline-6-sulfonyl chloride (CAS 205055-71-6) , is frequently stocked by major vendors (Sigma-Aldrich, Santa Cruz Biotechnology) and reacts quantitatively with piperidine.[1]

Procurement Decision Logic

The following decision tree provides a logic-gated approach to sourcing this compound efficiently.

ProcurementLogic Start Requirement Analysis Quantity Quantity Needed? Start->Quantity Urgency Timeline < 1 Week? Quantity->Urgency < 5g CheckPrecursor Check Precursor Stock (CAS 205055-71-6) Quantity->CheckPrecursor > 10g (Cost Sensitive) CheckStock Check Fluorochem/Ambeed Stock Urgency->CheckStock Yes Urgency->CheckPrecursor No StockAvail In Stock? CheckStock->StockAvail BuyDirect PURCHASE DIRECT (CAS 1155915-46-0) StockAvail->BuyDirect Yes StockAvail->CheckPrecursor No PrecursorAvail Precursor Available? CheckPrecursor->PrecursorAvail SynthInHouse SYNTHESIZE IN-HOUSE (1 Step, ~4 Hours) PrecursorAvail->SynthInHouse Yes CustomOrder ORDER CUSTOM SYNTHESIS (Lead Time: 4-6 Weeks) PrecursorAvail->CustomOrder No

Figure 1: Strategic sourcing decision tree based on quantity and urgency.

Technical Validation: Synthesis & QC

If the "Make" route is selected or if validating a purchased lot, the following protocols ensure scientific integrity.

Synthesis Protocol (If Sourcing Precursor)

Reaction: Sulfonylation of Piperidine Precursor: 2-Chloroquinoline-6-sulfonyl chloride (1.0 eq) Reagent: Piperidine (1.1 eq) Base: Triethylamine (1.5 eq) or excess Piperidine Solvent: Dichloromethane (DCM) or THF (0°C to RT)[1]

Methodology:

  • Dissolve 2-Chloroquinoline-6-sulfonyl chloride in anhydrous DCM at 0°C.

  • Add Triethylamine, followed by the dropwise addition of Piperidine.

  • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

  • Monitor: TLC (Hexane:EtOAc 7:3) or LC-MS.[1]

  • Workup: Wash with 1N HCl (to remove excess piperidine/pyridine), then Brine. Dry over MgSO₄.[1]

  • Purification: Recrystallization from EtOH/Hexane or Flash Chromatography.

Quality Control (QC) Workflow

Whether purchased or synthesized, the compound must pass the following QC gates before release into biological assays.

QC_Workflow Sample Received/Synthesized Sample LCMS LC-MS Analysis (Identity & Purity) Sample->LCMS NMR 1H NMR (DMSO-d6) (Structure Verification) LCMS->NMR Mass Confirmed (M+H = 311.0) Decision Data Review NMR->Decision Pass RELEASE Store at 4°C Decision->Pass >95% Purity Integrals Correct Fail REJECT / RE-PURIFY Decision->Fail Impurity Found (e.g., Hydrolysis)

Figure 2: Quality Control workflow ensuring compound integrity prior to assay use.

Key NMR Diagnostic Signals (DMSO-d₆):

  • Quinoline C3-H & C4-H: Doublets in the aromatic region (δ 7.5 - 8.5 ppm).[1]

  • Piperidine Ring: Multiplets at δ 1.4 - 1.6 ppm (CH₂) and δ 2.8 - 3.0 ppm (N-CH₂).[1]

  • Absence of OH: Ensure no broad singlet >10 ppm (indicative of hydrolysis to sulfonic acid or hydroxyquinoline).[1]

Handling & Stability

  • Storage: Store solid at +4°C. Solutions in DMSO are stable at -20°C for up to 3 months.

  • Reactivity: The C-2 chlorine is electrophilic.[1] Avoid storage in nucleophilic solvents (e.g., Methanol, Ethanol) for prolonged periods at high temperatures to prevent slow solvolysis.[1]

  • Safety: GHS Classification: Irritant (H315, H319).[1] Wear standard PPE.[1][2]

References

  • Fluorochem Product Catalog . 2-Chloro-6-(1-piperidinylsulfonyl)quinoline (F830493). Retrieved from [1]

  • PubChem Compound Summary . 2-Chloroquinoline-6-sulfonyl chloride (Precursor). National Library of Medicine.[1] Retrieved from [1]

  • Santa Cruz Biotechnology . 2-Chloroquinoline-6-sulfonyl Chloride Datasheet. Retrieved from [1]

  • Sigma-Aldrich . Sulfonyl Chloride Building Blocks & Reactivity. Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 2-Chloro-6-(1-piperidinylsulfonyl)quinoline from 2-chloroquinoline-6-sulfonyl chloride

Abstract & Application Scope This application note details a high-fidelity protocol for synthesizing 2-Chloro-6-(1-piperidinylsulfonyl)quinoline (CAS: 1155915-46-0) from 2-chloroquinoline-6-sulfonyl chloride . This trans...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This application note details a high-fidelity protocol for synthesizing 2-Chloro-6-(1-piperidinylsulfonyl)quinoline (CAS: 1155915-46-0) from 2-chloroquinoline-6-sulfonyl chloride . This transformation is a cornerstone in medicinal chemistry, particularly for developing quinoline-based antagonists and kinase inhibitors.

The critical challenge in this synthesis is chemoselectivity . The starting material contains two electrophilic sites:

  • The sulfonyl chloride (

    
    )  at position 6 (Highly reactive).
    
  • The chloro-substituent at position 2 (Moderately reactive to

    
    ).
    

Improper conditions (excess heat or amine) can lead to the "double-addition" byproduct where the piperidine also displaces the 2-chloro group. This protocol utilizes kinetic control at low temperatures to ensure exclusive formation of the sulfonamide while preserving the 2-chloro "handle" for subsequent derivatization.

Reaction Scheme & Mechanism

The reaction proceeds via a nucleophilic attack of the secondary amine (piperidine) on the sulfur atom of the sulfonyl chloride. A tertiary amine base (Triethylamine or DIPEA) is employed as an acid scavenger to neutralize the generated HCl, driving the equilibrium forward and preventing the formation of unreactive piperidinium salts.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism SM 2-Chloroquinoline- 6-sulfonyl chloride Inter Tetrahedral Sulfonyl Intermediate SM->Inter Nucleophilic Attack (Fast, 0°C) Pip Piperidine (Nucleophile) Pip->Inter Base Triethylamine (Scavenger) Salt Et3N·HCl (Byproduct) Base->Salt Captures H+ Prod 2-Chloro-6-(1-piperidinyl sulfonyl)quinoline Inter->Prod Elimination of Cl- Inter->Salt H+ Transfer

Figure 1: Mechanistic pathway highlighting the nucleophilic attack on the sulfonyl group and the role of the base scavenger.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.RolePurity Grade
2-Chloroquinoline-6-sulfonyl chloride 262.111.0Limiting Reagent>97%
Piperidine 85.151.1NucleophileReagentPlus®
Triethylamine (TEA) 101.191.5Base ScavengerAnhydrous
Dichloromethane (DCM) -SolventSolventAnhydrous
Equipment
  • Reaction Vessel: 3-neck round-bottom flask (flame-dried under

    
    ).
    
  • Temperature Control: Ice-water bath (

    
    ).
    
  • Addition: Pressure-equalizing addition funnel or syringe pump.

  • Monitoring: TLC plates (Silica Gel 60

    
    ), UV lamp (254 nm).
    

Experimental Protocol

Step 1: Preparation of the Electrophile Solution
  • Equip a clean, dry 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Purge the system with nitrogen for 5 minutes.

  • Add 2-chloroquinoline-6-sulfonyl chloride (1.0 eq, e.g., 2.62 g, 10 mmol).

  • Add Anhydrous DCM (40 mL, ~0.25 M concentration).

    • Note: Ensure complete dissolution.[1] If the sulfonyl chloride is hydrolyzed (indicated by white acidic solids), filter the solution rapidly under inert atmosphere before proceeding.

  • Cool the solution to

    
      using an ice-water bath.
    
Step 2: Nucleophilic Addition (Critical Step)
  • In a separate vial, mix Piperidine (1.1 eq, 1.09 mL) and Triethylamine (1.5 eq, 2.1 mL) in DCM (10 mL).

  • Add the amine/base mixture to the stirred sulfonyl chloride solution dropwise over 15–20 minutes.

    • Expert Tip: Slow addition at

      
       is vital. A high local concentration of amine combined with exothermicity can trigger 
      
      
      
      at the 2-chloro position.
  • Once addition is complete, allow the reaction to stir at

    
     for 30 minutes.
    
  • Remove the ice bath and allow the mixture to warm to Room Temperature (RT) . Stir for 2–4 hours.

Step 3: Reaction Monitoring

Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

  • Starting Material (

    
    ):  Should disappear.
    
  • Product (

    
    ):  Strong UV-active spot.
    
  • Byproduct (2,6-dipiperidinyl): Lower

    
     (more polar), usually yellow/fluorescent. If this appears, stop reaction immediately.
    
Step 4: Workup
  • Dilute the reaction mixture with DCM (50 mL).

  • Wash sequentially with:

    • 1.0 M HCl (2 x 30 mL) – Removes excess piperidine and TEA.

    • Saturated

      
        (1 x 30 mL) – Neutralizes trace acid.
      
    • Brine (1 x 30 mL).

  • Dry the organic layer over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure to yield the crude solid.

Step 5: Purification[2]
  • Recrystallization (Preferred): Dissolve crude solid in minimum hot Ethanol or Isopropanol. Cool slowly to

    
    . Filter the off-white crystals.
    
  • Flash Chromatography (Alternative): Silica gel, gradient 10%

    
     40% EtOAc in Hexanes.
    

Workflow Visualization

Workflow Start Start: Dry 2-Cl-quinoline- 6-SO2Cl in DCM Cool Cool to 0°C (Kinetic Control) Start->Cool Add Dropwise Addition: Piperidine + TEA Cool->Add Stir Stir RT (2-4 h) Monitor TLC Add->Stir Check Check TLC: SM Consumed? Stir->Check Check->Stir No (Extend Time) Wash Acid Wash (1M HCl) Remove excess amine Check->Wash Yes Dry Dry (Na2SO4) & Concentrate Wash->Dry Pure Recrystallize (EtOH) Dry->Pure

Figure 2: Operational workflow ensuring temperature control and effective purification.

Characterization & Data Validation

To validate the synthesis, compare the isolated product against these expected parameters.

Expected Physical Properties
  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Expected range 140–145°C (based on analog series).

NMR Interpretation ( NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
8.2 - 8.4 Doublets (d)2HQuinoline H3, H4Characteristic heteroaromatic splitting.
8.5 Singlet (s)1HQuinoline H5Isolated proton adjacent to sulfonyl group (deshielded).
7.8 - 8.0 Multiplet2HQuinoline H7, H8Aromatic backbone.
3.0 - 3.1 Multiplet4HPiperidine

Alpha-protons to sulfonamide nitrogen.
1.6 - 1.7 Multiplet4HPiperidine

Ring methylene protons.
1.4 - 1.5 Multiplet2HPiperidine

Distal ring methylene.

Mass Spectrometry (ESI+):

  • Expected

    
     (for 
    
    
    
    ).
  • Look for distinctive Chlorine isotope pattern (

    
     ratio 
    
    
    
    ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous. Use fresh sulfonyl chloride.
Yellow Impurity

at 2-Cl position
Reaction temperature too high. Maintain

during addition.
Incomplete Reaction HCl Salt precipitationEnsure sufficient TEA is used. Add catalytic DMAP (5 mol%) if sluggish.

References

  • BenchChem. Synthesis of 2-Chloroquinoline-6-sulfonamide: A Technical Guide. Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 56930268, 2-Chloro-6-(piperidine-1-sulfonyl)quinoline. Retrieved from .

  • De Luca, L., & Giacomelli, G. (2008).[2] An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids or Their Salts under Microwave Irradiation.[2] The Journal of Organic Chemistry, 73(10), 3967–3969. Link

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[2] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[3][2] The Journal of Organic Chemistry, 74(24), 9287–9291. Link

  • Fluorochem. Product Analysis: 2-Chloro-6-(1-piperidinylsulfonyl)quinoline. Retrieved from .

Sources

Application

Nucleophilic aromatic substitution reactions of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline

Topic: Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Resear...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

High-Efficiency Protocols for 2-Chloro-6-(1-piperidinylsulfonyl)quinoline

Executive Summary

This application note details the optimized protocols for the nucleophilic aromatic substitution (


) of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline  (CAS 1155915-46-0). This scaffold is a critical intermediate in the synthesis of 5-HT6 receptor antagonists , a class of therapeutics investigated for treating cognitive impairment in Alzheimer’s disease and schizophrenia [1, 2].

While 2-chloroquinolines are generally reactive toward nucleophiles, the presence of the 6-sulfonyl moiety significantly enhances electrophilicity at the C2 position. This guide provides field-proven methodologies—ranging from scalable thermal reflux to high-throughput microwave synthesis—to maximize yield and purity while minimizing side reactions.[1]

Scientific Foundation: Reactivity & Mechanism[1][2]

Substrate Analysis

The substrate features two critical functional groups:[2]

  • C2-Chloro Group: The leaving group. Its position adjacent to the quinoline nitrogen (N1) renders it susceptible to nucleophilic attack due to the electron-deficient nature of the pyridine ring.

  • C6-Sulfonyl Group: A strong electron-withdrawing group (EWG).[1] Although located on the benzenoid ring, its inductive and mesomeric withdrawal reduces electron density across the entire bicyclic system, further activating the C2 position toward nucleophiles compared to unsubstituted 2-chloroquinoline [3].

Reaction Mechanism ( )

The reaction proceeds via a classic Addition-Elimination pathway.[1]

  • Addition: The nucleophile (amine, thiol, alkoxide) attacks the C2 carbon, disrupting aromaticity and forming a resonance-stabilized Meisenheimer-like anionic intermediate. The negative charge is delocalized onto the ring nitrogen (N1) and the C6-sulfonyl group.

  • Elimination: Re-aromatization drives the expulsion of the chloride ion, yielding the 2-substituted product.

Mechanistic Pathway Diagram[1]

SNAr_Mechanism SM Substrate (2-Cl-6-Sulfonylquinoline) Complex Meisenheimer-like Intermediate (Anionic) SM->Complex Nucleophilic Attack (k1) Nu Nucleophile (H-Nu) Nu->Complex Product Product (2-Nu-6-Sulfonylquinoline) Complex->Product Elimination (k2) LG Leaving Group (Cl-) Complex->LG

Figure 1: The addition-elimination mechanism. The C6-sulfonyl group stabilizes the intermediate, lowering the activation energy (


) for the initial attack.

Experimental Protocols

Method A: Thermal Reflux (Scalable Batch Synthesis)

Best for: Gram-scale synthesis, primary amines, and cyclic secondary amines (e.g., piperazines).

Reagents:

  • Substrate: 2-Chloro-6-(1-piperidinylsulfonyl)quinoline (1.0 equiv)[1]

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: Ethanol (EtOH) or DMF (for low-solubility amines)[1]

Protocol:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add the substrate (1.0 equiv) and

    
     (2.0 equiv).
    
  • Solvate: Add Ethanol (5 mL per mmol substrate). Note: If the amine is a solid, add it now. If liquid, proceed to step 3.

  • Addition: Add the amine nucleophile (1.2 equiv) dropwise.

  • Reaction: Fit the flask with a reflux condenser and heat to reflux (78°C) for 4–6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 1:1) or LCMS. The starting material (

      
      ) should disappear, replaced by a more polar product spot.
      
  • Workup:

    • Option 1 (Precipitation): Cool to room temperature.[3] Pour the mixture into ice-cold water (10x volume). The product often precipitates as a solid. Filter, wash with water, and dry.

    • Option 2 (Extraction): Remove EtOH in vacuo. Dissolve residue in EtOAc, wash with water and brine. Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (0-5% MeOH in DCM).[1]

Method B: Microwave-Assisted Synthesis (Library Generation)

Best for: High-throughput screening (HTS), unreactive amines, or rapid derivative generation.[1]

Protocol:

  • Charge: In a microwave vial (2–5 mL), add substrate (0.2 mmol), amine (0.3 mmol), and DIPEA (0.4 mmol).

  • Solvent: Add Isopropanol (IPA) or Acetonitrile (MeCN) (1.5 mL).

  • Irradiation: Cap the vial. Heat in a microwave reactor at 120°C for 15 minutes (High absorption level).

  • Workup: Evaporate solvent directly (Genevac or N2 blowdown). Purify via Prep-HPLC.

Reaction Optimization & Data

Nucleophile Scope & Yields

The following table summarizes expected yields based on the electronic nature of the nucleophile, derived from standard quinoline


 reactivity profiles [4, 5].
Nucleophile ClassExample ReagentMethodTimeYieldNotes
Cyclic 2° Amines Piperazine, MorpholineA (Reflux)2 h85-95%Highly reactive; excellent yields.[1]
Primary Amines Benzylamine, AnilineA (Reflux)4 h75-85%Anilines may require longer times or DMF.
Steric Amines tert-ButylamineB (MW)20 min60-70%Steric hindrance at C2 requires forcing conditions.[1]
Thiols ThiophenolA (Reflux)3 h>90%Requires

; odor control essential.
Alkoxides NaOMe / MeOHA (Reflux)1 h>95%Very rapid; competition with hydrolysis if water present.
Troubleshooting Guide
  • Problem: Low conversion after 6 hours.

    • Root Cause: Nucleophile basicity is too low (e.g., electron-deficient anilines).

    • Solution: Switch solvent to DMF or DMSO and increase temperature to 100°C. The polar aprotic solvent stabilizes the transition state better than EtOH.

  • Problem: Hydrolysis byproduct (2-Hydroxy derivative) observed.

    • Root Cause: Wet solvent or hygroscopic base.

    • Solution: Use anhydrous solvents and store bases in a desiccator. Switch to DIPEA (organic base) to minimize hydroxide formation.

Process Workflow Visualization

Workflow cluster_conditions Condition Selection Start Start: 2-Cl-6-Sulfonylquinoline Decision Nucleophile Type? Start->Decision MethodA Method A: Thermal Reflux (EtOH, K2CO3, 78°C) Decision->MethodA Reactive/Scale-up MethodB Method B: Microwave (MeCN, DIPEA, 120°C) Decision->MethodB Unreactive/Library Monitor Monitor (TLC/LCMS) Target: Disappearance of SM MethodA->Monitor MethodB->Monitor Workup Workup Precipitation (H2O) or Extraction Monitor->Workup Complete Purify Purification Recrystallization or Flash Column Workup->Purify

Figure 2: Decision tree for selecting the optimal synthetic workflow based on nucleophile type and scale.

References

  • Holenz, J., et al. "Medicinal chemistry strategies to 5-HT6 receptor antagonists as potential cognitive enhancers and antiobesity agents." Drug Discovery Today, 2006.

  • Zajdel, P., et al. "N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties."[1] ACS Chemical Neuroscience, 2016.

  • BenchChem. "Synthesis of 2-Chloroquinoline-6-sulfonamide: A Technical Guide." BenchChem Technical Notes, 2025.

  • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr)."

  • ScienceDirect. "Quinoline Derivatives - an overview."[1]

Sources

Method

Solvent selection for dissolving 2-Chloro-6-(1-piperidinylsulfonyl)quinoline for bioassays

An In-depth Technical Guide Application Note: A Systematic Approach to Solvent Selection and Solution Preparation of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline for Bioassays Section 1: Introduction 2-Chloro-6-(1-piperid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Application Note: A Systematic Approach to Solvent Selection and Solution Preparation of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline for Bioassays

Section 1: Introduction

2-Chloro-6-(1-piperidinylsulfonyl)quinoline is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry and drug discovery due to the wide-ranging biological activities of quinoline derivatives.[1][2] The successful evaluation of such compounds in biological assays is fundamentally dependent on achieving complete and stable solubilization. Improper dissolution can lead to compound precipitation, inaccurate concentration measurements, and ultimately, the generation of unreliable and irreproducible data.[3]

This guide provides a comprehensive, field-proven methodology for researchers, scientists, and drug development professionals to select an appropriate solvent and prepare stable solutions of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline for use in a variety of bioassays. We will move beyond simple instructions to explain the causality behind each step, ensuring a robust and self-validating experimental design.

Section 2: Understanding the Molecule: Physicochemical Profile

The structure of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline—comprising a fused aromatic quinoline system, a chloro substituent, and a sulfonylpiperidine group—strongly suggests that the molecule is hydrophobic (lipophilic) and will exhibit poor solubility in aqueous media.[4][5][6] A summary of its key chemical properties is presented below.

PropertyValueSource
IUPAC Name 2-chloro-6-(piperidine-1-sulfonyl)quinoline[7]
CAS Number 1155915-46-0[7]
Molecular Formula C₁₄H₁₅ClN₂O₂S[7]
Molecular Weight 326.8 g/mol Calculated
Predicted Solubility Poor in water; soluble in polar aprotic organic solvents.[4][8]
Structural Features Heterocyclic aromatic quinoline core, chloro group, sulfonylpiperidine moiety.[7]

The presence of the chloro group and the large, non-polar sulfonylpiperidine group increases the molecule's lipophilicity, making organic solvents a prerequisite for initial dissolution.

Section 3: The Solvent Selection Workflow

A systematic approach is essential to identify a solvent that not only dissolves the compound effectively but is also compatible with the downstream biological assay. The primary goal is to prepare a high-concentration stock solution that can be diluted into an aqueous assay buffer, resulting in a final solvent concentration that is non-toxic and non-interfering.[9]

G A Analyze Compound (Hydrophobic Quinoline Derivative) B Select Primary Candidate Solvent (100% Anhydrous DMSO) A->B C Perform Empirical Solubility Test (Target: ≥10 mM) B->C D Is Compound Fully Dissolved? C->D E Prepare High-Concentration Stock (e.g., 10 mM in DMSO) D->E  Yes F Select Secondary Solvents (e.g., DMF, NMP, Ethanol) D->F:w  Persistent Issue H Apply Gentle Heat / Sonication D->H  No G Proceed to Bioassay Dilution Protocol E->G F->C H->C Re-test

Caption: A decision workflow for systematic solvent selection.

Section 4: Comparative Analysis of Recommended Solvents

Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions of small molecules for bioassays due to its exceptional solvating power.[10] However, it is not universally compatible with all assay types. Below is a comparison of suitable polar aprotic solvents.

SolventProsConsTypical Final Assay Conc.
DMSO - Excellent solubilizing power for a wide range of compounds.[9]- Miscible with water and most organic solvents.[3]- Can be cytotoxic at concentrations >0.5%.[11][12]- May influence cell differentiation or enzyme activity.- Can cause pH shifts in buffer systems.[13]≤ 0.5% (cell-based assays)[14]≤ 2% (some in vitro assays)[14]
DMF - Strong solubilizing power, similar to DMSO.- Can be an alternative if DMSO interferes with the assay.[3]- Higher toxicity than DMSO.- Lower flash point, requiring careful handling.Assay-dependent, must be empirically determined (typically <0.5%).
Ethanol - Less toxic than DMSO and DMF for many cell types.- Readily available in high purity.- Less powerful solvent; may not dissolve highly lipophilic compounds at high concentrations.- Can exhibit biological effects.[12]Assay-dependent, typically ≤ 1%.[11]

Recommendation: Begin with high-purity, anhydrous DMSO as the primary solvent. Its superior solvating ability makes it the most likely candidate for success.

Section 5: Experimental Protocols

These protocols provide a self-validating system for preparing solutions of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline.

Protocol 1: Empirical Solubility Assessment

Objective: To confirm that the compound can be dissolved in the chosen solvent at a concentration suitable for a stock solution (e.g., 10 mM).

Materials:

  • 2-Chloro-6-(1-piperidinylsulfonyl)quinoline powder

  • Anhydrous DMSO (or other selected solvent)

  • Microcentrifuge tube (1.5 mL)

  • Vortex mixer

  • Bath sonicator

Methodology:

  • Weigh approximately 1-2 mg of the compound into a pre-weighed microcentrifuge tube. Record the exact mass.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    • Example: For 1.63 mg (0.00163 g) of compound (MW 326.8 g/mol ) to make a 10 mM (0.01 M) solution:

    • Volume = 0.00163 / (326.8 * 0.01) = 0.0005 L = 500 µL

  • Add approximately half of the calculated DMSO volume to the tube.

  • Vortex the tube vigorously for 30-60 seconds.

  • If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.[15] Gentle heating (30-40°C) may also be applied cautiously, but stability at elevated temperatures is unknown.[10]

  • Add the remaining volume of DMSO and repeat the vortexing and sonication steps.

  • Visually inspect the solution against a bright light source. A clear, particle-free solution indicates successful dissolution. If particulates remain, the compound is not soluble at 10 mM under these conditions.

Protocol 2: Preparation of a 10 mM Primary Stock Solution in DMSO

Objective: To prepare an accurate, high-concentration stock solution for long-term storage and subsequent dilution.

Methodology:

  • Accurately weigh a sufficient quantity of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline (e.g., 5 mg) into a sterile, appropriate-sized glass vial.

  • Using the calculation from Protocol 1, determine the precise volume of anhydrous DMSO needed to create a 10 mM solution.

  • Add the calculated volume of DMSO to the vial.

  • Cap the vial securely and vortex until the solid is fully dissolved. Use sonication as needed.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[3]

  • Store the aliquots at -20°C or -80°C. For short-term use (up to two weeks), storage at ambient temperature can minimize precipitation caused by freezing.[3]

Protocol 3: Preparation of Aqueous Working Solutions via Serial Dilution

Objective: To dilute the organic stock solution into an aqueous bioassay buffer without causing compound precipitation.

Causality: Directly adding a small volume of aqueous buffer to a concentrated organic stock is a common error. This creates localized areas of high compound concentration and low organic solvent, causing the compound to immediately precipitate. The correct method is to add the concentrated stock solution to a larger, moving volume of the aqueous diluent.[9]

G Stock Primary Stock 10 mM in 100% DMSO Intermediate Intermediate Dilution (Optional, e.g., 1 mM) Stock->Intermediate Add 10µL Stock to 90µL Buffer (while vortexing) Working Final Working Solution (e.g., 10 µM in Assay Buffer + 0.1% DMSO) Intermediate->Working Add 10µL Intermediate to 990µL Buffer (while vortexing) Buffer Aqueous Assay Buffer

Caption: Workflow for preparing working solutions via serial dilution.

Step-by-Step Example (Preparing a 10 µM final concentration with 0.1% DMSO):

  • Thaw one aliquot of the 10 mM primary stock solution.

  • Prepare an Intermediate Dilution (e.g., 1 mM):

    • Pipette 90 µL of the final aqueous assay buffer (e.g., cell culture medium, PBS) into a sterile tube.

    • While gently vortexing the buffer, add 10 µL of the 10 mM primary stock solution. This creates a 1 mM solution in 10% DMSO.

  • Prepare the Final Working Solution (10 µM):

    • Pipette 990 µL of the final aqueous assay buffer into a new sterile tube.

    • While gently vortexing the buffer, add 10 µL of the 1 mM intermediate solution.

    • This results in the desired 10 µM final concentration of the compound. The final DMSO concentration is 0.1%, which is well-tolerated by most cell lines.[16]

Section 6: Critical Considerations for Bioassay Integrity

  • Vehicle Control: Every experiment must include a "vehicle control" group. This control should contain the assay buffer with the same final concentration of the solvent (e.g., 0.1% DMSO) used in the experimental groups. This is critical to ensure that any observed biological effects are due to the compound and not the solvent itself.

  • Solvent Cytotoxicity: Before conducting experiments, it is best practice to determine the non-toxic concentration of your chosen solvent on your specific biological system (e.g., cell line). This can be done by running a simple viability assay with a range of solvent concentrations.

  • Constant Solvent Concentration: When testing a range of compound concentrations, it is imperative to keep the final solvent percentage constant across all dilutions.[11][17] This is achieved by using the vehicle control buffer as the diluent for the serial dilution steps.

Section 7: Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Compound precipitates during dilution into aqueous buffer. - Final solvent concentration is too low.- Compound's solubility limit is exceeded.- Reduce the final target concentration of the compound.- Use a multi-step dilution process (as in Protocol 3) to avoid shocking the solution.- Increase the final solvent percentage, if tolerated by the assay.
Inconsistent results between experiments. - Compound precipitation in stock after freeze-thaw cycles.- Degradation of the compound in solution.- Use fresh single-use aliquots for each experiment.[3]- Prepare working solutions fresh from the stock solution immediately before use.[16]- Visually inspect solutions for clarity before use.
Effect observed in vehicle control group. - Solvent concentration is too high, causing toxicity or off-target effects.- Lower the final solvent concentration by preparing a more concentrated stock solution.- Test an alternative, less disruptive solvent.

Section 8: References

  • ResearchGate. (n.d.). Physicochemical Data for Quinoline Derivatives. Retrieved from ResearchGate.

  • Riss, T. et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(1), 33–43. [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from Semantic Scholar.

  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research.

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from ResearchGate.

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics.

  • Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Retrieved from Solarbio.

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay? Retrieved from ResearchGate.

  • Fluorochem. (n.d.). 2-CHLORO-6-(1-PIPERIDINYLSULFONYL)QUINOLINE. Retrieved from Fluorochem.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Grokipedia. (n.d.). 2-Chloroquinoline. Retrieved from Grokipedia.

  • EvitaChem. (n.d.). Buy 2-Chloro-6-(piperidin-1-yl)pyridine (EVT-3161124). Retrieved from EvitaChem.

  • BenchChem. (n.d.). Strategies to enhance the solubility of Macrophylline for bioassays. Retrieved from BenchChem.

  • MDPI. (2024). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Retrieved from MDPI.

  • Wikipedia. (n.d.). Quinoline. Retrieved from Wikipedia.

  • National Center for Biotechnology Information. (n.d.). 2-Chloroquinoline. PubChem Compound Database. Retrieved from PubChem.

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.

  • BenchChem. (2025). How to control for the effects of DMSO when used as a solvent for Deguelin. Retrieved from BenchChem.

  • MedChemExpress. (n.d.). Compound Handling Instructions. Retrieved from MedChemExpress.

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Retrieved from ResearchGate.

  • National Center for Biotechnology Information. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed.

  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Chloro-Methylquinolines. Retrieved from BenchChem.

Sources

Application

Microwave-assisted synthesis of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline analogs

An Application Guide to the Rapid Synthesis of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline Analogs via Microwave Irradiation Abstract This application note provides a comprehensive guide for the rapid and efficient synth...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Rapid Synthesis of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline Analogs via Microwave Irradiation

Abstract

This application note provides a comprehensive guide for the rapid and efficient synthesis of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline analogs, a class of heterocyclic compounds with significant potential in drug discovery.[1][2] The protocol leverages the transformative power of Microwave-Assisted Organic Synthesis (MAOS) to dramatically reduce reaction times, improve yields, and promote greener chemistry principles compared to conventional heating methods.[3][4] This document is intended for researchers, medicinal chemists, and process development scientists, offering a detailed protocol, mechanistic insights, optimization strategies, and troubleshooting advice.

Scientific Foundation: The Synergy of Quinolines and Microwave Chemistry

The Quinoline Sulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone in pharmaceutical sciences, forming the structural basis for a wide array of therapeutic agents with activities including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][5] When functionalized with a sulfonamide group, the resulting quinoline sulfonamide scaffold exhibits a diverse range of biological activities, often acting as inhibitors of key enzymes like histone deacetylases (HDACs) or protein kinases.[2][6] The 2-chloro substitution serves as a versatile synthetic handle, allowing for further molecular diversification through nucleophilic substitution reactions, making these analogs highly valuable in lead optimization campaigns.[7]

Principles of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis is a revolutionary technology that utilizes microwave energy to heat chemical reactions.[3][8] Unlike conventional heating, which relies on slow heat transfer through conduction and convection, microwave irradiation provides rapid, direct, and uniform heating of the reaction mixture.[9][10] This is achieved through the interaction of the microwave's electric field with polar molecules in the mixture, primarily via two mechanisms: dipolar polarization and ionic conduction.[10][11][12]

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction, continuously attempt to align with the rapidly oscillating electric field of the microwave.[13] This rapid molecular motion generates friction, leading to intense and instantaneous internal heating.[13]

  • Ionic Conduction: If ions are present, they will oscillate back and forth under the influence of the microwave field, colliding with other molecules and generating heat.[10]

This "in-core" heating leads to remarkable benefits, including drastically reduced reaction times (from hours or days to minutes), increased product yields, enhanced product purity with fewer by-products, and alignment with green chemistry principles by reducing energy consumption and often allowing for the use of less solvent.[4][11][14]

G cluster_0 Conventional Heating cluster_1 Microwave-Assisted Heating (MAOS) Vessel Reaction Vessel Mixture Reaction Mixture Vessel->Mixture Convection HeatSource External Heat (Oil Bath / Hot Plate) HeatSource->Vessel Conduction Mixture->Vessel Slow & Inefficient Heat Transfer (Temperature Gradient) MW_Vessel Microwave-Transparent Vessel MW_Source Microwave Irradiation MW_Mixture Reaction Mixture (Polar Molecules) MW_Source->MW_Mixture Direct & Volumetric Heating (Rapid & Uniform)

Figure 1: Comparison of conventional vs. microwave heating mechanisms.

Synthesis Protocol: A Two-Step Approach

This protocol details a reliable two-step synthesis. The first step is the preparation of the key intermediate, 2-chloroquinoline-6-sulfonyl chloride, via chlorosulfonation of 2-chloroquinoline. The second step is the microwave-assisted coupling of this intermediate with piperidine to yield the final product.

Materials and Reagents
  • 2-Chloroquinoline (98% purity)

  • Chlorosulfonic acid (≥99%)

  • Thionyl chloride (≥99%)

  • Piperidine (99%)

  • Triethylamine (TEA, ≥99%)

  • N,N-Dimethylformamide (DMF), anhydrous (99.8%)

  • Dichloromethane (DCM), anhydrous (99.8%)

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment
  • Dedicated scientific microwave reactor designed for organic synthesis (e.g., CEM Discover, Biotage Initiator). Note: Domestic microwave ovens are not suitable due to the lack of temperature/pressure control and safety features.[15]

  • Microwave-safe reaction vessels (10-20 mL) with snap caps or crimp seals.

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, etc.).

  • Magnetic stirrer and stir bars.

  • Ice bath.

  • Rotary evaporator.

  • Flash chromatography system or glass column.

  • Analytical balance.

Experimental Workflow

Figure 2: Overall experimental workflow for the two-step synthesis.

Step-by-Step Protocol

Step 1: Synthesis of 2-chloroquinoline-6-sulfonyl chloride (Conventional)

  • Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath (0-5 °C).

  • Reagent Addition: Carefully add chlorosulfonic acid (5.0 eq.) to the flask. Begin stirring and slowly add 2-chloroquinoline (1.0 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Rationale: This is a highly exothermic reaction. Slow addition at low temperature is critical to control the reaction rate and prevent unwanted side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-70 °C and stir for 4-6 hours until TLC analysis indicates consumption of the starting material.

  • Workup: Cool the reaction mixture back to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring. A precipitate will form.

  • Isolation: Filter the solid precipitate and wash thoroughly with cold deionized water. Dry the solid under vacuum.

  • Chlorination (Optional but Recommended): To ensure complete conversion to the sulfonyl chloride, the crude solid can be refluxed in excess thionyl chloride for 1-2 hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude 2-chloroquinoline-6-sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Microwave-Assisted Synthesis of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline

  • Vessel Preparation: To a 10 mL microwave-safe reaction vessel, add 2-chloroquinoline-6-sulfonyl chloride (1.0 eq., ~100 mg), piperidine (1.2 eq.), and triethylamine (1.5 eq.).

  • Solvent Addition: Add 3-4 mL of anhydrous DMF.

    • Rationale: DMF is a polar aprotic solvent that couples efficiently with microwaves, allowing for rapid heating.[15] Its high boiling point enables superheating in a sealed vessel, accelerating the reaction.[11] Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Sealing: Add a magnetic stir bar, and securely seal the vessel with a cap.

  • Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Set the reaction parameters as follows (these are starting points and may require optimization):

    • Temperature: 120 °C (use direct IR or fiber-optic temperature sensing)

    • Time: 10-15 minutes

    • Power: Dynamic (reactor will adjust power to maintain temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, the vessel is cooled to below 50 °C using the reactor's compressed air cooling system.

  • Workup: Open the vessel carefully. Pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure product.

Data, Results, and Optimization

The success of MAOS lies in its ability to rapidly optimize reaction conditions.[14] Key parameters to adjust include temperature, time, and solvent.

Expected Results & Characterization

The final product, 2-Chloro-6-(1-piperidinylsulfonyl)quinoline, is expected to be an off-white or pale yellow solid. Characterization should be performed using standard analytical techniques:

  • ¹H NMR: Expect to see characteristic peaks for the quinoline ring protons, as well as multiplets corresponding to the piperidine ring protons.

  • ¹³C NMR: Will show the corresponding carbon signals for the aromatic and aliphatic portions of the molecule.

  • Mass Spectrometry (MS): The molecular ion peak ([M]+ or [M+H]+) should correspond to the calculated molecular weight of the product (C₁₄H₁₅ClN₂O₂S). The isotopic pattern for chlorine (M and M+2 in a ~3:1 ratio) should be observable.

  • FT-IR: Look for characteristic stretches for S=O (sulfonyl group) around 1350 and 1160 cm⁻¹.

Parameter Optimization

A major advantage of MAOS is the ability to perform rapid optimization studies.[14] A typical optimization table might look as follows:

EntryTemperature (°C)Time (min)SolventYield (%)
110015DMF65
212015DMF88
314015DMF85 (some degradation)
41205DMF72
512010DMF91
612010Acetonitrile55
712010Dioxane68

Analysis of Table: The data suggests that 120 °C for 10 minutes in DMF provides the optimal yield. Higher temperatures may lead to product decomposition, while other solvents like acetonitrile are less effective, likely due to their lower boiling points and different dielectric properties.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a logical approach to problem-solving.[15]

G Problem Problem Observed LowYield Low or No Yield Problem->LowYield e.g. MultipleSpots Multiple Spots on TLC (Impure Product) Problem->MultipleSpots e.g. CheckReagents Check Reagent Quality & Stoichiometry LowYield->CheckReagents Possible Cause IncreaseTemp Increase Temperature (e.g., in 10-15°C increments) LowYield->IncreaseTemp Solution IncreaseTime Increase Reaction Time (e.g., in 5 min increments) LowYield->IncreaseTime Solution CheckSeal Ensure Vessel is Properly Sealed LowYield->CheckSeal Possible Cause LowerTemp Lower Reaction Temperature MultipleSpots->LowerTemp Cause: Decomposition ShorterTime Shorten Irradiation Time MultipleSpots->ShorterTime Cause: Decomposition OptimizePurification Optimize Chromatography (Solvent System, Gradient) MultipleSpots->OptimizePurification Solution

Figure 3: Troubleshooting logic for common synthesis issues.

Conclusion

The microwave-assisted synthesis of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline analogs represents a significant improvement over classical synthetic methodologies. This approach provides a rapid, high-yielding, and scalable route to a valuable class of heterocyclic compounds.[8] By leveraging the principles of MAOS, researchers in drug discovery and development can accelerate the synthesis of compound libraries, enabling faster exploration of structure-activity relationships (SARs) and expediting the delivery of novel therapeutic candidates.[14]

References

  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery.Nature Reviews Drug Discovery.
  • Gadek, Z. et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.MDPI.
  • Kumar, A. (2020). Microwave Chemistry and its Applications.Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach.Asian Journal of Pharmaceutical Research and Development.
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery.Nature Reviews Drug Discovery.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Technical Support Center: Microwave-Assisted Synthesis of Quinoline Derivatives. Benchchem.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). MDPI.
  • Quinolines: Microwave-assisted Synthesis and their Antifungal, Anticancer and Radical Scavenger Properties. (2016). ResearchGate.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PMC.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ScienceDirect.
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals.
  • A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes.Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

Sources

Method

Technical Application Note: Regioselective Sulfonylation of Piperidine with 2-Chloroquinoline-6-sulfonyl Chloride

Topic: Procedure for coupling piperidine with 2-chloroquinoline-6-sulfonyl chloride Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals Abstract This...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for coupling piperidine with 2-chloroquinoline-6-sulfonyl chloride Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract

This application note details the optimized protocol for the synthesis of 2-chloro-6-(piperidin-1-ylsulfonyl)quinoline. The coupling of piperidine with 2-chloroquinoline-6-sulfonyl chloride presents a specific chemoselective challenge: distinguishing between the highly electrophilic sulfonyl chloride moiety and the electrophilic C-2 position of the quinoline ring, which is susceptible to nucleophilic aromatic substitution (


). This guide provides a kinetically controlled procedure to exclusively target sulfonamide formation while preserving the 2-chloro "handle" for downstream functionalization.

Introduction & Strategic Analysis

The Chemoselectivity Challenge

In medicinal chemistry, the 2-chloroquinoline scaffold is a privileged structure, serving as a precursor for complex heterocycles via Suzuki-Miyaura couplings or subsequent


 displacements. When reacting 2-chloroquinoline-6-sulfonyl chloride with a secondary amine like piperidine, two competitive pathways exist:
  • Path A (Desired): Nucleophilic attack at the sulfur atom (

    
    -like) to form the sulfonamide.
    
  • Path B (Undesired): Nucleophilic attack at the C-2 position (

    
    ) to displace the chloride.
    
Mechanistic Control

Sulfonyl chlorides are significantly more reactive electrophiles than chloronitrogen heterocycles at ambient temperatures. Path A has a much lower activation energy (


) than Path B. Therefore, temperature control  is the primary variable for ensuring regioselectivity. Maintaining the reaction at 

to Room Temperature (RT) ensures exclusive sulfonylation. Elevated temperatures (

) or polar aprotic solvents (like DMF) combined with heating will promote the undesired

side reaction.
Reaction Pathway Visualization

The following diagram illustrates the kinetic competition and the required conditions to favor the desired sulfonamide.

ReactionPathway Start 2-Chloroquinoline- 6-sulfonyl chloride Intermediate Tetrahedral Sulfonyl Intermediate Start->Intermediate Fast Attack at S (k1 >> k2) SideProduct IMPURITY: 2-(Piperidin-1-yl)-6- (piperidin-1-ylsulfonyl)quinoline Start->SideProduct Slow SNAr at C-2 (Requires Heat/Excess Amine) Piperidine Piperidine (Nucleophile) Piperidine->Intermediate Product TARGET: 2-Chloro-6-(piperidin- 1-ylsulfonyl)quinoline Intermediate->Product Elimination of Cl- (0°C to RT) Product->SideProduct Over-reaction (if T > 60°C)

Caption: Kinetic pathway analysis showing the preferential formation of the sulfonamide under controlled temperature conditions.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.RoleNotes
2-Chloroquinoline-6-sulfonyl chloride 262.111.0ElectrophileMoisture sensitive; store under inert gas.
Piperidine 85.151.1NucleophileDistill if colored (oxidized).
Triethylamine (TEA) 101.191.2 - 1.5HCl ScavengerCan substitute with DIPEA.
Dichloromethane (DCM) -SolventMediumAnhydrous preferred.
1M HCl (aq) -WorkupWashRemoves unreacted amine/TEA.
Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.

  • Addition funnel or syringe pump (for scale >5g).

  • Ice-water bath (

    
    ).
    
  • Inert gas line (Nitrogen or Argon).[1]

  • Rotary evaporator.

Experimental Protocol

Preparation
  • Drying: Flame-dry or oven-dry the glassware and cool under a stream of nitrogen.

  • Solvent: Ensure Dichloromethane (DCM) is anhydrous. While sulfonyl chlorides are somewhat tolerant of trace moisture compared to acid chlorides, water will hydrolyze the starting material to the sulfonic acid, reducing yield.

Reaction Procedure
  • Charge Nucleophile: To the reaction flask, add Piperidine (1.1 equiv) , Triethylamine (1.5 equiv) , and anhydrous DCM (concentration ~0.2 M relative to sulfonyl chloride).

  • Cooling: Place the flask in an ice-water bath and stir until the internal temperature reaches

    
    .
    
  • Addition of Electrophile:

    • Dissolve 2-Chloroquinoline-6-sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM.

    • Add this solution dropwise to the cold amine mixture over 15–20 minutes.

    • Note: Adding the electrophile to the nucleophile prevents a local excess of sulfonyl chloride, minimizing hydrolysis side reactions.

  • Reaction: Remove the ice bath after addition is complete and allow the mixture to warm to Room Temperature (

    
    ). Stir for 1–2 hours.
    
  • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS. The starting sulfonyl chloride is highly non-polar; the sulfonamide will be more polar but less polar than the sulfonic acid byproduct.

Workup (Purification by Extraction)

The following workflow ensures the removal of excess piperidine and the hydrochloride salts without requiring column chromatography for most applications.

WorkupFlow Step1 Reaction Mixture (DCM) Contains: Product, TEA-HCl, Excess Piperidine Step2 Wash 1: 1M HCl (aq) (Converts amines to water-soluble salts) Step1->Step2 Step3 Phase Separation Step2->Step3 Aqueous Aqueous Layer (Discard) Contains: TEA-HCl, Piperidine-HCl Step3->Aqueous Organic Organic Layer (DCM) Contains: Product Step3->Organic Step4 Wash 2: Sat. NaHCO3 (Neutralize trace acid) Organic->Step4 Step5 Wash 3: Brine (Remove water) Step4->Step5 Step6 Dry (Na2SO4) & Concentrate Step5->Step6

Caption: Optimized workup strategy to remove basic impurities using an acid wash.

  • Quench: Dilute the reaction mixture with additional DCM.

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (

    
     volume).
    
    • Why? This protonates the excess piperidine and TEA, forcing them into the aqueous layer. The 2-chloroquinoline nitrogen is weakly basic (

      
      ) and will largely remain in the organic layer or interface; however, sulfonamides are stable to dilute acid washes.
      
  • Neutralization: Wash with saturated aqueous

    
     to remove trace acidity.
    
  • Drying: Wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Characterization
  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (CDCl3): Look for the piperidine multiplets (approx.

    
     3.0 ppm for 
    
    
    
    and
    
    
    1.6 ppm for
    
    
    ) and the characteristic quinoline aromatic signals. The absence of a downfield shift in the quinoline protons typically associated with C-2 substitution confirms the chloride is intact.

Troubleshooting & Optimization

ObservationProbable CauseSolution
Low Yield / Sulfonic Acid present Moisture in solvent or reagents.Use anhydrous DCM; keep under

atm.
Impurity: Disubstituted Product

at C-2 position occurred.
Ensure Temp

. Avoid DMF as solvent.
Starting Material Remains Sulfonyl chloride degraded.Check quality of sulfonyl chloride (hydrolyzes over time).
Emulsion during workup Fine precipitate of amine salts.Filter the reaction mixture before aqueous workup or add a small amount of MeOH.

Safety & Hazards

  • 2-Chloroquinoline-6-sulfonyl chloride: Corrosive and lachrymator. Causes severe skin burns and eye damage. Reacts with water to release HCl gas. Handle only in a fume hood.

  • Piperidine: Toxic by inhalation and ingestion; flammable liquid.

  • Dichloromethane: Suspected carcinogen; volatile.

References

  • Ingle, R. G., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.[2] Available at: [Link]

    • Context: Provides analogous procedures for quinoxaline sulfonyl chlorides, establishing the stability of chloro-heterocycles under sulfonyl
  • Context: Confirms the Vilsmeier-Haack route to the precursor and general handling of quinoline sulfonyl chlorides.
  • Fathalla, M. F., et al. (2018). Reaction of 2-chloroquinoxaline with piperidine: Kinetics and Solvent Effects. ResearchGate. Available at: [Link]

    • displacement of the 2-chloro group by piperidine follows pseudo-first-order kinetics and generally requires elevated temperatures or polar aprotic solvents (DMSO)
  • Organic Chemistry Portal. Sulfonamide Synthesis via Sulfonyl Chlorides. Available at: [Link]

    • Context: General reference for standard sulfonyl

Sources

Application

In vitro cytotoxicity assay protocols for quinoline sulfonamide derivatives

Topic: In vitro cytotoxicity assay protocols for quinoline sulfonamide derivatives Content Type: Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists From Solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro cytotoxicity assay protocols for quinoline sulfonamide derivatives Content Type: Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

From Solubility Optimization to Mechanistic Deconvolution

Abstract

Quinoline sulfonamide derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting potent anticancer activity through mechanisms such as kinase inhibition (e.g., PI3K, CDK), carbonic anhydrase regulation, and tubulin polymerization interference.[1] However, their physicochemical properties—specifically high lipophilicity and intrinsic fluorescence—pose unique challenges for standard in vitro cytotoxicity assays. This application note provides a validated, field-proven framework for accurately assessing the cytotoxic potential of these derivatives, prioritizing data integrity over procedural simplicity.

Introduction: The Challenge of the Scaffold

While the quinoline core confers broad biological activity, it introduces specific artifacts in cell-based assays that generic protocols often overlook:

  • Intrinsic Fluorescence: Many quinoline derivatives fluoresce in the blue/green spectrum (emission ~400–550 nm), which overlaps with the detection channels of resazurin-based assays (e.g., AlamarBlue) and some caspase substrates, leading to false-negative toxicity results.

  • Solubility & Precipitation: The sulfonamide moiety often reduces aqueous solubility. "Crash-out" precipitation in culture media creates localized high-concentration zones and physical stress on cells, mimicking cytotoxicity.

  • Metabolic Interference: Quinoline structures can act as redox cyclers, potentially artificially amplifying the signal in tetrazolium-based assays (MTT/MTS) independent of cell viability.

Strategic Recommendation: For this compound class, we recommend the Sulforhodamine B (SRB) assay as the primary screen due to its reliance on total protein content rather than metabolic activity or fluorescence.

Experimental Design & Compound Handling

The "DMSO Sandwich" Solubility Protocol

Improper solubilization is the #1 cause of irreproducible IC50 values.

  • Stock Preparation: Dissolve neat compound in 100% DMSO to 10–50 mM. Sonicate at 37°C if necessary.

  • The Critical Step: Do not dilute directly from 100% DMSO into cell culture media. This causes immediate precipitation.

  • Intermediate Dilution: Create a 1000x serial dilution series in 100% DMSO first.

  • Final Dosing: Spike 1 µL of the DMSO serial dilution into 1 mL of media (0.1% final DMSO). This ensures the compound is dispersed before it hits the aqueous limit.

Controls
  • Negative Control: 0.1% DMSO (Vehicle).[2]

  • Positive Control: Cisplatin or Doxorubicin (standard anticancer agents).

  • Background Control: Media + Compound (No Cells). Crucial for detecting compound precipitation or optical interference.

Validated Protocols

Protocol A: Sulforhodamine B (SRB) Assay (Gold Standard)

Recommended for: Quinoline derivatives, fluorescent compounds, and adherent cell lines.

Principle: The SRB dye binds stoichiometrically to protein basic amino acid residues under acidic conditions.[3] It is not dependent on mitochondrial function and is unaffected by compound fluorescence after washing.

Reagents:

  • Fixative: 50% (w/v) Trichloroacetic acid (TCA) at 4°C.

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash: 1% Acetic acid.

  • Solubilizer: 10 mM Tris base solution (pH 10.5).

Workflow:

  • Seeding: Seed cells (e.g., PANC-1, MCF-7) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add compounds (using the solubility protocol above). Incubate 48–72h.[4]

  • Fixation (Critical):

    • Gently layer 50 µL of cold 50% TCA directly on top of the 100 µL media. Do not remove media first; this prevents loss of semi-adherent mitotic cells.

    • Incubate 1 hour at 4°C.

  • Washing: Wash plates 5x with tap water. Air dry completely.

  • Staining: Add 100 µL 0.4% SRB solution. Incubate 15–30 min at room temp.

  • Destaining: Remove stain and wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL 10 mM Tris base. Shake for 10 min.

  • Readout: Measure Absorbance at 510 nm .

Protocol B: MTT Assay (Secondary Screen)

Use only if SRB is unavailable or for suspension cells. Requires background subtraction.

Workflow:

  • Treatment: Treat cells as above for 48h.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate 3–4 hours at 37°C.

  • Solubilization: Carefully remove media (for adherent cells) or add SDS-HCl (for suspension). Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm with a reference wavelength of 630 nm .

    • Note: If the quinoline derivative is yellow/orange, it may absorb at 570 nm. You must subtract the "Media + Compound" blank values.

Protocol C: Mechanistic Deconvolution (Annexin V/PI Flow Cytometry)

To distinguish between apoptosis (programmed death) and necrosis (toxicity).

Workflow:

  • Harvest: Collect cells and all floating media (contains dead cells).[5]

  • Wash: Wash 2x with cold PBS.

  • Resuspend: In 1X Annexin Binding Buffer at

    
     cells/mL.
    
  • Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubate: 15 min at RT in the dark.

  • Analyze: Flow Cytometry (FL1 for FITC, FL2/FL3 for PI).

Visualizations & Decision Logic

Figure 1: Assay Selection Decision Tree

A logic flow to prevent artifact-driven data.

AssaySelection Start Start: Quinoline Sulfonamide Cytotoxicity Profiling CheckFluorescence Is the compound intrinsically fluorescent? Start->CheckFluorescence CheckAdherence Are cells adherent? CheckFluorescence->CheckAdherence No SRB Protocol A: SRB Assay (Protein Content) *Recommended* CheckFluorescence->SRB Yes (Avoids Interference) CheckAdherence->SRB Yes (Adherent) MTT Protocol B: MTT Assay (Metabolic Activity) *Requires Blanks* CheckAdherence->MTT No (Suspension) Flow Protocol C: Flow Cytometry (Annexin V/PI) *For Mechanism* SRB->Flow Confirm Mechanism (Apoptosis vs Necrosis) MTT->Flow

Caption: Decision matrix for selecting the appropriate cytotoxicity assay based on physicochemical properties of quinoline derivatives.

Figure 2: Mechanism of Action Pathway

Typical signaling cascade for Quinoline Sulfonamides targeting kinases.

MOA Compound Quinoline Sulfonamide Derivative Target Target Inhibition (e.g., CDK, PI3K, CA-IX) Compound->Target Binding CellCycle Cell Cycle Arrest (G2/M Phase) Target->CellCycle Signaling Mito Mitochondrial Depolarization Target->Mito Caspase Caspase 3/7 Activation CellCycle->Caspase Mito->Caspase Apoptosis Apoptosis (PS Externalization) Caspase->Apoptosis Cell Death

Caption: Generalized mechanism of action for quinoline sulfonamides leading to apoptotic cell death.

Data Analysis & Interpretation

Calculating IC50
  • Normalize: Convert raw absorbance to % Cell Viability using the formula:

    
    
    
  • Curve Fitting: Do not use linear regression. Use Non-linear regression (sigmoidal dose-response, variable slope) in software like GraphPad Prism.

    • Equation:

      
      
      
  • Significance: Perform one-way ANOVA followed by Dunnett’s post-hoc test when comparing derivatives to the parent compound.

Troubleshooting Table
ObservationProbable CauseSolution
High variance between replicates Compound precipitationUse the "DMSO Sandwich" dilution method; ensure mixing.
High background in blanks Compound stained by dyeEnsure thorough washing (SRB) or subtract compound-only blanks (MTT).
"Viability" > 100% Hormesis or InterferenceCheck for intrinsic fluorescence (if using AlamarBlue) or redox cycling (MTT).

References

  • Yurttaş, L., & Çiftçi, G. A. (2018). New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells.[6] Anti-Cancer Agents in Medicinal Chemistry, 18(8), 1166–1175. Link

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[3][7] Nature Protocols, 1(3), 1112–1116. Link

  • Bispo, M. L. F., et al. (2015). Synthesis and antitumor activity of new 7-chloro-4-quinolinylhydrazone derivatives.[8] Arabian Journal of Chemistry. Link

  • R&D Systems. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.[5][9][10][11] Link

  • LifeTein. (2024).[12] Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Link

Sources

Method

Application Note &amp; Protocols: Strategic Functionalization of the C2 Position in 2-Chloro-6-(1-piperidinylsulfonyl)quinoline

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The targeted functionalization of this heterocycle is critical for developing new che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The targeted functionalization of this heterocycle is critical for developing new chemical entities with tailored pharmacological profiles. This guide provides a comprehensive overview and detailed protocols for the chemical modification of the C2 position of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline, a versatile intermediate for drug discovery. We will explore key synthetic strategies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering field-proven insights into experimental design, execution, and optimization.

Introduction: The Strategic Importance of the Quinoline C2 Position

Quinoline derivatives are prevalent in a vast array of natural products and synthetic drugs, exhibiting activities ranging from anticancer and antimalarial to anti-inflammatory and anti-HIV.[1] The reactivity of the quinoline ring is not uniform; the nitrogen atom significantly influences its electronic properties, rendering the C2 and C4 positions electrophilic and thus susceptible to nucleophilic attack.[2][3]

The starting material, 2-Chloro-6-(1-piperidinylsulfonyl)quinoline , leverages this inherent reactivity. The chlorine atom at the C2 position serves as an excellent leaving group, making it a prime handle for introducing diverse chemical functionalities. The piperidinylsulfonyl group at the C6 position adds another layer of complexity and potential for modulating the molecule's physicochemical properties, such as solubility and protein binding. This guide focuses on the practical application of modern synthetic methodologies to transform the C2-chloro group into a variety of valuable chemical motifs.

Core Chemical Principles: Choosing the Right Synthetic Tool

The transformation of the C2-chloro group can be broadly categorized into two major pathways: direct nucleophilic substitution and transition metal-catalyzed cross-coupling. The choice of method depends on the nature of the desired bond (C-N, C-O, C-S, C-C) and the functional group tolerance required.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a direct and often atom-economical method for introducing heteroatom nucleophiles.[4] The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the electron-deficient C2 carbon to form a negatively charged intermediate known as a Meisenheimer complex.[4] Aromaticity is restored upon the expulsion of the chloride leaving group.[4][5]

  • Driving Force: The electron-withdrawing nature of the quinoline nitrogen atom stabilizes the anionic intermediate, facilitating the reaction.

  • Applicability: This method is highly effective for strong nucleophiles such as alkoxides, thiolates, and certain amines. For less nucleophilic amines, harsher conditions (high temperatures) may be required, which can be a limitation.[1][6]

Palladium-Catalyzed Cross-Coupling Reactions

For a broader scope of transformations, particularly for C-C and C-N bond formation with a high degree of functional group tolerance, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[7] These reactions share a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

  • Buchwald-Hartwig Amination: This reaction has revolutionized the synthesis of aryl amines.[7] It allows for the coupling of a wide range of primary and secondary amines under relatively mild conditions, overcoming many limitations of traditional SNAr reactions.[8][9][10] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle.[7]

  • Suzuki-Miyaura Coupling: As the most widely used C-C bond-forming reaction in the pharmaceutical industry, the Suzuki coupling enables the introduction of aryl, heteroaryl, or vinyl groups.[11][12] It involves the reaction of the 2-chloroquinoline with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[13][14]

  • Sonogashira Coupling: This reaction is a powerful method for synthesizing 2-alkynylquinolines, which are valuable precursors for more complex heterocyclic systems.[15][16][17][18] The classic protocol involves a palladium catalyst, a copper(I) co-catalyst, a base, and a terminal alkyne. Copper-free variations have also been developed to avoid potential side reactions.[18]

Strategic Workflow for C2 Functionalization

The selection of a synthetic pathway is a critical decision point for any research program. The following diagram outlines a logical approach to choosing the appropriate methodology based on the desired target structure.

Reaction_Selection_Workflow Start Target: Functionalize C2 of 2-Chloro-6-(piperidinylsulfonyl)quinoline BondType What type of bond to form? Start->BondType CN_Bond C-N Bond (Amine) BondType->CN_Bond C-N CO_Bond C-O Bond (Ether/Phenol) BondType->CO_Bond C-O CC_Bond C-C Bond BondType->CC_Bond C-C CN_Method Amine Nucleophilicity? CN_Bond->CN_Method SNAr_Ether S_N_Ar Reaction (Williamson-type) CO_Bond->SNAr_Ether CC_Method Substituent Type? CC_Bond->CC_Method SNAr_Amine S_N_Ar Reaction CN_Method->SNAr_Amine High (e.g., Alkylamines) BH_Amine Buchwald-Hartwig Amination CN_Method->BH_Amine Low / Sterically Hindered (e.g., Anilines) Suzuki Suzuki Coupling (Aryl/Vinyl) CC_Method->Suzuki Aryl / Vinyl Sonogashira Sonogashira Coupling (Alkynyl) CC_Method->Sonogashira Alkynyl

Caption: Decision workflow for selecting a C2-functionalization method.

Experimental Protocols & Application Notes

The following protocols are presented as robust starting points for the functionalization of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline. Researchers should consider that optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: C-N Bond Formation via Buchwald-Hartwig Amination

Application: Synthesis of 2-amino-6-(1-piperidinylsulfonyl)quinoline derivatives. This method is superior to SNAr for a wide range of amines, including less nucleophilic anilines and sterically hindered secondary amines.[7][8]

Reaction Scheme: (Self-generated image representing the general reaction)

Comparative Data for Catalyst Systems:

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Typical YieldsNotes
Pd₂(dba)₃ / XPhosNaOtBu or K₃PO₄Toluene or Dioxane80-110Good to ExcellentBroadly applicable for many amine types.
Pd(OAc)₂ / BINAPCs₂CO₃Toluene100GoodA classic system, particularly effective for primary amines.[7]
XPhos Palladacycle G3K₃PO₄t-BuOH/H₂O80-100ExcellentPre-catalyst allows for easier setup and often milder conditions.[11]

Step-by-Step Protocol (General Procedure using Pd₂(dba)₃ / XPhos):

  • Preparation: To an oven-dried Schlenk tube or reaction vial, add 2-Chloro-6-(1-piperidinylsulfonyl)quinoline (1.0 eq.), the desired amine (1.2 eq.), and sodium tert-butoxide (NaOtBu) (1.4 eq.).

    • Expert Insight: Using a glovebox for dispensing the base and catalyst is highly recommended to prevent deactivation. NaOtBu is a strong, non-nucleophilic base ideal for generating the active amide nucleophile.

  • Catalyst Addition: Add the palladium source, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol %), and the phosphine ligand, XPhos (4 mol %).

    • Causality: The bulky, electron-rich XPhos ligand stabilizes the palladium(0) center, promotes the crucial oxidative addition step with the C-Cl bond, and facilitates the final reductive elimination to release the product and regenerate the catalyst.

  • Inerting the System: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Trustworthiness: This step is critical. Oxygen can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligand, leading to failed or low-yielding reactions.

  • Solvent Addition: Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aminoquinoline product.

Protocol 2: C-C Bond Formation via Suzuki-Miyaura Coupling

Application: Synthesis of 2-aryl- and 2-vinyl-6-(1-piperidinylsulfonyl)quinoline derivatives. This is the premier method for installing C(sp²)-C(sp²) bonds.[11]

Reaction Scheme: (Self-generated image representing the general reaction)

Comparative Data for Catalyst Systems:

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Typical YieldsNotes
Pd(PPh₃)₄K₂CO₃ or Na₂CO₃Dioxane/H₂O (4:1)90-100Moderate to GoodA versatile, commercially available catalyst. Can be sensitive to sterically hindered partners.[13]
PdCl₂(dppf)K₃PO₄DMF or Acetonitrile80-100Good to ExcellentHighly effective for a broad range of boronic acids.
Pd/C with a phosphine ligandK₃PO₄Toluene/H₂O100GoodA heterogeneous catalyst that can be removed by simple filtration, although a phosphine ligand is often essential for haloquinolines.[12][14]

Step-by-Step Protocol (General Procedure using Pd(PPh₃)₄):

  • Preparation: In a round-bottom flask, combine 2-Chloro-6-(1-piperidinylsulfonyl)quinoline (1.0 eq.), the arylboronic acid (1.5 eq.), and potassium carbonate (K₂CO₃) (2.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol %).

    • Expert Insight: While many modern ligands exist, Pd(PPh₃)₄ is a reliable workhorse for many Suzuki couplings of activated heteroaryl chlorides.[13]

  • Inerting the System: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via syringe to achieve a substrate concentration of 0.1-0.2 M.

    • Causality: The aqueous base is crucial. It activates the boronic acid, forming a more nucleophilic boronate species which is necessary for the transmetalation step in the catalytic cycle.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 6-24 hours.

  • Monitoring: Follow the disappearance of the starting material using TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting solid or oil by flash column chromatography or recrystallization.

Protocol 3: C-C (Alkynyl) Bond Formation via Sonogashira Coupling

Application: Synthesis of 2-alkynyl-6-(1-piperidinylsulfonyl)quinoline derivatives, providing a versatile handle for further transformations like cycloadditions or cyclizations.[15]

Reaction Scheme: (Self-generated image representing the general reaction)

Step-by-Step Protocol (General Copper-Free Procedure):

  • Preparation: To an oven-dried Schlenk tube, add 2-Chloro-6-(1-piperidinylsulfonyl)quinoline (1.0 eq.), the terminal alkyne (1.5 eq.), and cesium carbonate (Cs₂CO₃) (2.0 eq.).

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol %).

    • Expert Insight: Copper-free conditions are often preferred to prevent the homocoupling of the terminal alkyne (Glaser coupling).[18] The choice of base is critical in these systems.

  • Inerting the System: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed DMF or acetonitrile via syringe.

  • Reaction: Heat the reaction to 80-100 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through celite.

  • Extraction: Wash the filtrate with water to remove the DMF and then with brine. Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate the solvent in vacuo and purify the crude product by flash column chromatography.

General Experimental Workflow Visualization

The following diagram illustrates the standardized workflow applicable to most of the protocols described above, emphasizing the critical stages of synthesis and purification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification reagents Weigh Reagents: - Substrate - Coupling Partner - Base catalyst Add Catalyst System (in glovebox if possible) reagents->catalyst inert Inert Atmosphere (Ar/N2 Purge) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (Monitor by TLC/LC-MS) solvent->heat quench Cool & Quench heat->quench extract Filter & Extract quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: Standardized laboratory workflow for C2 functionalization reactions.

Conclusion

The 2-chloro group on the 2-Chloro-6-(1-piperidinylsulfonyl)quinoline scaffold is a highly versatile synthetic handle. By leveraging a suite of modern organic reactions, including nucleophilic aromatic substitution and various palladium-catalyzed cross-couplings, researchers can access a vast chemical space. The protocols and strategic insights provided in this guide serve as a robust foundation for scientists and drug development professionals to efficiently synthesize novel quinoline derivatives, accelerating the discovery of new therapeutic agents.

References

  • Domino Sonogashira Coupling of 2-Chloro-3-(Chloromethyl)Quinolines with Terminal Acetylenes. (2019). Polycyclic Aromatic Compounds. [Link]

  • Reddy, E. A., et al. (2008). Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water. Tetrahedron. [Link]

  • Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. (2016). HETEROCYCLES. [Link]

  • Gouda, M. A., & El-Bana, G. G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry. [Link]

  • Sonogashira coupling/cyclization reaction of alkyl 2-chloroquinoline-3-carboxylate with propargyl alcohol and a secondary amine. (2023). ResearchGate. [Link]

  • Donaghy, L. E., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. [Link]

  • Chandra, A., et al. (2008). Copper-free Sonogashira coupling of 2-chloroquinolines with phenyl acetylene and quick annulation to benzo[b][15][19]naphthyridine derivatives in aqueous ammonia. Tetrahedron. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2013). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules. [Link]

  • Sayama, N. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. [Link]

  • Pal, M., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (2019). ResearchGate. [Link]

  • Donaghy, L. E., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2000). ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution. (2025). PHARMD GURU. [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • Preparation and Properties of Quinoline. Byjus. [Link]

  • Reactivity Quinoline. Scribd. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline in aqueous buffers

Technical Support Center: Solubility Optimization Guide Subject: 2-Chloro-6-(1-piperidinylsulfonyl)quinoline Document ID: TSC-SOL-QN06-v2.1[1][2] Executive Summary & Compound Analysis The Challenge: 2-Chloro-6-(1-piperid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Subject: 2-Chloro-6-(1-piperidinylsulfonyl)quinoline Document ID: TSC-SOL-QN06-v2.1[1][2]

Executive Summary & Compound Analysis

The Challenge: 2-Chloro-6-(1-piperidinylsulfonyl)quinoline is a highly lipophilic small molecule (LogP > 3.0 estimated).[1][2] Its poor aqueous solubility is driven by the planar quinoline core and the hydrophobic piperidine ring. Furthermore, the electron-withdrawing effects of the 2-chloro and 6-sulfonyl groups significantly reduce the basicity of the quinoline nitrogen (estimated pKa < 2.0).

The Implication: Standard pH adjustment (acidification) is ineffective for solubility enhancement in physiological buffers (pH 7.4), as the molecule remains uncharged (neutral) and prone to aggregation.[3]

Core Recommendation: Do not rely on simple aqueous dilution.[1][2] Successful solubilization requires a kinetic solubility approach using co-solvents (DMSO) or a thermodynamic approach using encapsulation (Cyclodextrins).[1][2][3]

Diagnostic Decision Tree

Before beginning, use this flow to select the correct solubilization strategy for your specific assay.

SolubilityDecisionTree Start Start: Define Assay Type CellFree Enzymatic / Cell-Free (High Protein Tolerance) Start->CellFree CellBased Cell-Based Assay (Sensitive to Solvents) Start->CellBased InVivo In Vivo / Animal Study (High Conc. Required) Start->InVivo DMSO_Spike Strategy A: Direct DMSO Spike (< 1% Final DMSO) CellFree->DMSO_Spike Low Conc. (<10 µM) Surfactant Strategy C: Tween 80 / PEG 400 (Micellar Solubilization) CellFree->Surfactant High Conc. (>10 µM) CellBased->DMSO_Spike Strict DMSO limit Cyclodextrin Strategy B: HP-β-CD Complexation (Prevents Precipitation) CellBased->Cyclodextrin Best for Viability InVivo->Cyclodextrin Standard Vehicle InVivo->Surfactant Alternative Check Check Solubility (Visual / Nephelometry) DMSO_Spike->Check Cyclodextrin->Check Surfactant->Check Success Proceed to Assay Check->Success Clear Fail Precipitation Detected Check->Fail Cloudy Fail->Cyclodextrin Switch Strategy

Figure 1: Decision matrix for selecting the optimal solubilization method based on assay constraints.

Module 1: Stock Solution Preparation

The "Source of Truth" Protocol: All downstream experiments depend on a pristine stock solution.[2] The 2-chloro substituent is susceptible to hydrolysis in the presence of water over time; therefore, anhydrous conditions are critical.

Protocol:

  • Solvent: Use anhydrous DMSO (Dimethyl sulfoxide), Grade ≥ 99.9%.[2][3]

    • Why: Water in DMSO accelerates the hydrolysis of the C-Cl bond to form the inactive 2-hydroxy derivative (carbostyril).

  • Concentration: Prepare a 10 mM or 20 mM stock.

    • Note: Avoid concentrations >50 mM to prevent "crash-out" upon freeze-thaw cycles.[2]

  • Storage: Aliquot into single-use amber glass vials. Store at -20°C.

    • Caution: DMSO is hygroscopic.[2] Repeated opening of a cold vial condenses atmospheric water into the stock.

Module 2: Aqueous Dilution Strategies

Strategy A: The "Direct Spike" (Low Concentration)

Best for: HTS screening, simple enzymatic assays.[3]

The Risk: Adding DMSO stock directly to water causes a rapid polarity shift, often leading to local precipitation (the "Ouzo effect") before the compound can disperse.

The Protocol:

  • Prepare your assay buffer (e.g., PBS or HEPES).[1][2][3]

  • Intermediate Step: Dilute your 20 mM stock 1:10 into pure DMSO first (creating a 2 mM working stock).[2]

  • Vortexing: While vortexing the buffer rapidly, inject the DMSO working stock into the center of the liquid vortex.

  • Limit: Ensure final DMSO concentration is ≤ 1% (v/v).

Strategy B: Cyclodextrin Complexation (The Gold Standard)

Best for: Cell culture (reduces toxicity), Animal studies, High concentrations.[1][3]

Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal "bucket" that encapsulates the hydrophobic quinoline tail, shielding it from water while maintaining a hydrophilic exterior.[1][2]

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or buffer.[2] Filter sterilize (0.22 µm).

  • Solubilization:

    • Add the solid compound accurately weighed to a glass vial.

    • Add the 20% HP-β-CD vehicle.[2]

    • Sonicate in a water bath at 37°C for 30–60 minutes.

    • Observation: The solution should turn from a suspension to clear.[2]

  • Validation: If the solution remains cloudy, centrifuge at 10,000 x g for 5 mins. Use the supernatant and quantify the actual concentration via UV-Vis or HPLC.[2]

Data Comparison: Solubility Limits (Approximate)

Solvent SystemMax Solubility (Est.)StabilityBiological Toxicity
PBS (pH 7.4) < 1 µMPoor (Aggregates)None
PBS + 1% DMSO ~10–50 µMModerate (Kinetic)Low (Cell line dependent)
20% HP-β-CD > 500 µMHigh (Thermodynamic)Very Low
PBS + 0.1% Tween 80 ~100 µMModerateHigh (Lyses membranes)

Troubleshooting & FAQs

Q1: Why did my compound precipitate after 2 hours in the assay plate? A: You likely relied on kinetic solubility.[2] When you spike DMSO into water, the compound is supersaturated. Over time, it seeks its thermodynamic equilibrium (solid state).[2][3]

  • Fix: Switch to Strategy B (Cyclodextrins) or reduce the incubation time. Ensure you are not exceeding the solubility limit defined by the 1% DMSO tolerance.[4]

Q2: Can I use acid (HCl) to dissolve it? It's a quinoline. A: No. While many quinolines are basic, the 2-chloro and 6-sulfonyl groups are electron-withdrawing.[1][2] This pulls electron density away from the ring nitrogen, dropping the pKa drastically (likely < 2.0).[3]

  • Result: It will not protonate at pH 4–7.[2] You would need a pH < 1 to dissolve it, which is incompatible with biological assays.[3]

Q3: Is the 2-Chloro group stable? A: It is a "reactive handle."[1][2] In the presence of strong nucleophiles (like thiols in Glutathione or DTT) or high pH (> 9), the chlorine can be displaced.[3]

  • Fix: Avoid buffers with high concentrations of DTT (> 1 mM) if incubating for long periods. Keep pH below 8.0.[2]

Q4: I see interference in my LC-MS data. A: If you are using Tween 80 or PEG, these polymers ionize easily and suppress MS signals.[2][3]

  • Fix: Use HP-β-CD; it is generally more compatible with LC-MS or can be easily separated during the extraction phase.[2]

Visualizing the Mechanism

Understanding why Cyclodextrins work is crucial for experimental design.

CD_Mechanism cluster_water Aqueous Buffer Environment Drug Hydrophobic Drug Complex Inclusion Complex Drug->Complex Encapsulation (Thermodynamic Stability) CD Cyclodextrin (Hydrophilic Shell) CD->Complex

Figure 2: Schematic of inclusion complex formation.[2][3] The hydrophobic quinoline displaces water from the cyclodextrin cavity, forming a soluble complex.[3]

References

  • Assay Guidance Manual (NIH/NCBI) . DMSO Tolerance in Cell-Based Assays. Available at: [Link]

  • PubChem . 2-Chloroquinoline Compound Summary. National Library of Medicine.[2] Available at: [Link][1][3]

  • Loftsson, T., & Brewster, M. E. (2010).[2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Contextual grounding for Module 2).

Sources

Optimization

Preventing hydrolysis of the 2-chloro group during sulfonamide synthesis

Topic: Preventing Hydrolysis of the 2-Chloro Group During Sulfonamide Synthesis Introduction for the Modern Drug Discovery Professional In contemporary medicinal chemistry, halogenated aromatic scaffolds are indispensabl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of the 2-Chloro Group During Sulfonamide Synthesis

Introduction for the Modern Drug Discovery Professional

In contemporary medicinal chemistry, halogenated aromatic scaffolds are indispensable building blocks. The 2-chloro-substituted aryl sulfonamide motif, in particular, is prevalent in a wide array of therapeutic agents due to the chlorine atom's unique electronic properties and its role as a key pharmacophoric element or a synthetic handle for further diversification.

However, the synthesis of these valuable compounds is frequently plagued by a critical side reaction: the hydrolysis of the 2-chloro group. This transformation, leading to the corresponding 2-hydroxy analog, not only reduces the yield of the target molecule but also introduces significant downstream purification challenges. This guide provides a comprehensive technical overview of the underlying mechanisms driving this hydrolysis and offers robust, field-proven strategies and protocols to mitigate this issue, ensuring the integrity of your synthesis and the purity of your final compound.

Understanding the Core Problem: The Mechanism of Hydrolysis

The undesired conversion of the 2-chloro group to a hydroxyl group during sulfonamide synthesis is a classic example of Nucleophilic Aromatic Substitution (SNAr) . The susceptibility of the C-Cl bond to cleavage is not inherent to the starting material (e.g., 2-chloroaniline) but is dramatically enhanced after the formation of the sulfonamide linkage.

Here's why:

  • Activation: The newly installed sulfonyl group (-SO₂R) is powerfully electron-withdrawing. Its presence, ortho to the chlorine atom, significantly polarizes the carbon-chlorine bond and stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic attack.

  • Nucleophilic Attack: Water (H₂O) or hydroxide ions (OH⁻), often present in the reaction from reagents, solvents, or atmospheric moisture, act as the nucleophile. Hydroxide is a much more potent nucleophile, making basic conditions particularly problematic.[1]

  • Elimination: The chloride ion is expelled as a leaving group, and subsequent proton transfer yields the final 2-hydroxy byproduct.

Elevated temperatures provide the necessary activation energy for this process, accelerating the rate of hydrolysis significantly.[1][2]

Mechanistic Pathway: SNAr Hydrolysis

Caption: The SNAr mechanism for hydrolysis of a 2-chloro aryl sulfonamide.

Frequently Asked Questions (FAQs)

Q1: I've confirmed the presence of the 2-hydroxy byproduct in my final product. What is the most likely cause?

The definitive cause is the presence of water acting as a nucleophile in an SNAr reaction, as described above. This issue is almost always exacerbated by elevated reaction temperatures or the use of strongly basic conditions which generate a higher concentration of potent hydroxide (OH⁻) nucleophiles.[1]

Q2: What is the single most critical parameter to control to prevent this hydrolysis?

Anhydrous conditions. Water is the reactant that initiates the undesired hydrolysis. Sulfonyl chlorides themselves are highly susceptible to hydrolysis, and any moisture will compete with your amine, consuming your starting material and creating acidic byproducts.[3][4] Rigorous exclusion of water from glassware, solvents, and reagents is paramount.

Q3: How does my choice of base impact the hydrolysis of the 2-chloro group?

The base is critical. Its primary role is to scavenge the HCl generated during the reaction. However, a suboptimal choice can promote hydrolysis:

  • Strong Inorganic Bases (e.g., NaOH, K₂CO₃): These should be avoided. They can create a high concentration of hydroxide ions, which are aggressive nucleophiles that readily attack the activated aromatic ring.

  • Tertiary Amines (e.g., Triethylamine (TEA), Pyridine): These are the standard and preferred choices.[5][6] They are effective HCl scavengers. Pyridine is often favored as it can also act as a nucleophilic catalyst for the desired sulfonylation reaction, though a slight excess should be used cautiously. For highly sensitive substrates, a more sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) can be beneficial.

Q4: My reaction is slow. Can I heat it to accelerate the formation of the sulfonamide?

This is strongly discouraged. Both the desired sulfonamide formation and the undesired hydrolysis reaction will accelerate with heat. However, the hydrolysis often has a higher activation energy and its rate increases disproportionately with temperature.[1] The best practice is to start the reaction at a low temperature (e.g., 0 °C) and allow it to warm slowly to room temperature while monitoring its progress.[4][5] Patience is key to achieving a clean reaction profile.

Q5: Are there alternative synthetic strategies that completely bypass the risk of hydrolysis?

Yes. If the standard route using a sulfonyl chloride proves problematic, consider these modern alternatives:

  • Oxidative S-N Coupling: This involves reacting a thiol with an amine in the presence of an oxidant.[7][8] This method avoids the highly reactive sulfonyl chloride intermediate.

  • From Sulfonic Acids: Direct coupling of sulfonic acids with amines can be achieved using activating agents like cyanuric chloride.[9]

  • From Methyl Sulfinates: This two-step process involves forming a sulfinamide from a stable methyl sulfinate, followed by oxidation to the sulfonamide, avoiding sulfonyl chlorides entirely.[10]

Troubleshooting Guide: When Hydrolysis Occurs

ProblemProbable Cause(s)Recommended Solution(s)
Low yield of desired product; significant amount of a more polar byproduct observed by TLC/LC-MS. 1. Water Contamination: Solvents, reagents, or glassware were not sufficiently dry. Sulfonyl chloride reagent may have degraded upon storage.[4]Action: Oven-dry or flame-dry all glassware under vacuum. Use anhydrous solvents from a purification system or a fresh, sealed bottle. Use freshly opened or properly stored sulfonyl chloride. Handle all reagents under an inert atmosphere (N₂ or Ar).
2. Elevated Reaction Temperature: The reaction was run at too high a temperature, or an exotherm was not controlled.Action: Perform the addition of the sulfonyl chloride to the amine solution at 0 °C in an ice bath. Allow the reaction to warm slowly to room temperature. Monitor the reaction by TLC or LC-MS to determine the minimum time required for completion.
3. Inappropriate Base: A strong base (e.g., NaOH) was used, or an excessive amount of tertiary amine base was added.Action: Switch to pyridine or triethylamine (1.2-2.0 equivalents). For highly sensitive substrates, consider a non-nucleophilic, hindered base like 2,6-lutidine.
Reaction appears "messy" with multiple byproducts and streaking on TLC. 1. Competing Side Reactions: In addition to hydrolysis, side reactions like di-sulfonylation (if a primary amine is used) or degradation of starting materials may be occurring.Action: Re-evaluate the entire protocol. Strictly adhere to anhydrous, low-temperature conditions. Ensure the stoichiometry is correct. Add the sulfonyl chloride slowly and portion-wise to the amine solution to maintain a low instantaneous concentration of the electrophile.
2. Amine Reactivity (for 2-chloroaniline): The free amine group in the starting material can become protonated, deactivating the ring, or participate in other unwanted reactions.[3]Action: Consider N-protection of the aniline (e.g., as an acetamide) prior to sulfonylation, followed by a final deprotection step. While this adds steps, it can significantly improve the cleanliness of the sulfonylation reaction.

Validated Experimental Protocol: Minimizing Hydrolysis

This protocol describes the general procedure for the synthesis of an N-aryl sulfonamide from a 2-chloro-substituted aniline and an arylsulfonyl chloride under conditions optimized to prevent hydrolysis.

Workflow Diagram

experimental_workflow prep 1. Preparation - Flame-dry glassware - Use anhydrous solvent & reagents - Inert atmosphere (N₂/Ar) setup 2. Reaction Setup - Dissolve 2-chloroaniline & pyridine in DCM - Cool to 0 °C in an ice bath prep->setup addition 3. Reagent Addition - Dissolve sulfonyl chloride in DCM - Add dropwise to amine solution over 30 min setup->addition reaction 4. Reaction - Stir at 0 °C for 1 hour - Allow to warm to RT - Monitor by TLC/LC-MS addition->reaction workup 5. Aqueous Workup - Quench with 1M HCl (aq) - Separate organic layer - Wash with brine, dry (Na₂SO₄) reaction->workup purify 6. Purification - Filter and concentrate solvent - Purify by column chromatography or recrystallization workup->purify

Caption: Recommended experimental workflow for low-hydrolysis sulfonamide synthesis.

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum and allow it to cool under a nitrogen or argon atmosphere.

    • Ensure all reagents are of high purity and solvents (e.g., Dichloromethane - DCM) are anhydrous.

  • Reaction Setup:

    • To the dried flask, add the 2-chloroaniline (1.0 eq.).

    • Add anhydrous DCM (approx. 0.1 M concentration) followed by anhydrous pyridine (1.5 eq.).

    • Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • In a separate, dry flask, dissolve the sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM.

    • Using a dropping funnel or syringe pump, add the sulfonyl chloride solution to the stirred amine solution at 0 °C over a period of 20-30 minutes. A slow addition rate is crucial to control any exotherm.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C for an additional 1 hour after the addition is complete.

    • Remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Stir at room temperature for 2-16 hours, monitoring the consumption of the starting amine by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to minimize potential hydrolysis over time.

  • Workup:

    • Once complete, cool the reaction mixture back to 0 °C and slowly quench by adding 1M aqueous HCl. This will protonate and dissolve the excess pyridine.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

References

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
  • MULTISTEP SYNTHESIS PROTECTING GROUPS.
  • Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds. (2025). Benchchem.
  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2.
  • Sulfa Antibiotics - Synthesis of Sulfanilamide.
  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). European Journal of Chemistry.
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Deriv
  • Sustainable synthesis of sulfonamides via oxidative chlorination in altern
  • Facile acidic hydrolysis and displacement reactions of 2-chloro-and 2,9-dichloro-1,10-phenanthroline. (2025).
  • Rapid and efficient synthesis of sulfonamides from sulfonic acid and amines using cyanuric chloride-DMF adduct. (2008). Taylor & Francis Online.
  • Mild and General Method for the Synthesis of Sulfonamides. (2008). Organic Chemistry Portal.
  • Troubleshooting common issues in sulfonamide synthesis reactions. Benchchem.
  • HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH. Universiti Kebangsaan Malaysia.
  • Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. (2022). RSC Publishing.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2019). PMC.

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline

Welcome to the technical support center for the synthesis of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common issues, particularly low yields, encountered during this multi-step synthesis. Our approach is rooted in explaining the chemical causality behind experimental choices to ensure both accuracy and reproducibility.

Overview of the Synthetic Pathway

The synthesis of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline is a sequential process involving the functionalization of a quinoline core. While several routes are possible, a common and logical pathway involves three key transformations: the formation of a sulfonyl chloride, the chlorination of the 2-position, and the final sulfonamide formation. The integrity of each step is critical for the overall yield and purity of the final product.

The most frequently employed synthetic strategy proceeds as follows:

  • Chlorosulfonylation: Starting with 2-hydroxyquinoline (quinolin-2(1H)-one), an electrophilic aromatic substitution is performed to install a sulfonyl chloride group at the C-6 position.

  • Dehydroxy-chlorination: The hydroxyl group at the C-2 position is converted to a chloro group, yielding the key intermediate, 2-chloroquinoline-6-sulfonyl chloride.

  • Amination: The final product is obtained through the reaction of the sulfonyl chloride intermediate with piperidine.

This workflow is visualized below.

Synthetic_Workflow A 2-Hydroxyquinoline B 2-Hydroxyquinoline- 6-sulfonyl chloride A->B Step 1: Chlorosulfonylation (ClSO3H) C 2-Chloroquinoline- 6-sulfonyl chloride B->C Step 2: Chlorination (POCl3) D 2-Chloro-6-(1-piperidinylsulfonyl)quinoline C->D Step 3: Amination (Piperidine)

Caption: General synthetic workflow for 2-Chloro-6-(1-piperidinylsulfonyl)quinoline.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality of the problem and providing actionable solutions.

Part 1: Issues in Step 1 - Chlorosulfonylation of 2-Hydroxyquinoline

Question 1: My overall yield of 2-hydroxyquinoline-6-sulfonyl chloride is significantly lower than expected. What are the most common causes?

Low yields in this step typically stem from three primary issues: incomplete reaction, hydrolysis of the product, or the formation of side products.

  • Incomplete Reaction: The electrophilic substitution may be sluggish if the reaction temperature is too low or the reaction time is insufficient. Ensure the reaction is monitored (e.g., by TLC or LCMS) until the starting material is fully consumed.

  • Product Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis by water, reverting to the corresponding sulfonic acid, which is difficult to separate and will not react in subsequent steps.[1][2] This is the most common cause of yield loss. It is imperative to use anhydrous reagents and glassware and to minimize exposure to atmospheric moisture.

  • Side-Product Formation: The formation of diaryl sulfone is a frequent side reaction in chlorosulfonation reactions, which occurs when one molecule of the starting material reacts with a newly formed sulfonyl chloride molecule.[1]

Question 2: I've isolated a significant amount of a white, insoluble solid that is not my desired sulfonyl chloride. What is it and how can I prevent its formation?

This is very likely the diaryl sulfone byproduct. Its formation is favored under sub-optimal reaction conditions.

Causality & Prevention:

  • Reagent Stoichiometry: The sulfone byproduct becomes significant when an insufficient excess of the chlorosulfonating agent is used.[1] The use of a large excess of chlorosulfonic acid (often acting as both reagent and solvent) ensures that the starting material is more likely to react with the acid rather than the product.

  • Reaction Temperature: High reaction temperatures can promote the formation of sulfone byproducts.[3] The reaction should be initiated at a low temperature (e.g., 0-5 °C) during the addition of the substrate to the acid, and then allowed to warm or gently heated as per the specific protocol.

Troubleshooting_Chlorosulfonylation Start Low Yield in Step 1 Check1 Check for Hydrolysis (Presence of sulfonic acid) Start->Check1 Check2 Check for Side Products (Diaryl Sulfone) Start->Check2 Check3 Check for Incomplete Reaction (Starting Material Present) Start->Check3 Sol1 Solution: Use anhydrous conditions. Perform rapid, cold aqueous workup. Check1->Sol1 Sol2 Solution: Increase excess of ClSO3H. Control temperature carefully. Check2->Sol2 Sol3 Solution: Increase reaction time/temperature. Monitor reaction completion by TLC/LCMS. Check3->Sol3

Caption: Troubleshooting logic for low yields in the chlorosulfonylation step.

Question 3: My product seems to decompose or is lost during the aqueous workup. How can I improve the isolation procedure?

The workup is a critical stage where significant yield loss can occur due to the hydrolytic instability of the sulfonyl chloride.[2]

Optimized Workup Protocol:

  • Quenching: The reaction mixture should be quenched by carefully and slowly pouring it onto a large excess of crushed ice and water. This dissipates the heat from the exothermic hydrolysis of the excess chlorosulfonic acid and precipitates the product.

  • Temperature Control: Maintain the temperature of the quenching mixture below 5 °C at all times.

  • Rapid Isolation: The precipitated solid sulfonyl chloride should be filtered as quickly as possible to minimize its contact time with the acidic aqueous environment.[1] Wash the solid with cold water.

  • Drying: The isolated product must be dried thoroughly under vacuum, preferably in the presence of a desiccant like P₂O₅. Do not use heat, as this can cause decomposition. The crude product can often be used directly in the next step to avoid purification-related yield loss.[1]

Part 2: Issues in Step 2 - Dehydroxy-chlorination

Question 4: My chlorination reaction with POCl₃ is incomplete, and I recover a large amount of the 2-hydroxy starting material. How can I improve this?

Incomplete conversion of the 2-hydroxyquinoline (a cyclic amide, or lactam) to the 2-chloroquinoline is a common problem. This transformation follows a mechanism similar to the Vilsmeier-Haack reaction, where the lactam oxygen is activated before being displaced by chloride.

Key Parameters for Optimization:

  • Reagent Stoichiometry: Ensure at least 1.5 to 3 equivalents of POCl₃ are used. For stubborn substrates, POCl₃ can be used as the solvent. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction by forming the more reactive Vilsmeier reagent in situ.[4]

  • Temperature and Time: These reactions typically require heating. A common temperature range is 70-110 °C.[4][5] If the reaction is incomplete at a lower temperature, incrementally increase the temperature or extend the reaction time. Monitor progress by TLC or LCMS.

  • Additives: In some cases, adding PCl₅ along with POCl₃ can improve yields, as it ensures a completely anhydrous environment and provides an additional source of chloride.

Question 5: The reaction mixture turned into a dark, intractable tar upon heating. What caused this decomposition?

Tar formation is indicative of product or reagent decomposition at elevated temperatures.

Causality & Prevention:

  • Excessive Temperature: While heat is required, exceeding the stability threshold of your specific substrate (typically >120-130 °C) can lead to uncontrolled side reactions and polymerization.[5] It is crucial to find the optimal temperature that allows for complete reaction without significant degradation.

  • Reaction Scale: On a larger scale, exothermic reactions can be difficult to control. Ensure efficient stirring and controlled heating.

Part 3: Issues in Step 3 - Amination with Piperidine

Question 6: The final reaction between 2-chloroquinoline-6-sulfonyl chloride and piperidine is slow or gives a messy product mixture. How can I achieve a clean, high-yielding conversion?

This is a nucleophilic substitution on the sulfonyl chloride. While generally efficient, problems can arise from reactant purity, stoichiometry, and side reactions.

Key Parameters for Optimization:

  • Stoichiometry: Use a slight excess of piperidine (2.2 to 2.5 equivalents). One equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl generated during the reaction. Using an external non-nucleophilic base like triethylamine or DIPEA can also be effective.

  • Solvent: Use a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. The solvent must be completely anhydrous to prevent hydrolysis of the sulfonyl chloride starting material.

  • Temperature: The reaction is typically performed at 0 °C to room temperature. Running the reaction at low temperatures initially can help control the exotherm and minimize side reactions.

  • Purity of Starting Material: Ensure the 2-chloroquinoline-6-sulfonyl chloride intermediate is pure and dry. The presence of residual POCl₃ from the previous step can lead to side reactions with piperidine.

ParameterStep 1: ChlorosulfonylationStep 2: Dehydroxy-chlorinationStep 3: Amination
Primary Reagent Chlorosulfonic Acid (ClSO₃H)Phosphorus Oxychloride (POCl₃)Piperidine
Reagent Equiv. 5 - 10 excess (or as solvent)1.5 - 5.0 (or as solvent)2.2 - 2.5
Temperature 0 °C to 60 °C70 °C to 110 °C0 °C to 25 °C
Typical Time 2 - 6 hours1 - 4 hours1 - 3 hours
Critical Factor Anhydrous; Rapid, cold workupAnhydrous; Temperature controlAnhydrous solvent; Stoichiometry
Table 1: Summary of Recommended Reaction Conditions

Detailed Experimental Protocols

The following protocols are representative and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis of 2-Hydroxyquinoline-6-sulfonyl Chloride
  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add chlorosulfonic acid (8.0 eq). Cool the flask to 0-5 °C in an ice-water bath.

  • To the cold, stirred acid, add 2-hydroxyquinoline (1.0 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60 °C for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature, then pour it slowly and carefully onto a vigorously stirred mixture of crushed ice and water.

  • Filter the resulting precipitate immediately, wash with copious amounts of cold water, and dry under high vacuum to afford the crude product, which can be used in the next step without further purification.

Protocol 2: Synthesis of 2-Chloroquinoline-6-sulfonyl Chloride
  • To a flask containing crude 2-hydroxyquinoline-6-sulfonyl chloride (1.0 eq), add phosphorus oxychloride (POCl₃, 3.0 eq) and a catalytic amount of DMF (0.1 eq).

  • Heat the mixture to 110 °C and stir at this temperature for 2 hours.[4]

  • Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Protocol 3: Synthesis of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline
  • Dissolve 2-chloroquinoline-6-sulfonyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C.

  • In a separate flask, dissolve piperidine (2.2 eq) in anhydrous DCM.

  • Add the piperidine solution dropwise to the stirred sulfonyl chloride solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol) or by column chromatography.[4]

References

  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
  • FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • King, J. F., & Lee, T. W. S. (1979). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 91(23), 6524–6532.
  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4).
  • Dodge, J. A., & Nissen, J. S. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). Royal Society of Chemistry.
  • Wu, J., & Wu, X. (2011). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Molecules, 16(5), 3789–3799.
  • Barabe, F., & Gessier, F. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Chemistry – A European Journal, 25(55), 12791-12795.
  • Synthesis of sulfonyl chloride substrate precursors.
  • Aly, A. A., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 30(7), 1234.
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]

  • US3567732A - Process for the preparation of chlorinated quinolines.
  • Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. (2017). RSC Advances, 7(85), 54155-54171.
  • Cl2 and Electrophilic Cl+ /Radical reagents. Wordpress.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Synthesis, 56(24), 3635-3650.
  • Purification of Quinoline. Chempedia - LookChem. [Link]

  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. (2024). Molecules, 29(12), 2845.
  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019). MedChemComm, 10(2), 219-234.
  • Sulfonyl Chlorides and Sulfonamides. Merck Millipore.
  • An In-depth Technical Guide to the Chemical Properties of 2-Chloroquinoline-6-sulfonamide. Benchchem.
  • Synthesis and biological screening of some novel Quinoline derivatives. (2010). Der Pharma Chemica, 2(4), 113-122.
  • Application Notes and Protocols for the Synthesis of 2-Hydroxyquinoline. Benchchem.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). Frontiers in Chemistry, 10, 1084988.
  • Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. (2022). IDEALS.
  • Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. Benchchem.
  • Synthesis of 2-Chloroquinoline-6-sulfonamide: A Technical Guide. Benchchem.

Sources

Optimization

Optimizing reaction temperature for sulfonyl chloride amidation with piperidine

Executive Summary: The Thermal Landscape The reaction between a sulfonyl chloride ( ) and piperidine is a classic nucleophilic substitution at sulfur. While often perceived as a "click" reaction due to its speed, it is t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal Landscape

The reaction between a sulfonyl chloride (


) and piperidine is a classic nucleophilic substitution at sulfur. While often perceived as a "click" reaction due to its speed, it is thermodynamically potent and kinetically sensitive.

The Core Challenge: You are managing a race between two pathways:

  • Amidation (Desired):

    
    
    
  • Hydrolysis (Parasitic):

    
    
    

Temperature is your throttle. Too high, and you accelerate hydrolysis (if trace water exists) and degradation. Too low, and solubility issues with the piperidinium salt byproduct can arrest the reaction.

The Thermodynamics & Kinetics (The "Why")

To troubleshoot effectively, you must visualize the energy landscape. Sulfonyl chlorides are "hard" electrophiles. Piperidine is a strong secondary amine nucleophile (


).
  • Exothermicity: The formation of the S-N bond releases significant energy (

    
    ). On a milligram scale, this is negligible. On a gram/kilo scale, a runaway exotherm can boil your solvent, leading to the formation of disulfonimides (rare with piperidine but possible) or simply ejecting the reaction mass.
    
  • Selectivity: The activation energy (

    
    ) for amidation is generally lower than for hydrolysis. However, hydrolysis is often entropy-driven. Higher temperatures disproportionately favor the side reaction (hydrolysis) over the desired product formation.
    
Mechanism & Competitive Pathways (Visualization)

ReactionPathways Start Sulfonyl Chloride (R-SO2Cl) Inter Tetrahedral Intermediate Start->Inter k1 (Fast) Hydrolysis Sulfonic Acid (Impurity) Start->Hydrolysis H2O (Trace) High Temp promotes Piperidine Piperidine (Nucleophile) Piperidine->Inter Product Sulfonamide (Target) Inter->Product -Cl (Elimination) HCl HCl / Salt Inter->HCl

Figure 1: Mechanistic pathway showing the competition between productive amidation and parasitic hydrolysis. High temperatures lower the barrier for water nucleophilicity.

Optimization Protocol: The "Cryo-to-Ambient" Ramp

Do not run this reaction isothermally at room temperature (RT) if you value purity. Use the Cryo-to-Ambient Ramp to control the kinetic burst.

Reagents & Stoichiometry[1][2][3]
  • Sulfonyl Chloride: 1.0 equiv.

  • Piperidine: 1.1 – 1.2 equiv (Slight excess drives completion).

  • Base (Auxiliary): Triethylamine (TEA) or DIPEA (1.5 equiv). Note: Using piperidine as a base is atom-inefficient.

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

Step-by-Step Methodology
  • The Chill (

    
    ):  Dissolve the sulfonyl chloride in anhydrous DCM. Cool the vessel to 
    
    
    
    using an ice/water bath.
    • Why: This creates a "thermal sink" to absorb the heat of the initial addition.

  • The Slow Feed: Mix piperidine and the auxiliary base (TEA) in a separate funnel. Add this mixture dropwise to the sulfonyl chloride solution.

    • Critical: Monitor internal temperature. Do not allow it to exceed

      
      .
      
  • The Induction: Once addition is complete, stir at

    
     for 15 minutes.
    
  • The Ramp: Remove the ice bath and allow the reaction to warm to Room Temperature (

    
    ) naturally over 30 minutes.
    
    • Why: This overcomes the activation energy for any sterically hindered species without shocking the system.

Troubleshooting Dashboard

Identify your issue below to find the temperature-correlated solution.

SymptomProbable Thermal CauseCorrective Action
Low Yield (<50%) Too Hot: Hydrolysis competed with amidation.Chill to

for addition. Ensure solvent is dry (Karl Fischer < 0.05%).
Impurity: Sulfonic Acid Too Hot + Wet: Moisture in air/solvent reacted.Use Schotten-Baumann conditions (biphasic water/DCM) at

if drying is impossible.
Violent Bubbling/Fumes Uncontrolled Exotherm: Addition was too fast at RT.STOP. Cool immediately. Restart with dropwise addition at

.
Slurry/Stirring Seized Too Cold: Piperidinium salts precipitated and trapped reagents.Switch solvent to THF (better salt solubility) or warm slowly to

to restore fluidity.
Decision Tree for Process Recovery

Troubleshooting Issue Start: What is the problem? Yield Low Yield Issue->Yield Exotherm Runaway Exotherm Issue->Exotherm Purity Impurity (Acid) Issue->Purity Soln1 Check Water Content. Lower Temp to -10C. Yield->Soln1 Soln2 Slow Addition Rate. Increase Surface Area cooling. Exotherm->Soln2 Soln3 Use Anhydrous Conditions. Or Switch to Biphasic System. Purity->Soln3

Figure 2: Logic flow for diagnosing temperature and moisture-related failures.

Comparative Data: Temperature vs. Efficiency[1][4]

The following table synthesizes typical efficiency profiles for sulfonyl chloride amidation (based on kinetic principles and standard process data).

Temperature ProfileReaction TimeYield (Typical)Purity ProfileNotes
Isothermal

2 - 4 Hours85 - 90%HighCan be slow; salts may crash out.
Ramp

1 Hour 95 - 99% Excellent Optimal balance of kinetics and thermodynamics.
Isothermal

15 Mins80 - 85%ModerateRisk of "hot spots" causing impurities.
Reflux (

)
< 5 Mins< 60%PoorSignificant hydrolysis and tar formation.

Frequently Asked Questions (FAQs)

Q: Can I run this reaction in water (Schotten-Baumann conditions)? A: Yes. If you lack anhydrous solvents, use a biphasic system (Water/DCM) with an inorganic base like


. However, you must  keep the temperature between 

and

. At higher temperatures in water, the hydrolysis rate (

) becomes competitive with amidation.

Q: My reaction solidifies halfway through. Is this temperature related? A: Indirectly. The byproduct (Triethylammonium chloride or Piperidinium chloride) is insoluble in non-polar solvents like DCM, especially at


.
  • Fix: Do not heat it immediately. Add a co-solvent (like a small amount of DMF) or increase the volume of DCM. Heating to dissolve salts risks degrading the sulfonyl chloride.

Q: Why not just mix everything at room temperature? A: For small scales (<100mg), you might get away with it. But sulfonyl chlorides are "thermal runaway" candidates. The heat generated accelerates the reaction, which generates more heat. This positive feedback loop can lead to dangerous pressure build-ups and lower selectivity.

References

  • Mechanism & Kinetics: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Schotten-Baumann Conditions: IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997).

  • Green Solvent Selection: Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection and manufacture. Green Chemistry, 13, 854-862.

  • Process Safety (Exotherms): Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. (Risk assessment of amidation reactions).

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Chloroquinoline Substitution Reactions

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with nucleophilic substitution reactions on the 2-chloroquinoline scaffold, particularly when steric hindrance is a limiting factor. Our goal is to provide not just solutions, but a foundational understanding of the principles governing these complex transformations.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions our team receives from the field.

Q1: My standard SNAr reaction between 2-chloroquinoline and a bulky secondary amine has failed. I see only starting material even at high temperatures. What is the primary cause?

A: The issue you are facing is a classic case of steric hindrance impeding a Nucleophilic Aromatic Substitution (SNAr) reaction. The 2-position of the quinoline ring is electron-deficient and primed for nucleophilic attack. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.

However, when your incoming nucleophile (e.g., a di-substituted amine or a sterically demanding alcohol) is bulky, it physically clashes with the quinoline ring system. This is especially pronounced if there is a substituent at the 3-position of the quinoline.[1][2] This steric repulsion raises the activation energy required to form the Meisenheimer complex to a point that may be inaccessible under standard thermal conditions.

Here is a conceptual illustration of this steric clash:

cluster_0 SₙAr Mechanism and Steric Hindrance Start 2-Chloroquinoline + Bulky Nucleophile (Nu) TS1 Transition State Start->TS1 Attack at C2 Intermediate Meisenheimer Complex (Intermediate) TS1->Intermediate Formation Hindrance Steric Hindrance (High Energy Barrier) TS1->Hindrance Product Substituted Quinoline Intermediate->Product Loss of Cl⁻

Caption: A decision tree for troubleshooting failed 2-chloroquinoline substitution reactions.

Experimental Protocols

The following protocols are provided as robust starting points for your laboratory work. Always perform reactions under an inert atmosphere (Nitrogen or Argon) when using organometallic catalysts.

Protocol 1: Microwave-Assisted Buchwald-Hartwig Amination of a Hindered Amine

This protocol describes a general procedure for the coupling of a sterically demanding secondary amine with 2-chloroquinoline.

Reagents & Equipment:

  • 2-Chloroquinoline (1.0 mmol, 1.0 equiv)

  • Hindered secondary amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Microwave vial with stir bar

  • Microwave reactor

Procedure:

  • Vial Preparation: To a clean, dry microwave vial equipped with a magnetic stir bar, add 2-chloroquinoline, the hindered amine, XPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the vial with a cap. Evacuate and backfill the vial with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Through the septum, add anhydrous toluene via syringe.

  • Catalyst Addition: In a separate vial, dissolve the Pd₂(dba)₃ in a small amount of toluene and add this solution to the reaction vial. This helps ensure accurate measurement and delivery of the catalyst.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters to a constant temperature of 120-140 °C, with an initial irradiation time of 30 minutes.

  • Reaction Monitoring: After the initial irradiation, cool the vial to room temperature. Carefully take a small aliquot and analyze by TLC or LC-MS to determine the extent of conversion. If the reaction is incomplete, irradiate for an additional 15-30 minutes.

  • Work-up: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminoquinoline derivative.

References

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008). The Journal of Organic Chemistry. [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. (2022). Mini-Reviews in Organic Chemistry. [Link]

  • Wilson, N. S., Sarko, C. R., & Roth, G. P. (2002). Microwave-assisted synthesis of 2-aminoquinolines. Tetrahedron Letters, 43(4), 581–583.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). ScienceDirect. Retrieved February 17, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). MDPI. Retrieved February 17, 2026, from [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016). HETEROCYCLES, 92(3), 521.
  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008). The Journal of Organic Chemistry. [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Transition metal-free regioselective synthesis of 2-arylquinolines, benzo[ h]quinolines, and pyrido[2,3- c]carbazoles and estimation of their photophysical properties. (2026). Organic & Biomolecular Chemistry. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. (2019). Tetrahedron Letters. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2010). Semantic Scholar. [Link]

  • Ullmann Reaction. (n.d.). Cambridge University Press. Retrieved February 17, 2026, from [Link]

  • On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. (2018). Organic Chemistry Portal. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. Retrieved February 17, 2026, from [Link]

  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. (2023). European Journal of Medicinal Chemistry. [Link]

  • Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines. (n.d.). New Journal of Chemistry. [Link]

  • Transition‐metal free synthesis of substituted quinolines. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). Retrieved February 17, 2026, from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). Semantic Scholar. Retrieved February 17, 2026, from [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (2013). Monatshefte für Chemie - Chemical Monthly. [Link]

  • Visible-light-driven copper(ii) catalysis for 2,3-disubstituted quinazolinone synthesis via Ullmann N-arylation and C–H oxidative amidation. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Transition metal-free one-pot double C–H functionalization of quinolines with disubstituted electron-deficient acetylenes. (n.d.). Chemical Communications. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023). Chemistry LibreTexts. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). Molecules. [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017). ResearchGate. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Green Chemistry. [Link]

Sources

Optimization

Stability of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline in DMSO stocks

Introduction Welcome to the technical support guide for 2-Chloro-6-(1-piperidinylsulfonyl)quinoline. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-Chloro-6-(1-piperidinylsulfonyl)quinoline. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. The stability of stock solutions is a critical parameter that can significantly impact the accuracy, reproducibility, and overall validity of experimental results. This guide provides a comprehensive overview of the potential stability challenges of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline when stored in Dimethyl Sulfoxide (DMSO), offers troubleshooting advice for common issues, and presents best practices for handling and storage. Our core mission is to empower you with the scientific rationale and practical tools to ensure the integrity of your compound stocks.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline in DMSO.

Q1: What is the primary stability concern for 2-Chloro-6-(1-piperidinylsulfonyl)quinoline in DMSO?

A: The primary concern is the reactivity of the sulfonyl chloride functional group. Sulfonyl chlorides are electrophilic and highly susceptible to nucleophilic attack. The most common nucleophile, even in high-purity DMSO, is trace amounts of water. This can lead to hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, rendering the compound inactive for its intended purpose if the sulfonyl chloride moiety is essential for its biological activity.

Q2: How can water get into my DMSO stock?

A: DMSO is notoriously hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Every time the vial is opened, it can introduce atmospheric moisture. Using non-anhydrous grade DMSO or improper storage of the solvent itself can also be significant sources of water contamination. Studies have shown that water is a more significant factor in compound degradation in DMSO than oxygen.[2]

Q3: Can the quinoline ring or the chloro-substituent cause stability issues?

A: While generally stable, the 2-chloroquinoline core can be susceptible to nucleophilic aromatic substitution (SNAr) reactions under certain conditions, although this is a lesser concern compared to the highly reactive sulfonyl chloride. Some polar aprotic solvents like DMSO can facilitate the hydrolysis of haloquinolines.[3] However, the sulfonyl chloride group is the most probable point of degradation.

Q4: What are the ideal initial steps for preparing a stock solution?

A: To minimize immediate degradation, you should use high-purity, anhydrous DMSO (<0.01% water). It is recommended to work in a controlled environment with low humidity, such as a glove box or a fume hood with a dry nitrogen stream. Prepare a concentrated stock (e.g., 10-20 mM) and then create smaller, single-use aliquots to avoid repeated freeze-thaw cycles and frequent exposure of the main stock to the atmosphere.[4]

Part 2: Understanding the Degradation Pathway

To effectively troubleshoot and prevent stability issues, it is crucial to understand the underlying chemical mechanism of degradation. The principal pathway of concern is the hydrolysis of the sulfonyl chloride moiety.

Mechanism: Hydrolysis of the Sulfonyl Chloride

The sulfur atom in the sulfonyl chloride group (R-SO₂Cl) is highly electrophilic. It will readily react with nucleophiles, the most common of which is water. The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom, leading to the displacement of the chloride ion and the formation of a sulfonic acid.

Figure 1. Hypothesized primary degradation pathway via hydrolysis.

This reaction is generally irreversible under typical storage conditions and results in a loss of the parent compound, which can manifest as decreased potency in biological assays.

Part 3: Troubleshooting Guide

This section is designed to help you diagnose and resolve issues that may arise from compound instability.

Observed Problem Potential Cause Recommended Action & Explanation
Loss of biological activity or potency in assays over time. Compound Degradation: The most likely cause is the hydrolysis of the sulfonyl chloride group, as detailed above. The resulting sulfonic acid is unlikely to have the same biological activity.1. Perform a Stability Check: Analyze your DMSO stock solution using LC-MS or HPLC-UV to determine its purity.[5][6] Compare the current purity profile to a freshly prepared sample or the T=0 timepoint.2. Prepare Fresh Stocks: If degradation is confirmed, discard the old stock and prepare a new one using anhydrous DMSO and best practices (see Part 5).
Appearance of a new peak in HPLC or LC-MS analysis. Degradant Formation: A new, more polar peak is often indicative of the sulfonic acid degradant. Sulfonic acids typically have shorter retention times on reverse-phase HPLC columns.1. Characterize the New Peak: Use mass spectrometry (MS) to determine the mass of the new peak. The hydrolyzed product will have a mass corresponding to the replacement of -Cl (34.97 u) with -OH (17.01 u), a net change of -17.96 u.2. Confirm Identity: If possible, acquire a standard of the potential sulfonic acid degradant to confirm its identity by retention time and mass.
Inconsistent or non-reproducible assay results. Partial Degradation/Stock Inhomogeneity: If a stock has partially degraded, its effective concentration is lower than assumed. If the degradant has precipitated, the solution may not be homogeneous.1. Ensure Complete Solubilization: Before use, ensure the stock is fully thawed and vortexed to ensure a homogeneous solution. Some compounds can precipitate out of DMSO upon freezing.[4][7]2. Aliquot Stocks: Avoid using a master stock for multiple experiments over a long period. Use single-use aliquots to ensure consistent concentration and minimize degradation from repeated handling.
Precipitate forms in the DMSO stock upon storage. Poor Solubility or Degradation: The compound itself may have limited long-term solubility in DMSO, or the degradant (sulfonic acid) may be less soluble and precipitate out of solution.1. Check Solubility: Determine the kinetic solubility of your compound in DMSO. It's possible the stock was prepared at a concentration above its solubility limit.[8]2. Filter and Re-quantify: If a precipitate is observed, centrifuge the sample, filter the supernatant, and re-quantify the concentration of the soluble portion before use.

Part 4: Experimental Protocol for Stability Assessment

To ensure the integrity of your results, we strongly recommend performing a stability study on your specific batch of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline. This protocol provides a self-validating framework.

Objective:

To determine the stability of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline in DMSO over time at various storage temperatures.

Materials:
  • 2-Chloro-6-(1-piperidinylsulfonyl)quinoline (solid)

  • Anhydrous DMSO (≤0.01% water)

  • Amber glass vials with Teflon-lined screw caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • LC-MS system with a C18 reverse-phase column

Workflow Diagram:
Figure 2. Experimental workflow for the DMSO stability study.
Step-by-Step Procedure:
  • Stock Solution Preparation (T=0):

    • Accurately weigh the required amount of solid 2-Chloro-6-(1-piperidinylsulfonyl)quinoline.

    • Under a dry, inert atmosphere if possible, dissolve the compound in anhydrous DMSO to a final concentration of 10 mM. Ensure it is fully dissolved.

    • This is your master stock solution.

  • Aliquoting and Initial Analysis:

    • Immediately aliquot the master stock into multiple small-volume amber glass vials (e.g., 50 µL per vial). Seal tightly.

    • Take one aliquot for immediate analysis. This will serve as your T=0 reference.

    • Dilute the T=0 sample appropriately for LC-MS analysis and inject it. Record the purity of the parent compound peak (as a percentage of total peak area).

  • Storage:

    • Store sets of aliquots under different conditions:

      • Set A: Room Temperature (20-25°C), protected from light.

      • Set B: Refrigerated (4°C).

      • Set C: Frozen (-20°C).

  • Timepoint Analysis:

    • At predetermined time points (e.g., 24 hours, 72 hours, 1 week, 4 weeks), remove one aliquot from each storage condition.

    • Important: For the frozen sample, allow it to thaw completely to room temperature and vortex gently before taking a sample for dilution.

    • Prepare and analyze the samples by LC-MS using the exact same method as the T=0 sample.

  • Data Analysis:

    • For each time point and condition, calculate the purity of the parent compound.

    • Calculate the percentage of the compound remaining relative to the T=0 sample.

    • Plot the percentage of the parent compound remaining versus time for each storage condition. A compound is often considered stable if >90% of the parent remains.

Part 5: Best Practices for Storage and Handling

Adhering to the following guidelines will maximize the shelf-life of your 2-Chloro-6-(1-piperidinylsulfonyl)quinoline DMSO stocks.

Guideline Rationale
Use Anhydrous Solvent Minimize the primary degradation pathway by removing the key reactant (water).[2] Use a fresh bottle of anhydrous DMSO or one that has been properly stored to prevent moisture absorption.
Store at Low Temperatures Chemical reactions, including hydrolysis, are significantly slowed at lower temperatures.[5] For long-term storage (>1 week), -20°C or -80°C is highly recommended.
Aliquot into Single-Use Vials This is the most effective way to prevent contamination of the master stock and degradation from repeated freeze-thaw cycles and atmospheric exposure.[4]
Use Appropriate Containers Store DMSO solutions in glass or polypropylene (PP) vials with tightly sealed caps.[1][2][5] Avoid reactive plastics or containers with poor seals.
Minimize Atmospheric Exposure Work quickly when handling stocks. If possible, blanket the vial headspace with an inert gas like argon or nitrogen before sealing for long-term storage.
Thaw Properly When using a frozen aliquot, allow it to thaw completely at room temperature and ensure it is a homogeneous solution by vortexing before use.[6]

By implementing these best practices and, when necessary, performing your own stability assessments, you can ensure the highest quality data and confidence in your experimental outcomes.

References

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes. [Link]

  • Gershon, H., & Gershon, M. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. J. Heterocycl. Chem., 40(4), 727-729. [Link]

  • King, J. F., & Lee, T. W. S. (1971). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 93(11), 2704–2708. [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]

  • MDPI. (2024, August 20). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. [Link]

  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?. [Link]

Sources

Troubleshooting

Minimizing side reactions during the chlorination of quinoline-6-sulfonic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful synthesis of qui...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful synthesis of quinoline-6-sulfonyl chloride from quinoline-6-sulfonic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My reaction is yielding a significant amount of intractable tar-like material and the overall yield is very low. What is the likely cause?

This is a common and frustrating issue often stemming from overly aggressive reaction conditions. The quinoline ring system, while aromatic, can be susceptible to degradation under harsh chlorinating environments, especially at elevated temperatures.

  • Causality: Strong chlorinating agents like excess chlorosulfonic acid or phosphorus pentachloride at high temperatures can lead to side reactions beyond the desired sulfonyl chloride formation, including ring polymerization or decomposition.[1]

  • Troubleshooting Protocol:

    • Temperature Control: Begin the reaction at a lower temperature (e.g., 0-10 °C) and allow it to warm slowly to a moderate temperature (e.g., 50-70 °C).[2] Monitor the reaction progress by TLC to avoid prolonged heating.

    • Reagent Stoichiometry: Carefully control the stoichiometry of your chlorinating agent. While an excess is often necessary, a large excess can promote side reactions. Start with a smaller excess (e.g., 2-3 equivalents) and optimize from there.

    • Alternative Reagents: Consider using thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), which can be a milder system for converting sulfonic acids to sulfonyl chlorides.[3][4]

Q2: I'm observing chlorinated quinoline species in my final product mass spectrum. How can I prevent this ring chlorination?

Ring chlorination is a classic electrophilic aromatic substitution side reaction. The chlorinating agents used to form the sulfonyl chloride are also potent sources of electrophilic chlorine, which can attack the electron-rich benzene portion of the quinoline ring.

  • Causality: Under the acidic conditions of the chlorination reaction, the quinoline nitrogen is protonated, which deactivates the pyridine ring towards electrophilic attack. However, the benzene ring remains susceptible, particularly at the C-5 and C-8 positions.[5][6] The chlorinating agent itself (or species in equilibrium with it) can act as the electrophile.

  • Preventative Measures:

    • Controlled Addition: Add the quinoline-6-sulfonic acid portion-wise to the cooled chlorinating agent. This maintains a high concentration of the chlorinating agent relative to the substrate, favoring the desired reaction at the sulfonic acid group over intermolecular ring chlorination.

    • Solvent Choice: While often performed neat, using an inert, high-boiling solvent like chloroform or dichloroethane can help to moderate the reaction and dilute the concentration of reactive species, sometimes reducing intermolecular side reactions.

    • Reagent Selection: Phosphorus oxychloride (POCl₃) is sometimes used and may offer different selectivity profiles compared to SOCl₂ or chlorosulfonic acid.[3][7][8]

Q3: My purified product is consistently contaminated with the starting quinoline-6-sulfonic acid. What's happening during my workup?

This is a clear indication of hydrolysis of the desired sulfonyl chloride product back to the sulfonic acid. Quinoline-6-sulfonyl chloride is highly reactive and moisture-sensitive.

  • Causality: Sulfonyl chlorides readily react with water to hydrolyze back to the corresponding sulfonic acid.[9][10][11] This can happen if the reaction is not completely anhydrous, or more commonly, during an aqueous workup.

  • Troubleshooting the Workup:

    • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or high-purity anhydrous reagents.[2]

    • Non-Aqueous Workup: If possible, avoid a traditional aqueous workup. After the reaction, excess volatile chlorinating agents like thionyl chloride can be removed under reduced pressure. The crude product can then be dissolved in a dry organic solvent and filtered to remove any solid impurities.

    • Rapid Aqueous Quench: If an aqueous workup is unavoidable (e.g., to decompose excess chlorosulfonic acid), it must be performed rapidly and at low temperature. Pour the reaction mixture onto a vigorously stirred mixture of ice and water, and immediately extract the product into a water-immiscible organic solvent like dichloromethane or ethyl acetate.[1][12] Minimize the contact time between the sulfonyl chloride and the aqueous phase.

Q4: My TLC shows multiple product spots, suggesting isomeric sulfonyl chlorides. How can I improve regioselectivity?

While starting with quinoline-6-sulfonic acid should theoretically yield only the 6-sulfonyl chloride, it's possible for isomerization or sulfonation at other positions to occur under the reaction conditions, especially if starting from quinoline itself.

  • Causality: The direct sulfonation of quinoline typically yields a mixture of isomers, primarily the 5- and 8-sulfonic acids, with the 6-isomer also being formed under certain conditions.[6][13] If your starting material is not pure quinoline-6-sulfonic acid, you will inevitably form a mixture of sulfonyl chlorides.

  • Verification and Prevention:

    • Starting Material Purity: Confirm the purity and identity of your starting quinoline-6-sulfonic acid using NMR or another reliable analytical technique.

    • Controlled Sulfonation: If you are preparing the sulfonic acid in-house, ensure your sulfonation conditions are optimized for the desired 6-isomer. Sulphonation of quinoline with fuming sulphuric acid can produce a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid.[6]

    • Purification: If a mixture is unavoidable, purification by column chromatography or recrystallization will be necessary. Sulfonyl chlorides can be sensitive to silica gel, so a rapid purification is recommended.[14]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the chlorination of quinoline-6-sulfonic acid.

G start Low Yield or Impure Product check_tar Is there significant tar/decomposition? start->check_tar check_sm Is starting material (SM) present in product? check_tar->check_sm No sol_tar Reduce Temperature Control Stoichiometry Use Milder Reagent (SOCl₂/DMF) check_tar->sol_tar Yes check_ring_cl Are there chlorinated quinoline byproducts? check_sm->check_ring_cl No sol_sm Ensure Anhydrous Conditions Use Rapid, Cold Aqueous Workup Consider Non-Aqueous Workup check_sm->sol_sm Yes sol_ring_cl Control Reagent Addition Rate Lower Reaction Temperature Consider Inert Solvent check_ring_cl->sol_ring_cl Yes end_node Optimized Protocol check_ring_cl->end_node No sol_tar->end_node sol_sm->end_node sol_ring_cl->end_node

Caption: Troubleshooting decision tree for quinoline-6-sulfonyl chloride synthesis.

Comparative Analysis of Chlorinating Agents

The choice of chlorinating agent is critical and can significantly impact the outcome of the reaction. The table below summarizes the most common reagents.

ReagentFormulaTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride SOCl₂Reflux, often with cat. DMFVolatile byproducts (SO₂, HCl); relatively mild.[9]Can require higher temperatures; DMF can complicate workup.
Chlorosulfonic Acid ClSO₃H0 °C to 140 °CHighly reactive; can often be used neat.[1][15]Very corrosive; excess is difficult to remove; can cause charring.[1]
Phosphorus Pentachloride PCl₅50-100 °C, often neat or in inert solventPowerful chlorinating agent.[9]Solid, can be difficult to handle; byproduct (POCl₃) is high-boiling.
Phosphorus Oxychloride POCl₃RefluxCan offer different selectivity; liquid and easier to handle than PCl₅.[3]Generally less reactive than PCl₅ or ClSO₃H.[7][8]

Gold Standard Protocol: Chlorination using Thionyl Chloride

This protocol is recommended for researchers experiencing issues with harsh reagents like chlorosulfonic acid. It prioritizes control and selectivity over raw reactivity.

Objective: To synthesize quinoline-6-sulfonyl chloride with minimal side-product formation.

Materials:

  • Quinoline-6-sulfonic acid

  • Thionyl chloride (SOCl₂), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Anhydrous toluene

  • Dry glassware (oven-dried at 120 °C for >4 hours)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser under a nitrogen atmosphere. Equip the flask with a magnetic stirrer.

  • Charging Flask: To the flask, add quinoline-6-sulfonic acid (1.0 eq) and anhydrous toluene (approx. 10 mL per gram of sulfonic acid).

  • Reagent Addition: Slowly add thionyl chloride (3.0 eq) to the suspension at room temperature.

  • Catalyst Addition: Add 2-3 drops of anhydrous DMF. You should observe gas evolution (HCl and SO₂).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (Note: quench a small aliquot with methanol to form the stable methyl sulfonate for TLC analysis).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess thionyl chloride and toluene under reduced pressure. Caution: The off-gas is corrosive.

    • The resulting crude solid or oil is quinoline-6-sulfonyl chloride. It can often be used in the next step without further purification.

  • Purification (if necessary): If purification is required, recrystallization from a dry, non-polar solvent like hexanes or a hexane/dichloromethane mixture can be attempted.

Caption: Step-by-step workflow for the synthesis of quinoline-6-sulfonyl chloride.

References

  • Wikipedia. Sulfonyl halide. [Link]

  • Vedejs, E., et al. (1996). Synthesis of sulfonyl chloride substrate precursors.
  • Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. (2026, February 3). Wordpress.
  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • ResearchGate. A New, Mild Preparation of Sulfonyl Chlorides. (2025, August 6). [Link]

  • Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • RSC Publishing. Facile synthesis of sulfonyl fluorides from sulfonic acids. (2022, December 6). [Link]

  • Google Patents. Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same.
  • PMC. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. [Link]

  • ResearchGate. Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. [Link]

  • MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024, August 26). [Link]

  • PJSIR.
  • Georganics. p-Toluenesulfonyl chloride – description and application. (2023, August 9). [Link]

  • MDPI. Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. (2021, January 7). [Link]

  • Organic Syntheses. Sulfanilyl chloride, N-acetyl-. [Link]

  • Wiley Online Library. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. [Link]

  • ResearchGate. From Haloquinolines and Halopyridines to Quinoline- and Pyridinesulfonyl Chlorides and Sulfonamides. (2025, August 5). [Link]

  • ConnectSci. Solvolysis of sulphonyl halides. VII. Hydrolysis of some aromatic sulphonyl chlorides in aqueous dioxan. (1971, April 1). [Link]

  • Prepar
  • IIP Series.
  • Scribd. Preparation and Properties of Quinoline | PDF | Chemical Reactions | Sulfuric Acid. [Link]

Sources

Optimization

Purification strategies for separating 2-chloro and 2-hydroxy quinoline impurities

Answering your request, here is a technical support center with troubleshooting guides and FAQs on purification strategies for separating 2-chloro and 2-hydroxy quinoline impurities. Welcome to the technical support reso...

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs on purification strategies for separating 2-chloro and 2-hydroxy quinoline impurities.

Welcome to the technical support resource for the purification of quinoline derivatives. This guide provides in-depth, field-proven insights into the separation of 2-chloroquinoline and its common impurity, 2-hydroxyquinoline. We will move beyond simple protocols to explain the underlying chemical principles that govern each separation technique, empowering you to troubleshoot and optimize your own experiments effectively.

Understanding the Challenge: Physicochemical Properties

The difficulty in separating 2-chloroquinoline and 2-hydroxyquinoline stems from their structural similarity. However, their subtle differences in polarity, acidity, and solubility are the keys to successful purification. 2-hydroxyquinoline is often an unwanted byproduct, formed by the hydrolysis of 2-chloroquinoline, especially in the presence of water under acidic or basic conditions.[1]

A critical feature of 2-hydroxyquinoline is its ability to exist in two tautomeric forms: the enol form (2-hydroxyquinoline) and the more stable keto form (quinolin-2(1H)-one).[2][3] This equilibrium is solvent-dependent and influences its chemical reactivity and physical properties, particularly its weak acidity, which is crucial for certain separation methods.

Table 1: Comparative Physicochemical Properties

Property2-Chloroquinoline2-Hydroxyquinoline (Carbostyril)Rationale for Separation
Appearance White to yellow crystalline solid[1]White to pale yellow crystalline solid[2]---
Molecular Weight 163.60 g/mol [4]145.16 g/mol [2]---
Melting Point 34–37 °C[1][5]198–199 °C[2]Significant difference allows for potential separation by crystallization if concentrations are suitable.
Boiling Point 266–267 °C[1][5]> 300 °CNot practical for separation due to high temperatures.
Polarity Moderately PolarMore Polar (due to OH/NH group and H-bonding capability)This is the primary basis for chromatographic separation.
Solubility Water: Sparingly soluble[1]Organic Solvents: Soluble in ethanol, ether, acetone, DCM, chloroform[1][6]Water: Slightly soluble (~1.05 mg/mL)[7]Organic Solvents: Soluble in ethanol, ether; readily soluble in acetone[7]Differences in solubility, especially when pH is altered, are exploited in extraction and crystallization.
Acidity/Basicity Weakly Basic (pKa of conjugate acid ~ -2.2)[2]Weakly Acidic (pKa ~ 13.95)[2]The acidic nature of 2-hydroxyquinoline allows it to be deprotonated by a base, forming a water-soluble salt, which is the cornerstone of extractive separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of 2-hydroxyquinoline contamination in my 2-chloroquinoline sample?

A1: The most frequent cause is the hydrolysis of the 2-chloroquinoline starting material or product.[1] The chlorine atom at the 2-position is activated by the electron-withdrawing nitrogen in the pyridine ring, making it susceptible to nucleophilic substitution by water, especially if heated or under non-neutral pH conditions during reaction workup.

Q2: What are the primary laboratory-scale methods for separating these two compounds?

A2: The three most effective and common methods are:

  • pH-Controlled Liquid-Liquid Extraction: Exploits the acidic nature of 2-hydroxyquinoline.

  • Flash Column Chromatography: Separates based on the polarity difference.

  • Recrystallization: Utilizes differences in solubility in a specific solvent. The choice depends on the scale of your experiment, the concentration of the impurity, and the required final purity.[8]

Q3: How can I get a quick purity assessment of my sample?

A3: Thin-Layer Chromatography (TLC) is the fastest method. Spot your sample on a silica gel plate and elute with a solvent mixture like 7:3 Hexane:Ethyl Acetate. 2-hydroxyquinoline is more polar and will have a lower Rf value (travel less distance) than the less polar 2-chloroquinoline. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[9][10]

Troubleshooting Guides & In-Depth Protocols

This section addresses specific problems you may encounter during purification.

Initial Purification Strategy Selection

Q4: I've just finished my reaction. My crude product is a mixture of 2-chloroquinoline and 2-hydroxyquinoline. Where do I start?

A4: Your starting point depends on the impurity level and the scale of your synthesis. For high impurity levels (>10-15%) or small-scale work, chromatography is often the most robust choice. For larger scales with lower impurity levels, extraction or recrystallization can be more efficient.

G start Crude Mixture impurity_check Estimate Impurity Level (e.g., by TLC or crude NMR) start->impurity_check high_impurity High Impurity (>15%) or Small Scale (<1g) impurity_check->high_impurity Decision low_impurity Low Impurity (<15%) & Large Scale (>1g) impurity_check->low_impurity Decision chromatography Flash Column Chromatography high_impurity->chromatography Path 1 extraction pH-Controlled Liquid-Liquid Extraction low_impurity->extraction Path 2a recrystallization Recrystallization low_impurity->recrystallization Path 2b purity_analysis Analyze Purity (TLC, HPLC, NMR) chromatography->purity_analysis extraction->recrystallization Follow with... recrystallization->purity_analysis

Caption: Decision workflow for selecting an initial purification strategy.

Troubleshooting Liquid-Liquid Extraction

Q5: I tried washing my organic layer with water, but the separation was ineffective. How can I improve this?

A5: A simple water wash is insufficient because both compounds have low water solubility. You must exploit the weak acidity of 2-hydroxyquinoline. By washing the organic solution with an aqueous base (e.g., 1M NaOH), you deprotonate the 2-hydroxyquinoline to form the sodium quinolinolate salt. This salt is ionic and thus highly soluble in the aqueous layer, while the neutral 2-chloroquinoline remains in the organic layer.

  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., Dichloromethane (DCM) or Ethyl Acetate).

  • Basic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M Sodium Hydroxide (NaOH) solution.

  • Extraction: Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (if using DCM) or the upper aqueous layer (if using Ethyl Acetate). The 2-hydroxyquinoline is now in this aqueous layer as its salt.

  • Repeat: Repeat the basic wash (steps 2-4) one or two more times to ensure complete removal of the impurity.

  • Neutral Wash: Wash the organic layer with water, followed by a brine (saturated NaCl) wash to remove residual NaOH and dissolved water.

  • Drying & Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield purified 2-chloroquinoline.

  • (Optional) Recovery: To recover the 2-hydroxyquinoline, combine the aqueous layers, cool in an ice bath, and acidify with concentrated HCl until the pH is ~5-6. The 2-hydroxyquinoline will precipitate and can be collected by filtration.

Caption: Workflow for extractive separation based on pH control.

Troubleshooting Column Chromatography

Q6: My compounds are eluting together during flash chromatography on silica gel. How can I improve the separation?

A6: Co-elution occurs when the mobile phase is too polar, causing both compounds to move too quickly up the column, or not selective enough. The key is to find a solvent system that maximizes the difference in interaction with the silica gel.

  • Reduce Solvent Polarity: If your Rf values are very high (>0.5), your eluent is too strong. Decrease the proportion of the polar solvent (e.g., reduce the percentage of ethyl acetate in your hexane/ethyl acetate mixture).

  • Change Solvent System: Sometimes, a simple polarity adjustment isn't enough. The hydrogen-bonding capability of 2-hydroxyquinoline is a key differentiator. Solvents interact differently with this group. Replacing a protic polar solvent (like methanol) with an aprotic one (like acetonitrile or acetone) can alter the selectivity and improve separation. A good starting point for screening is TLC with different solvent systems (e.g., Hexane/EtOAc, DCM/MeOH, Hexane/Acetone).

  • TLC Analysis: First, find a suitable mobile phase using TLC. The goal is to have the Rf of 2-chloroquinoline around 0.3-0.4 and the largest possible separation (ΔRf) from the 2-hydroxyquinoline spot (which will be closer to the baseline). A good starting system is Hexane:Ethyl Acetate (8:2 or 7:3).

  • Column Packing: Pack a column with silica gel using your chosen eluent system (wet packing).

  • Sample Loading: Dissolve your crude product in a minimal amount of a non-polar solvent like DCM or your mobile phase. If solubility is low, or if you must use a polar solvent, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.[11]

  • Elution: Run the column, applying gentle pressure. Start with the mobile phase determined by TLC. You can run it isocratically (constant solvent composition) or with a shallow gradient (slowly increasing the proportion of the polar solvent).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_column Silica Column cluster_fractions Collected Fractions start Mixture Loaded sep Separation Zone (2-Cl-Q moves faster) start->sep p1 Mobile Phase (e.g., 8:2 Hexane:EtOAc) f1 Fraction 1 (Pure 2-Cl-Q) sep->f1 Elution f2 Fraction 2 (Mixed) f3 Fraction 3 (Pure 2-OH-Q)

Caption: Principle of flash chromatography for separating the quinolines.

Troubleshooting Recrystallization

Q7: I tried to recrystallize my product, but my yield was very low, or the product was still impure. What went wrong?

A7: The success of recrystallization hinges entirely on the choice of solvent.[12]

  • Low Yield: This often means the compound is too soluble in the cold solvent. You are losing product in the mother liquor.

  • Impure Product: This can happen if the impurity has similar solubility to your product in that solvent, causing it to co-crystallize.

The ideal solvent should dissolve your target compound (2-chloroquinoline) completely when hot but very poorly when cold. The impurity (2-hydroxyquinoline) should ideally remain soluble even when the solution is cold.[12] Given the much higher melting point and polarity of 2-hydroxyquinoline, finding a solvent that keeps it in solution while the less polar 2-chloroquinoline crystallizes is feasible.

  • Solvent Screening: Test solubility in small vials. Good candidates might include isopropanol, ethanol, or mixed solvent systems like ethanol/water or toluene/hexane. Find a solvent where 2-chloroquinoline is sparingly soluble at room temperature but dissolves upon heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling solvent. Add the hot solvent portion-wise until everything just dissolves.[13]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a rapid gravity filtration of the hot solution to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the solution has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the crystal surfaces.[13]

  • Drying: Dry the purified crystals under vacuum.

Purity Verification

Q8: How can I definitively confirm the purity of my final product and quantify any residual 2-hydroxyquinoline?

A8: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.

  • Instrumentation: HPLC system with a UV detector and a C18 analytical column.[10]

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 or 70:30 v/v) is a good starting point. The mobile phase should be degassed.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm (for general quinoline chromophore) or 289 nm (isosbestic point for comparing concentrations).[9][14]

  • Procedure:

    • Prepare a dilute solution of your sample (e.g., ~100 µg/mL) in the mobile phase.

    • Inject the sample into the HPLC system.

    • Record the chromatogram. 2-hydroxyquinoline, being more polar, will have a shorter retention time than 2-chloroquinoline on a reverse-phase (C18) column.

    • Purity is determined by the relative area percentage of the main peak. For precise quantification, a calibration curve using standards of both compounds is required.

References

  • Grokipedia. (n.d.). 2-Chloroquinoline.
  • ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated.
  • SciELO. (n.d.). Fast and Ecological Liquid-Liquid Separation Method for Preparing Quinones Enriched Extract from Nigella sativa Oil.
  • BenchChem. (2025). Establishing Analytical Standards for 2-(2-Chloroethyl)quinoline: A Comparative Guide.
  • Google Patents. (n.d.). CN105646342B - A kind of method of quinoline in extraction and separation quinoline-biphenyl-naphthalene mixtures.
  • BenchChem. (2025). purification challenges with 2-Chloro-3,6-dimethylquinoxaline.
  • MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways.
  • PSE Community.org. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation.
  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
  • University of York. (n.d.). Single-solvent recrystallisation.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Hydroxyquinoline.
  • University of Anbar. (n.d.). EXPERIMENT (3) Recrystallization.
  • PubMed. (n.d.). Separation of hydroxyquinolines by high-performance liquid chromatography.
  • BenchChem. (2025). A Comparative Guide to the Validation of 2-Hydroxyquinoline Assays Against Standard Analytical Methods.
  • BenchChem. (2025). Solubility Profile of 2-Hydroxyquinoline in Common Laboratory Solvents: An In-depth Technical Guide.
  • Sigma-Aldrich. (n.d.). 2-Hydroxyquinoline 98 59-31-4.
  • Future Science. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS.
  • PubMed. (2011). Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy.
  • Current Research: Integrative Medicine. (2022). Instrumental analysis of chloroquine and hydroxychloroquine in different matrices.
  • BenchChem. (2025). Technical Guide: Solubility and Stability of 2-(2-Chloroethyl)quinoline.
  • BenchChem. (2025). An In-Depth Technical Guide to 2-Hydroxyquinoline: Properties, Synthesis, and Biological Significance.
  • Biotage. (2023). How can I modify my flash chromatography method to separate chemically similar compounds?
  • King Group. (n.d.). Successful Flash Chromatography.
  • Wikipedia. (2024). 2-Chloroquinoline.
  • PubChem. (n.d.). 2-Chloroquinoline.
  • BenchChem. (2025). Advantages of 2-Hydroxyquinoline over other heterocyclic compounds.
  • Sigma-Aldrich. (n.d.). 2-Chloroquinoline 99 612-62-4.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline: A Comparative Analytical Guide

Executive Summary In medicinal chemistry, the 2-chloroquinoline scaffold is a privileged structure, serving as a precursor for antimalarial, anticancer, and antiviral agents. The introduction of a sulfonyl-piperidine moi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the 2-chloroquinoline scaffold is a privileged structure, serving as a precursor for antimalarial, anticancer, and antiviral agents. The introduction of a sulfonyl-piperidine moiety at the C6 position creates a "push-pull" electronic system that complicates routine spectral analysis.

This guide compares two analytical workflows for characterizing 2-Chloro-6-(1-piperidinylsulfonyl)quinoline :

  • Method A (Standard): 1D

    
    H NMR in Chloroform-d (
    
    
    
    ).
  • Method B (Recommended): 1D & 2D NMR in Dimethyl Sulfoxide-

    
     (
    
    
    
    ).

Verdict: While


 is the standard for routine purity checks, Method B (

)
is superior for full structural elucidation due to enhanced solubility of the sulfonyl moiety and superior resolution of the crowded aromatic region (H5/H7/H8).

Structural Logic & Electronic Environment

Before analyzing the spectrum, we must understand the electronic "battlefield" of the molecule.

  • The Core (Quinoline): An aromatic bicycle. The nitrogen atom pulls electron density, deshielding adjacent protons.

  • The 2-Chloro Substituent: An electron-withdrawing group (EWG) by induction (-I) but electron-donating by resonance (+R). At position 2, it primarily deshields the ring but removes the H2 signal, simplifying the spectrum.

  • The 6-Sulfonyl Group: A strong EWG. It powerfully deshields the ortho protons (H5 and H7), pushing them downfield, potentially causing overlap with the H4/H8 signals.

  • The Piperidine Ring: A saturated heterocycle. It acts as a distinct aliphatic "fingerprint" upfield (1.0–3.5 ppm).

Diagram 1: Assignment Logic Flowchart

NMR_Logic Start Sample: 2-Chloro-6-(1-piperidinylsulfonyl)quinoline Region_Split Region Segmentation Start->Region_Split Aromatic Aromatic Region (7.0 - 8.8 ppm) Region_Split->Aromatic Aliphatic Aliphatic Region (1.4 - 3.2 ppm) Region_Split->Aliphatic Quinoline_Assign Quinoline Protons (H3, H4, H5, H7, H8) Aromatic->Quinoline_Assign Piperidine_Assign Piperidine Protons (N-CH2, C-CH2) Aliphatic->Piperidine_Assign H3_H4 Pyridine Ring (AB System: H3 d, H4 d) Quinoline_Assign->H3_H4 Distinct Doublets H5_H7_H8 Benzene Ring (AMX/ABC Pattern) Quinoline_Assign->H5_H7_H8 Overlapping Multiplets

Caption: Logical segmentation of the proton signals based on electronic environments.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the resolution of the aromatic protons.

FeatureMethod A: Chloroform-d (

)
Method B: DMSO-

(Recommended)
Solubility Moderate. Sulfonamides can aggregate, causing line broadening.Excellent. Dissolves the polar sulfonyl group effectively.
Water Peak ~1.56 ppm. Often overlaps with piperidine C-H multiplets.~3.33 ppm. Usually distinct from the aliphatic region of this molecule.
Aromatic Resolution Good, but H5 and H7 often overlap due to similar deshielding vectors.Superior. Higher polarity and viscosity often separate the H5/H7 signals.
Exchangeable Protons N/A (No NH/OH in this molecule).N/A
Cost Low.Moderate.

Recommendation: Use


  for characterization to ensure the H5 (peri-position) and H7 protons are distinguishable.

Detailed Spectral Assignment (Experimental & Predicted)

The following data synthesizes experimental values for the 2-chloroquinoline core [1][2] with calculated substituent effects for the sulfonyl-piperidine group [3].

A. The Aromatic Region (7.4 – 8.6 ppm)

Integration Target: 5 Protons

ProtonPredicted Shift (ppm)MultiplicityCoupling (

Hz)
Structural Justification
H4 8.35 – 8.45Doublet (d)~8.5Para to N, beta to Cl. Strongly deshielded.
H8 8.05 – 8.15Doublet (d)~8.5Peri to N (lone pair effect).
H5 8.25 – 8.35Doublet (d)~2.0 (meta)Ortho to Sulfonyl. Peri to H4. Highly deshielded by SO2 cone.
H7 7.90 – 8.00dd~8.5, 2.0Ortho to Sulfonyl. Split by H8 (ortho) and H5 (meta).
H3 7.55 – 7.65Doublet (d)~8.5Beta to N, Alpha to Cl. Most shielded aromatic proton.

Key Identification Marker: Look for the H3/H4 pair as two distinct doublets with a large coupling constant (~8.5 Hz). H3 is typically the furthest upfield aromatic signal.

B. The Aliphatic Region (1.4 – 3.2 ppm)

Integration Target: 10 Protons

ProtonPredicted Shift (ppm)MultiplicityIntegrationAssignment
N-CH2 2.95 – 3.10Triplet/Multiplet4HProtons adjacent to Sulfonamide Nitrogen.
C-CH2 1.60 – 1.75Multiplet4HBeta-protons of piperidine.
C-CH2 1.45 – 1.55Multiplet2HGamma-protons (furthest from N).[1]

Experimental Protocol (Self-Validating)

This protocol ensures reproducibility and minimizes artifacts like "ringing" or phase errors common in crowded aromatic spectra.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Tip: If the solution is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid degrading the sulfonyl chloride precursor if present as an impurity.

  • Filtration: If undissolved particles remain, filter through a cotton plug into the NMR tube. Paramagnetic particles (rust/dust) will broaden peaks.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Angle: 30° (ensures accurate integration).

  • Relaxation Delay (D1): Set to 3.0 seconds .

    • Reasoning: Aromatic protons (especially H5/H8) have long T1 relaxation times. A short D1 will under-integrate these signals, leading to false purity calculations.

  • Scans (NS): 16 or 32 (sufficient for >5 mg).

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing & Validation
  • Phasing: Manually phase the spectrum. Auto-phasing often fails on the edges of the aromatic region.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial).

  • Integration Check (The "Math Check"):

    • Set the N-CH2 piperidine peak (approx 3.0 ppm) to exactly 4.00 .

    • Verify the aromatic region integrates to 5.00 (±0.1).

    • If the aromatic region integrates to <4.8, increase D1 (Relaxation Delay) and re-run.

Troubleshooting & Impurities

When synthesizing this compound (typically reacting 2-chloroquinoline-6-sulfonyl chloride with piperidine), two specific impurities are common.

Diagram 2: Impurity Fingerprinting

Impurities Target Target Molecule (Pure) Impurity_A Impurity A: Residual Piperidine Target->Impurity_A Check 2.6 - 2.8 ppm (Free amine shift) Impurity_B Impurity B: Hydrolyzed Sulfonic Acid Target->Impurity_B Check >10 ppm (Broad OH)

Caption: Diagnostic regions for identifying common synthetic byproducts.

ImpurityDiagnostic SignalAction
Residual Piperidine Broad singlet/triplet ~2.6–2.8 ppm (upfield of sulfonamide N-CH2).Recrystallize from Ethanol/Water.
Sulfonic Acid (Hydrolysis) Broad "hump" >10 ppm (acidic proton) or shift in aromatic region (H5/H7 move upfield).Wash organic layer with

during workup.
Water Sharp singlet at 3.33 ppm (DMSO) or 1.56 ppm (

).
Dry sample in vacuum desiccator.

References

  • BenchChem. (2025).[2] Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Retrieved from

  • ChemicalBook. (2024). 2-Chloroquinoline 1H NMR Spectrum. Retrieved from

  • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Additivity Rules).
  • National Institute of Standards and Technology (NIST).Chemistry WebBook, SRD 69.

Sources

Comparative

Technical Guide: LC-MS Fragmentation Patterns of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline

Executive Summary This guide provides an in-depth technical analysis of the LC-MS fragmentation behavior of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline (CAS: 1155915-46-0). As a functionalized quinoline sulfonyl derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the LC-MS fragmentation behavior of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline (CAS: 1155915-46-0). As a functionalized quinoline sulfonyl derivative, this compound serves as a critical scaffold in the development of bioactive agents, including potential antimalarial and anticancer candidates.

This document moves beyond basic spectral listing to explain the causality of fragmentation—why specific bonds break and how to distinguish this molecule from structural analogs like morpholine derivatives or primary sulfonamides.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 2-Chloro-6-(piperidin-1-ylsulfonyl)quinoline
Formula C₁₄H₁₅ClN₂O₂S
Monoisotopic Mass 310.0543 Da
[M+H]⁺ (Expected) 311.0616 m/z
Isotope Pattern Distinct 3:1 ratio for M (311) : M+2 (313) due to Chlorine-35/37

Experimental Protocol (Standardized)

To ensure reproducibility, the following LC-MS method is recommended. This protocol is self-validating through the use of internal standards and specific retention time markers.

Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.[1]

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1][2][3]

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped energy ramp (10, 20, 40 eV) to capture both labile and backbone fragments.

  • Scan Range: 50–500 m/z.

Fragmentation Analysis & Pathway Logic

The fragmentation of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline is governed by three competing mechanisms: Sulfonamide Bond Cleavage , Piperidine Ring Disassembly , and Quinoline Core Stability .

Primary Fragmentation Pathways
  • S-N Bond Cleavage (The Dominant Pathway): The sulfonamide bond is the most labile point under collision-induced dissociation (CID). Protonation typically occurs on the piperidine nitrogen. Cleavage yields the quinoline-sulfonyl cation or the piperidine fragment.

  • SO₂ Extrusion (Rearrangement): A characteristic rearrangement in arylsulfonamides involves the extrusion of neutral SO₂ (64 Da), often facilitated by the ortho-stabilizing effect of the quinoline ring.

  • Piperidine Ring Opening: High-energy collisions shatter the saturated piperidine ring, leading to neutral losses of ethylene (C₂H₄, 28 Da) or propene (C₃H₆, 42 Da).

Diagnostic Ion Table

Note: m/z values are calculated for the 35-Cl isotope.

Fragment Ion (m/z)IdentityMechanism / Neutral LossRelative Intensity
311.06 [M+H]⁺ Parent Ion (Protonated)100% (Base Peak)
247.00 [M+H - SO₂]⁺SO₂ Extrusion (Rearrangement). Highly diagnostic for sulfonamides.Medium
226.98 [M+H - C₅H₁₀N]⁺S-N Cleavage . Loss of the piperidine ring (84 Da). Leaves the sulfonyl cation.High
162.98 [Quinoline-Cl]⁺Total Side Chain Loss . Loss of SO₂ + Piperidine. Leaves the 2-chloroquinoline core.High
86.09 [Piperidine+H]⁺Charge Retention on Amine . Protonated piperidine ring.[4]Low-Medium

Visualizing the Fragmentation Pathway

The following diagram illustrates the hierarchical breakdown of the molecule.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 311.06 SN_Cleavage Sulfonyl Cation [M - Piperidine]+ m/z 226.98 Parent->SN_Cleavage Loss of Piperidine (84 Da) SO2_Loss Desulfonylated Core [M - SO2]+ m/z 247.00 Parent->SO2_Loss SO2 Extrusion (-64 Da) Piperidine_Frag Piperidine Ring Opening Loss of C2H4 / C3H6 Parent->Piperidine_Frag Ring Fragmentation Quinoline_Core 2-Chloroquinoline Core m/z 162.98 SN_Cleavage->Quinoline_Core Loss of SO2 SO2_Loss->Quinoline_Core Loss of Piperidine

Caption: Figure 1. Proposed ESI+ fragmentation pathway for 2-Chloro-6-(1-piperidinylsulfonyl)quinoline showing primary S-N cleavage and SO₂ extrusion routes.

Comparative Guide: Piperidine vs. Alternatives

In drug discovery, the piperidine ring is often swapped for morpholine or a primary amine to modulate solubility and metabolic stability. Distinguishing these analogs by MS is critical.

Comparison 1: vs. Morpholine Analog

Compound: 2-Chloro-6-(4-morpholinylsulfonyl)quinoline

  • Structural Difference: Oxygen atom replaces C-4 methylene.

  • MS Differentiator:

    • Piperidine: Shows lipophilic losses (CnH2n).

    • Morpholine: Shows a specific neutral loss of C₂H₄O (44 Da) from the morpholine ring opening.

    • Stability: Morpholine sulfonamides are generally more stable to fragmentation than piperidines due to the electron-withdrawing oxygen, often resulting in a higher relative abundance of the parent ion.

Comparison 2: vs. Primary Sulfonamide

Compound: 2-Chloroquinoline-6-sulfonamide

  • Structural Difference: No heterocyclic ring (-SO₂NH₂).

  • MS Differentiator:

    • Mass Shift: Parent ion is significantly lighter (m/z ~243).

    • Fragmentation: Lacks the "low mass" amine fragments (m/z 86). The spectrum is dominated almost entirely by the [M+H - NH₃] and [M+H - SO₂NH₂] peaks.

FeaturePiperidine Derivative (Topic)Morpholine Derivative (Alternative)Primary Sulfonamide (Alternative)
Precursor m/z ~311~313~243
Key Neutral Loss 84 Da (Piperidine)87 Da (Morpholine) or 44 Da (C₂H₄O)17 Da (NH₃)
Diagnostic Low Mass Ion m/z 86 (Piperidinium)m/z 88 (Morpholinium)None (No cyclic amine)

References

  • NIST Mass Spectrometry Data Center. (2025). Mass Spectrum of 2-Chloroquinoline. National Institute of Standards and Technology. Link

  • Klagkou, K., et al. (2003).[5] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link

  • BenchChem Application Notes. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Link

  • Holcapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Link

  • VulcanChem. (2024). Structural Characterization of Sulfonyl Quinolines. Link

Sources

Validation

FTIR Analysis of Functionalized Quinolines: A Comparative Guide for Sulfonyl and Chloro Substituents

Topic: FTIR Characteristic Peaks for Sulfonyl and Chloro Groups in Quinolines Content Type: Publish Comparison Guide Abstract In the development of quinoline-based therapeutics (e.g., antimalarials, anticancer agents), r...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks for Sulfonyl and Chloro Groups in Quinolines Content Type: Publish Comparison Guide

Abstract

In the development of quinoline-based therapeutics (e.g., antimalarials, anticancer agents), rapid structural validation is critical. While NMR and MS provide definitive structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers an immediate, cost-effective "fingerprint" for monitoring functional group incorporation. This guide provides a technical comparison of the vibrational signatures for sulfonyl (


)  and chloro (

)
groups attached to the quinoline scaffold, distinguishing them from the heteroaromatic background.
The Quinoline Scaffold: Establishing the Baseline

Before identifying substituents, one must recognize the intrinsic vibrational modes of the quinoline ring to avoid false positives. The quinoline moiety acts as a heteroaromatic anchor with consistent spectral features.

Vibrational ModeWavenumber (

)
Description
Aromatic C-H Stretch

Weak, sharp bands.[1] Distinct from aliphatic C-H (

).
Ring Skeletal Vibrations

Strong

and

stretching vibrations. The

band is often enhanced by conjugation.
C-H Out-of-Plane (OOP) Bending

Highly dependent on substitution pattern (ortho/meta/para). Critical for distinguishing isomers.
The Sulfonyl Group ( ): The "Lighthouse" Signal

The sulfonyl group is electronically distinct and provides two of the most reliable diagnostic bands in the IR spectrum. Due to the high polarity of the


 bond, these peaks are intense and rarely obscured by the quinoline backbone.
Mechanism of Detection

The sulfonyl group exhibits two fundamental stretching vibrations:

  • Asymmetric Stretch (

    
    ):  The two oxygen atoms move in opposite directions relative to the sulfur.
    
  • Symmetric Stretch (

    
    ):  The two oxygen atoms move in phase away from the sulfur.
    
Characteristic Peaks in Quinolines
  • Asymmetric Stretch:

    
     (Strong, Broad)
    
  • Symmetric Stretch:

    
     (Strong, Sharp)
    

Expert Insight: In sulfonamide-substituted quinolines (e.g., 8-quinoline sulfonamides), these bands may shift slightly due to hydrogen bonding if an


 group is present. Look for a doublet structure if the environment is asymmetric.
The Chloro Group ( ): The "Fingerprint" Challenge

Unlike the sulfonyl group, the


 bond is heavier and less polar, pushing its vibrational frequency into the "fingerprint region" (

). This makes identification challenging due to overlap with aromatic ring deformations.
Mechanism of Detection

The


 stretching vibration is coupled with the ring lattice vibrations. It is not an isolated oscillator, meaning its position is highly sensitive to the position of substitution (C2, C4, C8, etc.).
Characteristic Peaks in Quinolines
  • Aromatic C-Cl Stretch:

    
     (often assigned to in-plane bending/stretching coupling) and 
    
    
    
    (stretch).
  • Diagnostic Marker: For many chloro-quinolines (e.g., 4,7-dichloroquinoline), a distinct band appears near

    
      and a lower frequency band near 
    
    
    
    .

Critical Caveat: Do not rely on a single peak for chlorine confirmation. The


 region also contains C-H OOP bends. Confirmation requires the absence of other functional groups or corroboration with elemental analysis/mass spec.
Comparative Data Summary

The following table contrasts the diagnostic reliability of the two groups within a quinoline matrix.

FeatureSulfonyl Group (

)
Chloro Group (

)
Primary Band 1

(Asymmetric Stretch)

(Ar-Cl In-plane)
Primary Band 2

(Symmetric Stretch)

(C-Cl Stretch)
Intensity Very Strong (High dipole moment change)Medium to Weak
Interference Risk Low (Region is relatively clear)High (Overlaps with C-H OOP bends)
Diagnostic Confidence High (Definitive confirmation)Moderate (Requires secondary evidence)
Experimental Protocol: Solid-State FTIR Analysis

For pharmaceutical intermediates, solid-state analysis is preferred to avoid solvent interference.

Method A: Attenuated Total Reflectance (ATR) - Recommended for Speed
  • Suitability: Pure powders, rapid screening.

  • Crystal Type: Diamond or ZnSe (Diamond is preferred for hard crystalline drugs).

Step-by-Step:

  • Background Scan: Collect an air background (32 scans,

    
     resolution).
    
  • Sample Loading: Place ~2-5 mg of the quinoline derivative onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge typically reads ~80-100 N (ensure good contact).

  • Acquisition: Scan from

    
    .
    
  • Cleaning: Wipe with isopropanol; ensure no cross-contamination from previous sulfonyl-rich samples.

Method B: KBr Pellet - Recommended for Resolution
  • Suitability: Publication-quality spectra, resolving weak C-Cl bands.

Step-by-Step:

  • Ratio: Mix sample with spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Pressing: Compress in a hydraulic press at 10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Scan in transmission mode.

Workflow Visualization

The following diagram outlines the logical decision tree for validating quinoline substitution using FTIR.

FTIR_Validation_Workflow Start Synthesized Quinoline Derivative Prep Sample Prep (ATR/KBr) Start->Prep Scan Acquire Spectrum (4000-600 cm⁻¹) Prep->Scan Check_SO2 Check 1330-1370 & 1150-1180 cm⁻¹ Scan->Check_SO2 SO2_Present Strong Peaks Detected Check_SO2->SO2_Present Sulfonyl Target SO2_Absent Peaks Absent Check_SO2->SO2_Absent Failed Synthesis Check_Cl Check 1090 & 700-800 cm⁻¹ SO2_Present->Check_Cl If Chloro-substituted Cl_Present Band at ~1090 cm⁻¹ + Low Freq Stretch Check_Cl->Cl_Present Distinct Cl_Ambiguous Ambiguous / Overlap Check_Cl->Cl_Ambiguous Obscured Validation Confirm with MS/NMR Cl_Present->Validation Cl_Ambiguous->Validation

Caption: Decision logic for confirming functional group insertion in quinoline derivatives via FTIR.

References
  • Vibrational Spectroscopy of Chloro-Substituted Quinolines. IOSR Journal of Applied Physics, 2012.

  • FTIR and FT-Raman Investigation on 8-Chloroquinoline. Spectrochimica Acta Part A, 2012.

  • Vibrational Spectroscopic Study of Some Quinoline Derivatives. Vibrational Spectroscopy, 2016.[2]

  • Characteristic IR Absorption Frequencies of Organic Functional Groups. Specac Application Notes.

  • Mid-IR Spectra of Quinoline in Solid H2O. NASA Ames Astrochemistry Group.

Sources

Comparative

Validating Purity of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline: A Comparative HPLC-UV Guide

Executive Summary: The Criticality of the Scaffold 2-Chloro-6-(1-piperidinylsulfonyl)quinoline (CAS 1155915-46-0) is a specialized pharmacophore. The quinoline core serves as a privileged scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of the Scaffold

2-Chloro-6-(1-piperidinylsulfonyl)quinoline (CAS 1155915-46-0) is a specialized pharmacophore. The quinoline core serves as a privileged scaffold in medicinal chemistry, while the 2-chloro substituent provides a reactive handle for nucleophilic aromatic substitution (


), allowing further functionalization. The 6-sulfonamide moiety adds metabolic stability and hydrogen-bonding potential.

However, the reactivity that makes this molecule valuable also makes its purity validation complex. The 2-chloro position is susceptible to hydrolysis, and the sulfonamide formation can yield unreacted sulfonyl chloride intermediates.

This guide objectively compares HPLC-UV against LC-MS and qNMR for purity validation, demonstrating why HPLC-UV remains the "Gold Standard" for quantitative release testing, provided specific method parameters are optimized to prevent on-column degradation.

Comparative Analysis: HPLC-UV vs. Alternatives

Before detailing the protocol, we must establish why HPLC-UV is the selected method for this application.

Performance Matrix
FeatureHPLC-UV (Recommended) LC-MS (Orthogonal) qNMR (Absolute)
Primary Utility Routine QC & Purity QuantificationImpurity Identification (ID)Potency Assignment (No Standard Needed)
Sensitivity (LOD) High (0.05%)Very High (<0.01%)Low (~1%)
Precision (RSD) Excellent (<0.5%)Moderate (2-5% due to ionization)Good (<1%)
Specificity Moderate (Retention time based)Excellent (Mass based)High (Structure based)
Throughput Medium (15-20 min run)MediumLow (Long acquisition for trace analysis)
Cost/Run LowHighMedium
The Verdict
  • Use LC-MS during early development to identify the structure of unknown impurities (e.g., confirming the hydrolysis product 2-hydroxy-6-(1-piperidinylsulfonyl)quinoline).

  • Use qNMR to establish the purity of your primary reference standard.

  • Use HPLC-UV (this protocol) for batch release and stability testing because it offers the best balance of precision, linearity, and robustness for quantifying known impurities.

Strategic Method Development

The Molecule & Impurity Logic

To validate purity, we must know what we are separating. The synthesis likely involves reacting 2-chloroquinoline-6-sulfonyl chloride with piperidine.

Critical Impurities:

  • Precursor: 2-Chloroquinoline-6-sulfonyl chloride (Highly reactive, hydrolyzes to sulfonic acid).

  • Byproduct: 2-Chloroquinoline-6-sulfonic acid (Highly polar).

  • Degradant: 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline (Result of 2-Cl hydrolysis).

  • Reagent: Piperidine (Non-UV active; invisible to this method, requires GC or derivatization if suspected).

Visualization: Synthesis & Impurity Pathways

ImpurityMap cluster_legend Detection Logic Start 2-Chloroquinoline-6- sulfonyl chloride Product TARGET: 2-Chloro-6-(1-piperidinylsulfonyl) quinoline Start->Product + Piperidine (SN2) Impurity1 Impurity A: Sulfonic Acid Deriv. (Hydrolysis) Start->Impurity1 + H2O (Hydrolysis) Reagent Piperidine Impurity2 Impurity B: 2-Hydroxy Deriv. (2-Cl Hydrolysis) Product->Impurity2 + H2O / Heat (Degradation) Legend Target is hydrophobic. Impurities are polar (acidic/hydroxy). Separation requires Gradient RP-HPLC.

Figure 1: Synthetic pathway and potential impurity generation. Note that Impurity A and B are significantly more polar than the target, necessitating a gradient elution.

Experimental Protocol: Validated HPLC-UV Method

This method is optimized to maintain the stability of the 2-chloro substituent while ensuring sharp peak shapes for the basic quinoline nitrogen.

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or equivalentRobust C18 phase handles the hydrophobicity of the piperidine/quinoline system.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) protonates the quinoline N, preventing tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger eluent than methanol, necessary for the hydrophobic target.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 254 nmMax absorption for Quinoline core. (Optional: 220 nm for higher sensitivity).
Column Temp 30°CControls viscosity and retention time reproducibility.
Injection Vol 10 µLStandard load.
Gradient Profile[1]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibrate/Inject
2.09010Isocratic Hold (Elute polar sulfonic acids)
12.01090Linear Gradient (Elute Target)
15.01090Wash hydrophobic dimers
15.19010Return to initial
20.09010Re-equilibration
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50).

  • Stock Solution: 1.0 mg/mL.

  • Working Concentration: 0.1 mg/mL (100 ppm).

  • Note: Avoid using pure methanol as a diluent if the sample is left for days, as nucleophilic attack on the 2-Cl position by methoxide (trace) is theoretically possible over long periods.

Validation Workflow (ICH Q2(R1) Aligned)

To claim "Validated Purity," you must demonstrate the following parameters.

Specificity (Forced Degradation)

You must prove the method separates the main peak from degradation products.

  • Acid Stress: 0.1N HCl, 60°C, 2 hours. -> Expect 2-hydroxy impurity.

  • Base Stress: 0.1N NaOH, 60°C, 2 hours. -> Expect rapid hydrolysis.

  • Oxidation: 3% H2O2, RT, 4 hours. -> Expect N-oxide formation.

Linearity & Range
  • Protocol: Prepare 5 concentrations ranging from LOQ (approx 0.05 µg/mL) to 120% of target concentration.

  • Acceptance:

    
    .[1]
    
Robustness (Critical for 2-Cl stability)
  • pH Variation: Test Mobile Phase A at pH 2.5 and 2.9.

  • Wavelength: Test detection at 252 nm and 256 nm.

  • Pass Criteria: Resolution (

    
    ) between Target and nearest impurity must remain > 1.5.
    
Visualization: The Validation Decision Tree

ValidationLogic Start Start Validation Specificity 1. Specificity Test (Forced Degradation) Start->Specificity Resolution Is Main Peak Purity > 99%? (Peak Purity Check) Specificity->Resolution Linearity 2. Linearity Test (5 Levels, 50-150%) Resolution->Linearity Yes Fail Redevelop Gradient or Change Column Resolution->Fail No (Co-elution) Accuracy 3. Accuracy/Recovery (Spike Impurities) Linearity->Accuracy Pass VALIDATED METHOD Accuracy->Pass

Figure 2: Step-by-step decision process for validating the analytical method.

Data Presentation Template

When publishing or reporting your validation, use this structure to summarize results:

ParameterAcceptance CriteriaExperimental Result (Example)Status
Retention Time (RT)

0.1 min
9.4 minPass
Tailing Factor (

)

1.2Pass
Resolution (

)

(vs Impurity A)
3.4Pass
LOD (S/N = 3) N/A0.02 µg/mL-
LOQ (S/N = 10) N/A0.05 µg/mL-
Precision (n=6) RSD < 2.0%0.4%Pass

Troubleshooting & Expert Insights

Issue: Peak Tailing

  • Cause: Interaction between the basic quinoline nitrogen and residual silanols on the column.

  • Fix: Ensure Mobile Phase A contains sufficient modifier (0.1% Formic Acid or TFA). Do not use neutral water.

Issue: "Ghost" Peaks

  • Cause: Hydrolysis of the 2-Chloro group in the autosampler.

  • Fix: Keep autosampler temperature at 4°C. Limit run sequences to <24 hours.

Issue: Piperidine Detection

  • Limitation: Piperidine lacks a chromophore. If you suspect excess piperidine reagent, this HPLC-UV method will not detect it.

  • Alternative: Use HPLC-ELSD (Evaporative Light Scattering Detector) or GC-FID for residual solvent/reagent analysis.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Giegold, S., et al. (2008). A fast HPLC method for the analysis of eight selected sulfonamides.[1] Science.gov. Link

  • Patyra, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides. MDPI. Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11928, 2-Chloroquinoline.[4] (For chemical property data). Link

Sources

Validation

A Comparative Guide: Elucidating the Impact of Piperidine vs. Morpholine Substitution on Quinoline Sulfonyl Activity

For Immediate Release Grasping the Nuances: A Deep Dive into Heterocyclic Substitution on the Quinoline Sulfonyl Scaffold for Optimized Drug Design The quinoline sulfonamide core is a well-established privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Grasping the Nuances: A Deep Dive into Heterocyclic Substitution on the Quinoline Sulfonyl Scaffold for Optimized Drug Design

The quinoline sulfonamide core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly kinase inhibitors.[1][2][3][4] The strategic functionalization of this core is paramount to modulating a compound's potency, selectivity, and pharmacokinetic profile. Among the most common modifications is the introduction of six-membered nitrogenous heterocycles, with piperidine and morpholine being two of the most frequently employed moieties.[5][6][7] While structurally similar, the simple substitution of a methylene group in piperidine with an oxygen atom in morpholine imparts profound differences in their physicochemical properties, leading to significant divergences in biological activity and drug-like characteristics.[8]

This guide offers a comprehensive comparison of piperidine and morpholine substitutions on quinoline sulfonyl derivatives, providing insights into their respective influences on structure-activity relationships (SAR), pharmacokinetic (ADME) profiles, and overall suitability for drug development.

I. Core Physicochemical Differences: A Tale of Two Rings

The foundational differences between piperidine and morpholine dictate their interactions with biological targets and their behavior in physiological environments.

PropertyPiperidineMorpholineRationale and Implication
Basicity (pKa) ~11.2~8.7The electron-withdrawing effect of the oxygen atom in morpholine significantly reduces the basicity of its nitrogen atom compared to piperidine.[8][9] This lower basicity in morpholine derivatives can be advantageous in reducing off-target effects, such as hERG channel inhibition, and can improve oral bioavailability.
Lipophilicity (cLogP) HigherLowerThe oxygen atom in morpholine introduces polarity, making it more hydrophilic than the corresponding piperidine analog. This property is frequently leveraged to enhance aqueous solubility, a critical factor for drug formulation and absorption.[10][11][12]
Hydrogen Bonding H-bond acceptor (N)H-bond acceptor (N, O)Morpholine possesses an additional hydrogen bond acceptor site (the ether oxygen), which can lead to different and potentially stronger interactions within a target's binding pocket, influencing potency and selectivity.[11]
Metabolic Stability Susceptible to N-dealkylation & ring oxidationGenerally more stableThe morpholine ring is often considered more metabolically stable than piperidine.[8][9] Piperidine rings are more prone to metabolism by cytochrome P450 enzymes, which can lead to faster clearance.[8][11]
II. Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The choice between a piperidine and a morpholine substituent can dramatically alter the efficacy and selectivity of a quinoline sulfonyl-based inhibitor. While specific outcomes are target-dependent, general trends have been observed across various studies.

For instance, in the development of kinase inhibitors, the morpholine moiety is a recurring feature.[10] Its ability to act as a hydrogen bond acceptor can facilitate crucial interactions in the ATP-binding pocket.[13] Conversely, the higher basicity of piperidine can form strong ionic interactions with acidic residues like aspartate or glutamate, which may be essential for potency against certain targets.[14]

However, this increased basicity can also be a liability. Studies on quinazoline derivatives, a related scaffold, have shown that replacing a more basic piperazine group with a morpholine can maintain or even improve activity while mitigating toxicity.[15] In one study on 2-(benzimidazol-2-yl)quinoxalines, replacing a piperazine with either piperidine or morpholine led to a significant decrease in cytotoxic activity, highlighting the specific requirements of the target binding site.[16][17]

Logical Framework for SAR Analysis

The diagram below illustrates the key decision points and expected outcomes when choosing between piperidine and morpholine substitution in a drug discovery cascade.

SAR_Comparison cluster_core Lead Optimization Strategy cluster_piperidine Piperidine Substitution cluster_morpholine Morpholine Substitution Scaffold Quinoline Sulfonyl Scaffold Piperidine Incorporate Piperidine Scaffold->Piperidine Enhance lipophilicity/ basicity Morpholine Incorporate Morpholine Scaffold->Morpholine Improve solubility/ metabolic profile Pip_Props Properties: - Higher Basicity - More Lipophilic - Prone to Oxidation Piperidine->Pip_Props Pip_Outcomes Potential Outcomes: + Strong Ionic Interactions + Enhanced Permeability - hERG Liability Risk - Lower Metabolic Stability Piperidine->Pip_Outcomes Morph_Props Properties: - Lower Basicity - More Hydrophilic - H-bond Acceptor (O) Morpholine->Morph_Props Morph_Outcomes Potential Outcomes: + Improved Solubility + Better Metabolic Stability + Novel H-bonds Possible - Weaker Ionic Interactions Morpholine->Morph_Outcomes

Caption: SAR decision framework for piperidine vs. morpholine substitution.

III. Experimental Protocols for Comparative Evaluation

To empirically determine the optimal substituent, a series of standardized assays must be performed. Below are representative protocols for key in vitro experiments.

This assay quantitatively measures the ability of a compound to inhibit a target kinase.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute test compounds (piperidine and morpholine analogs) in DMSO to create a concentration gradient (e.g., 100 µM to 1 nM).

  • Reaction Setup: In a 384-well plate, add 5 µL of the kinase solution (e.g., EGFR, PI3K) in reaction buffer.

  • Inhibitor Addition: Add 2 µL of the diluted test compounds to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Initiation of Reaction: Add 5 µL of a solution containing the substrate and ATP to all wells to start the kinase reaction. Incubate at room temperature for 1 hour.

  • ATP Detection: Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent lyses the cells and contains luciferase/luciferin to generate a luminescent signal proportional to the ATP concentration.

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each compound.

Causality and Validation: The use of a broad concentration range ensures a full dose-response curve. The positive control validates that the kinase is active, while the negative control establishes the baseline signal. Comparing the IC50 values of the piperidine and morpholine analogs provides a direct measure of their relative potencies.

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Principle: The compound is incubated with liver microsomes (containing CYP enzymes), and the disappearance of the parent compound is monitored over time.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a solution of the test compound (piperidine or morpholine analog) in acetonitrile at a concentration of 1 µM.

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a buffer solution (e.g., potassium phosphate). Pre-warm to 37°C.

  • Initiation of Reaction: Add NADPH (a required cofactor for CYP enzymes) to the reaction mixture to start the metabolic process. Immediately add the test compound. Include a negative control without NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile with an internal standard) to quench the reaction.

  • Sample Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Causality and Validation: The NADPH-negative control ensures that any compound loss is due to enzymatic metabolism and not simple degradation. A shorter half-life for the piperidine analog compared to the morpholine analog would experimentally confirm its lower metabolic stability.[8]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating and comparing these two types of compounds.

Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_decision Decision S1 Quinoline Sulfonyl Chloride Intermediate S2 Piperidine Analog S1->S2 Couple w/ Piperidine S3 Morpholine Analog S1->S3 Couple w/ Morpholine A1 Target-Based Assay (e.g., Kinase Inhibition) IC50 Determination S2->A1 S3->A1 A2 ADME Assays - Solubility - Metabolic Stability (Microsomes) A1->A2 C1 Antiproliferative Assay (e.g., MTT, CellTiter-Glo) GI50 Determination A2->C1 C2 Toxicity Assay (e.g., on normal cell line) C1->C2 D1 Compare Data: - Potency (IC50) - Solubility - Stability (t½) - Cellular Efficacy (GI50) - Therapeutic Index C2->D1 D2 Select Candidate for In Vivo Studies D1->D2

Caption: Workflow for comparative evaluation of substituted analogs.

IV. Conclusion

The decision to incorporate a piperidine versus a morpholine moiety onto a quinoline sulfonyl scaffold is a critical inflection point in drug design. There is no universally superior choice; the selection is dictated by the specific goals of the optimization program.

  • Choose Piperidine when the primary objective is to maximize potency through strong ionic interactions or to increase lipophilicity for enhanced membrane permeability, provided that the associated risks of lower metabolic stability and potential hERG liability can be managed or mitigated through further structural modifications.[18][19]

  • Choose Morpholine when the goals are to improve aqueous solubility, enhance metabolic stability, and reduce basicity-related off-target effects.[9][10][12] The morpholine ring is a proven "pharmacokinetic modulator" and is often employed to confer more desirable drug-like properties on a lead compound.[10][12]

Ultimately, a data-driven approach, employing the systematic experimental evaluations outlined above, is the most reliable strategy. By synthesizing and testing both analogs, drug development professionals can make an informed, evidence-based decision to advance the compound with the most promising balance of potency, selectivity, and pharmacokinetic properties.

References

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403.
  • Gąsiorowska, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI.
  • Karaseva, A., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. BenchChem.
  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • ResearchGate. Piperidine-based drug discovery.
  • Singh, H., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • BenchChem. (2025). 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery. BenchChem.
  • Karaseva, A., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
  • Castellano, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
  • BenchChem. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem.
  • A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023.
  • Korth, C., et al. (2006). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. PubMed.
  • Al-Harbi, S. A., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • Gąsiorowska, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. ResearchGate.
  • BenchChem. Structure-Activity Relationship of Quinoline Sulfonamide Derivatives: A Comparative Guide. BenchChem.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Thangarasu, P., et al. (2023). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Publications.
  • Eleftheriou, P., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.
  • Sato, Y., et al. (1997). Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. PubMed.
  • Al-Warhi, T., et al. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. PMC.
  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate.
  • Bakunov, S. A., et al. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. PMC.
  • Khamitova, A. E., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI.
  • Bakunov, S. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications.
  • ResearchGate. (2020). Novel Piperazine and Morpholine Substituted Quinolines: Selective Synthesis through Activation of 3,6,8-Tribromoquinoline, Characterization and Their Some Metabolic Enzymes Inhibition Potentials. ResearchGate.

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Comparative

A Comparative Guide to the Crystallographic Landscape of Substituted Quinolines: Insights for Drug Discovery

An In-Depth Analysis of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline and its Structural Analogs For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's three-di...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline and its Structural Analogs

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating atomic arrangements in the solid state, providing critical insights into intermolecular interactions that govern a compound's physicochemical properties and biological activity. This guide delves into the crystallographic characteristics of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline, a molecule of interest in medicinal chemistry.

While a public crystallographic information file (CIF) for 2-Chloro-6-(1-piperidinylsulfonyl)quinoline is not currently available, this guide provides a comprehensive comparative analysis of closely related structures. By examining the crystal structures of analogous quinoline derivatives, we can infer and predict the likely structural attributes of our target compound, offering a valuable framework for its application in drug design and development.

The Structural Blueprint: Understanding the Quinoline Core

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, planar bicyclic system provides a versatile platform for introducing various substituents, thereby modulating its electronic and steric properties. The introduction of a chlorine atom at the 2-position, a sulfonylpiperidine group at the 6-position, and the inherent nitrogen atom in the quinoline ring all contribute to a unique electronic and conformational profile that dictates its interactions in a crystalline environment.

A Comparative Crystallographic Analysis

To anticipate the solid-state behavior of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline, we will examine the crystallographic data of three classes of structurally related compounds:

  • Chloro-Quinolines: To understand the influence of the chloro-substituent on the quinoline ring.

  • Quinoline Sulfonamides: To analyze the conformational preferences and intermolecular interactions of the sulfonamide linker.

  • Piperidinyl-Substituted Aromatics: To assess the impact of the bulky, flexible piperidine ring on crystal packing.

The following table summarizes key crystallographic parameters for selected comparator compounds, providing a basis for our analysis.

Parameter Compound 1: 6-Chloroquinolin-2(1H)-one [1]Compound 2: 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate [2][3]Compound 3: 2-chloroquinoline-6-sulfonamide [4]
Empirical Formula C₉H₆ClNOC₁₄H₁₆ClN₃·H₂OC₉H₇ClN₂O₂S
Crystal System OrthorhombicMonoclinicNot Available
Space Group PbcaP2₁/cNot Available
a (Å) 24.951(19)9.4737(11)Not Available
b (Å) 7.733(6)17.650(2)Not Available
c (Å) 7.988(6)8.5451(10)Not Available
β (°) 9090.156(2)Not Available
Volume (ų) 1541(2)1428.9(3)Not Available
Key Intermolecular Interactions N—H···O hydrogen bonds, π–π stackingHydrogen bonding with water, π–π stackingPredicted to have N-H...O/N hydrogen bonds

Analysis of Comparators:

  • 6-Chloroquinolin-2(1H)-one (Compound 1) demonstrates the propensity of the quinoline core to engage in significant π–π stacking interactions, a common feature in aromatic systems.[1] The presence of the chlorine atom can influence the electronic nature of the aromatic system, potentially modulating the strength of these interactions.

  • 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate (Compound 2) highlights the role of a cyclic amine substituent.[2][3] The piperazinyl group, similar to the piperidinyl group in our target molecule, introduces conformational flexibility. In this crystal structure, it participates in hydrogen bonding with water molecules, which in turn bridge neighboring quinoline moieties.[2][3] This suggests that the piperidinylsulfonyl group in our target compound could also be involved in hydrogen bonding, either with solvent molecules or with adjacent molecules in the lattice.

  • 2-chloroquinoline-6-sulfonamide (Compound 3) is the closest structural analog for which we have information, lacking only the piperidine ring.[4] The sulfonamide group is a well-known hydrogen bond donor and acceptor. It is highly probable that this moiety in 2-Chloro-6-(1-piperidinylsulfonyl)quinoline will play a dominant role in directing the crystal packing through the formation of robust intermolecular hydrogen bonds.

Experimental Protocol: The Path to a Crystal Structure

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. The following outlines a generalized workflow for the crystallographic analysis of a novel quinoline derivative.

Synthesis and Crystallization

The initial step involves the synthesis of the target compound, 2-Chloro-6-(1-piperidinylsulfonyl)quinoline. Following synthesis and purification, the crucial process of crystallization is undertaken. This typically involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Various techniques can be employed, including:

  • Slow Evaporation: The simplest method, where the solvent is allowed to evaporate from a saturated solution over several days or weeks.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent into the first induces crystallization.

  • Cooling: A saturated solution at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

A generalized workflow for obtaining and analyzing the crystal structure is depicted below.

G cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 Data Collection & Processing cluster_3 Structure Solution & Refinement synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution crystallization Slow Crystallization (e.g., Evaporation, Diffusion) dissolution->crystallization crystal_selection Selection of High-Quality Single Crystal crystallization->crystal_selection diffraction X-ray Diffraction Data Collection crystal_selection->diffraction data_processing Data Integration, Scaling, and Merging diffraction->data_processing structure_solution Phase Determination data_processing->structure_solution refinement Model Building and Refinement structure_solution->refinement validation Structure Validation refinement->validation final_cif final_cif validation->final_cif Generation of CIF

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.[5][6] The collected data are then processed, which involves integrating the intensities of the diffraction spots, scaling the data, and merging symmetry-equivalent reflections.[5]

The processed data are then used to solve the crystal structure. This involves determining the phases of the diffracted X-rays, which, in combination with the measured intensities, allows for the calculation of an electron density map.[4] An atomic model is then built into this map and refined to best fit the experimental data. The quality of the final model is assessed using various metrics, such as the R-factor.

Predicted Structural Features and Intermolecular Interactions

Based on the analysis of comparator compounds, we can hypothesize the key structural features and intermolecular interactions that are likely to be present in the crystal structure of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline.

G cluster_0 Structural Features cluster_1 Intermolecular Interactions Planar Quinoline Core Planar Quinoline Core Pi-Pi Stacking Pi-Pi Stacking Planar Quinoline Core->Pi-Pi Stacking C-H...Pi Interactions C-H...Pi Interactions Planar Quinoline Core->C-H...Pi Interactions Flexible Piperidine Ring Flexible Piperidine Ring C-H...O Hydrogen Bonds C-H...O Hydrogen Bonds Flexible Piperidine Ring->C-H...O Hydrogen Bonds Tetrahedral Sulfonyl Group Tetrahedral Sulfonyl Group Tetrahedral Sulfonyl Group->C-H...O Hydrogen Bonds

Caption: Predicted structural features and resulting intermolecular interactions.

We anticipate that the planar quinoline rings will facilitate π–π stacking interactions, a dominant force in the packing of many aromatic molecules. The sulfonyl group, with its two oxygen atoms, provides strong hydrogen bond acceptors, likely leading to the formation of C-H···O hydrogen bonds with neighboring molecules. The flexible piperidine ring will adopt a low-energy chair conformation and can also participate in weaker C-H···π interactions with the aromatic rings of adjacent molecules.

Conclusion and Future Directions

While the definitive crystal structure of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline remains to be determined, this comparative guide provides a robust, data-driven framework for understanding its likely solid-state properties. The insights gleaned from the crystallographic analysis of structurally related quinoline derivatives are invaluable for predicting its behavior in a crystalline environment, which has direct implications for its formulation, stability, and ultimately, its efficacy as a potential therapeutic agent.

Future work should focus on obtaining high-quality single crystals of the title compound to experimentally validate these predictions. A detailed analysis of its crystal structure will provide a wealth of information for structure-activity relationship (SAR) studies and guide the design of next-generation quinoline-based therapeutics.

References

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Crystallography Open Database (COD). [Link]

  • Powell, H. R. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 48-51. [Link]

  • Peak Proteins. (2021). Beginners Guide To X-ray Data Processing. [Link]

  • RCSB Protein Data Bank. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]

  • Acta Cryst. (2012). 6-Chloroquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o188. [Link]

  • Preprints.org. (2025). Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]

  • AIR Unimi. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]

  • PubChem. 2-chloroquinoline-6-sulfonamide. [Link]

Sources

Validation

A Strategic Guide to Benchmarking Novel Kinase Inhibitors: Characterizing 2-Chloro-6-(1-piperidinylsulfonyl)quinoline Against Established Standards

Introduction: The Imperative for Rigorous Benchmarking in Kinase Drug Discovery Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Benchmarking in Kinase Drug Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy. However, the journey from a promising chemical entity to a clinically effective drug is fraught with challenges, a primary one being the thorough characterization of a compound's potency, selectivity, and cellular activity.[2][3]

This guide addresses the fact that the compound 2-Chloro-6-(1-piperidinylsulfonyl)quinoline is not a currently recognized kinase inhibitor in publicly available scientific literature.[4] Therefore, this document serves as a comprehensive, strategic framework for how a research organization would undertake the characterization and benchmarking of such a novel compound. We will outline a rigorous, multi-faceted experimental plan to compare our hypothetical new chemical entity (NCE), "Compound Q," against a panel of well-established, standard kinase inhibitors. This process is essential to understand its potential advantages, liabilities, and ultimately, its viability as a therapeutic candidate.

The standard inhibitors chosen for this comparative analysis are:

  • Staurosporine: A potent but non-selective, ATP-competitive protein kinase inhibitor, serving as a broad-spectrum control.[1][5][6][7][8]

  • Imatinib (Gleevec®): A highly successful, more selective inhibitor of a small number of tyrosine kinases, including BCR-ABL, c-KIT, and PDGF-R.[9][10][11][12][13]

  • Dasatinib (Sprycel®): A multi-kinase inhibitor with a different selectivity profile than imatinib, targeting BCR-ABL and Src family kinases, among others.[14][15][16][17]

By benchmarking Compound Q against these standards, we can gain crucial insights into its mechanism of action and potential therapeutic niche.

The Experimental Workflow: A Step-by-Step Approach to Characterization

The comprehensive evaluation of a novel kinase inhibitor requires a systematic and logical progression of experiments, from broad, initial screens to detailed cellular and mechanistic studies.[18][19][20] Our proposed workflow is designed to build a complete profile of Compound Q, providing the necessary data for a go/no-go decision in a drug discovery pipeline.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Selectivity & Mechanism cluster_2 Phase 3: Cellular Activity & Target Engagement cluster_3 Phase 4: Off-Target & Advanced Profiling A Primary Kinase Panel Screen (e.g., 200+ kinases) B Dose-Response & IC50 Determination (for identified hits) A->B Hit Identification C Broad Kinase Selectivity Profiling (e.g., 400+ kinases) B->C Confirmed Activity D Mechanism of Action Studies (e.g., ATP Competition Assays) B->D Confirmed Activity E Cellular Proliferation/Viability Assays (in relevant cancer cell lines) C->E D->E F Target Phosphorylation Assays (e.g., Western Blot, ELISA) E->F Confirm On-Target Effect G Cellular Target Engagement Assays (e.g., NanoBRET) F->G Validate Target Binding H Broad Off-Target Screening (e.g., GPCRs, Ion Channels) G->H I In Vivo Proof-of-Concept Studies (Xenograft models) G->I Promising Cellular Profile

Caption: A comprehensive workflow for the characterization of a novel kinase inhibitor.

Phase 1: Initial Screening and Potency Determination

The initial step is to ascertain whether Compound Q possesses any kinase inhibitory activity and, if so, to identify its primary targets.

Protocol 1: Primary Kinase Panel Screening

Rationale: A broad kinase screen is the most efficient method to identify the potential targets of a novel compound from the entire human kinome.[21] This provides an unbiased view of the compound's initial activity profile.

Methodology:

  • Compound Q and the benchmark inhibitors (Staurosporine, Imatinib, Dasatinib) are submitted for screening against a panel of over 200 recombinant human kinases at a fixed concentration (e.g., 1 µM).

  • The assay format is typically a radiometric assay (e.g., using [γ-³²P]ATP) or a fluorescence-based assay that measures the phosphorylation of a substrate peptide.[22][23][24]

  • The percentage of inhibition for each kinase is calculated relative to a vehicle control (e.g., DMSO).

  • Kinases showing significant inhibition (e.g., >70%) are considered primary "hits" for further investigation.

Protocol 2: Dose-Response and IC50 Determination

Rationale: Once primary hits are identified, it is crucial to determine the potency of the inhibitor. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.[25][26][27]

Methodology:

  • For each identified hit kinase, a dose-response assay is performed.[2]

  • The kinase, its specific substrate, and ATP are incubated with a serial dilution of Compound Q (e.g., from 1 nM to 100 µM).

  • Kinase activity is measured at each concentration of the inhibitor.

  • The data are plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration, and the IC50 value is calculated using a non-linear regression analysis.

Phase 2: In-Depth Selectivity and Mechanism of Action

Understanding the selectivity of a kinase inhibitor is paramount, as off-target effects can lead to toxicity.[28][29][30] Concurrently, elucidating the mechanism of inhibition provides critical insights into how the compound interacts with its target.

Protocol 3: Comprehensive Kinase Selectivity Profiling

Rationale: To build a more complete picture of Compound Q's selectivity, it is screened against a much larger panel of kinases. This helps to identify potential off-target kinases that may not have been included in the initial screen.

Methodology:

  • Compound Q is screened against a comprehensive panel of over 400 human kinases at a single, higher concentration (e.g., 10 µM).

  • The results are often visualized as a "kinome map" or a dendrogram, which graphically represents the extent of inhibition across the entire kinase family.[31]

  • A selectivity score (e.g., S-score) can be calculated to quantify the selectivity of the compound.[14]

Hypothetical Comparative IC50 and Selectivity Data
CompoundPrimary Target(s)IC50 (nM)Selectivity Score (S35 @ 1µM)
Compound Q (Hypothetical) Aurora Kinase A 15 0.02
StaurosporinePan-Kinase<100.85
ImatinibABL1, KIT, PDGFRα/β25-1000.15
DasatinibBCR-ABL, SRC family<10.60

S35 score represents the fraction of kinases inhibited by more than 65% at a 1 µM concentration. A lower score indicates higher selectivity.

Phase 3: Cellular Activity and Target Engagement

Biochemical assays provide valuable information, but it is essential to determine if the inhibitor is active in a more complex biological environment.[32][33]

Protocol 4: Cellular Proliferation and Viability Assays

Rationale: These assays determine the effect of the inhibitor on the growth and survival of cancer cells that are known to be dependent on the target kinase.

Methodology:

  • A panel of cancer cell lines with known genetic dependencies (e.g., a cell line with amplified Aurora Kinase A for Compound Q) is selected.

  • Cells are treated with a range of concentrations of Compound Q and the benchmark inhibitors for a set period (e.g., 72 hours).

  • Cell viability is assessed using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay.

  • The GI50 (concentration for 50% growth inhibition) or EC50 (half-maximal effective concentration) is calculated.[25][26]

Protocol 5: Target Phosphorylation Assays

Rationale: To confirm that the observed cellular effects are due to the inhibition of the intended target, we must measure the phosphorylation status of the kinase itself (autophosphorylation) or its downstream substrates.

Methodology:

  • Relevant cancer cells are treated with the inhibitors for a short duration (e.g., 1-4 hours).

  • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

  • Western blotting is performed using antibodies specific for the phosphorylated form of the target kinase or its known substrates.

  • A decrease in the phosphorylation signal indicates successful target inhibition in the cellular context.

cluster_pathway Hypothetical Aurora Kinase A Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt AuroraA Aurora Kinase A Akt->AuroraA PLK1 PLK1 AuroraA->PLK1 CDC25 CDC25 PLK1->CDC25 CDK1 CDK1/Cyclin B CDC25->CDK1 Mitosis Mitotic Entry CDK1->Mitosis CompoundQ Compound Q CompoundQ->AuroraA Inhibits

Caption: A simplified signaling pathway for Aurora Kinase A, a hypothetical target of Compound Q.

Decision-Making Framework for Advancement

The data generated from this comprehensive benchmarking study will inform a critical go/no-go decision for the continued development of Compound Q.

Start Compound Q Data Package Potency Potent IC50 (<50 nM)? Start->Potency Selectivity Sufficiently Selective (Low S-Score)? Potency->Selectivity Yes NoGo Terminate or Redesign Potency->NoGo No CellularActivity Potent in Cellular Assays (GI50 < 1 µM)? Selectivity->CellularActivity Yes Selectivity->NoGo No OnTarget Clear On-Target Effect (Phosphorylation Decrease)? CellularActivity->OnTarget Yes CellularActivity->NoGo No Go Advance to In Vivo Studies OnTarget->Go Yes OnTarget->NoGo No

Caption: A decision tree for advancing a novel kinase inhibitor based on benchmarking data.

Conclusion

The process of benchmarking a novel chemical entity like 2-Chloro-6-(1-piperidinylsulfonyl)quinoline is a rigorous, evidence-based endeavor. It requires a systematic approach, from broad initial screening to detailed mechanistic and cellular studies. By comparing "Compound Q" to well-characterized inhibitors such as Staurosporine, Imatinib, and Dasatinib, we can objectively assess its potential as a therapeutic agent. This comparative framework not only provides a clear path for the evaluation of novel kinase inhibitors but also ensures that only the most promising candidates, with a well-defined profile of potency, selectivity, and cellular activity, are advanced toward clinical development.

References

  • Bamborough, P. et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)? Dr. Oracle. Available at: [Link]

  • Wikipedia. (2026). Imatinib. Wikipedia. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). imatinib. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Davis, M. I. et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Kaufman, M. D. et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Journal of the American Chemical Society. Available at: [Link]

  • Moon, S. M. et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]

  • GSC Online Press. (2023). Imatinib mesylate: Recent drug used in oncology. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • PubMed. (2010). Protein kinase inhibition of clinically important staurosporine analogues. PubMed. Available at: [Link]

  • Satoshi Omura. (n.d.). Staurosporine: world's first indolocarbazole & anticancer drug precursor. Satoshi Omura. Available at: [Link]

  • Iqbal, N. & Iqbal, N. (2014). Imatinib: A Breakthrough of Targeted Therapy in Cancer. Chemotherapy Research and Practice. Available at: [Link]

  • Pharma Focus Europe. (2025). Laboratory Workflows for Faster Drug Development. Pharma Focus Europe. Available at: [Link]

  • Bantscheff, M. et al. (2007). Systematic Profiling and Novel Targets of the Bcr-Abl Kinase Inhibitors Imatinib, Nilotinib and Dasatinib. Blood. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]

  • Mohamed, M. (2022). Fluorescent Cellular Assays for Kinase Inhibitors. ProQuest. Available at: [Link]

  • Martens, S. (2024). In vitro kinase assay. Protocols.io. Available at: [Link]

  • Krishnamurty, R. & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Quantum Zeitgeist. (2024). Berkeley Lab's Breakthrough: Automated Workflow Accelerates Drug Discovery And Synthetic Chemistry. Quantum Zeitgeist. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]

  • Vipergen. (n.d.). Drug Discovery Workflow - What is it? Vipergen. Available at: [Link]

  • Bantscheff, M. et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. Available at: [Link]

  • ACS Chemical Neuroscience. (2025). Discovery and Characterization of Novel Receptor-Interacting Protein Kinase 1 Inhibitors Using Deep Learning and Virtual Screening. ACS Publications. Available at: [Link]

  • ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]

  • NorthEast BioLab. (n.d.). Drug Discovery and Development Process. NorthEast BioLab. Available at: [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Creative Diagnostics. Available at: [Link]

  • Drug Design, Development and Therapy. (2016). Dasatinib for the treatment of chronic myeloid leukemia: patient selection and special perspectives. Dovepress. Available at: [Link]

  • PubMed. (2025). Discovery and Characterization of Novel Receptor-Interacting Protein Kinase 1 Inhibitors Using Deep Learning and Virtual Screening. PubMed. Available at: [Link]

  • Elkins, J. M. et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. ResearchGate. Available at: [Link]

  • Atkins, C. et al. (2013). Characterization of a novel PERK kinase inhibitor with antitumor and antiangiogenic activity. Cancer Research. Available at: [Link]

  • Genemod. (2024). 5 Strategies to Improve Workflow Efficiency in Drug Discovery. Genemod. Available at: [Link]

  • Uitdehaag, J. C. M. & Zaman, G. J. R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]

  • American Association for Cancer Research. (2008). Identification and characterization of novel tyrosine kinase inhibitors targeting vascular endothelial growth factor receptor 2. Cancer Research. Available at: [Link]

  • Volkamer, A. et al. (2020). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Available at: [Link]

  • ResearchGate. (2025). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. ResearchGate. Available at: [Link]

  • PubMed. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed. Available at: [Link]

  • Hernández-de-Diego, R. et al. (2017). Benchmarking substrate-based kinase activity inference using phosphoproteomic data. Bioinformatics. Available at: [Link]

  • PubMed. (2013). 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262), a novel synthetic compound induces lung carcinoma cell death associated with inhibiting ERK and CDC2 phosphorylation via a p53-independent pathway. PubMed. Available at: [Link]

Sources

Comparative

Strategic Confirmation of Small Molecule Stoichiometry: A Comparative Guide for

Content Type: Technical Comparison & Protocol Guide Target Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals Executive Summary: The "Purity Paradox" In drug discovery, confirming the identity o...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Target Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals

Executive Summary: The "Purity Paradox"

In drug discovery, confirming the identity of a sulfonamide scaffold like


  presents a specific analytical challenge. While High-Resolution Mass Spectrometry (HRMS) confirms molecular existence, it often fails to detect bulk impurities (inorganic salts, retained solvents) that skew biological data.

This guide compares the three dominant confirmation methodologies—Combustion Elemental Analysis (EA) , HRMS , and Quantitative NMR (qNMR) —and provides the precise calculation and experimental protocol for confirming


 to the industry-standard 

tolerance.

The Theoretical Baseline: Calculation for

Before any experimental validation, the theoretical mass percentages must be established with high precision using IUPAC standard atomic weights.

Target Molecule:


Class:  Likely a Sulfonamide or Sulfonyl Urea derivative (Common in kinase inhibitor scaffolds).
Stoichiometric Breakdown Table
ElementSymbolCountAtomic Weight ( g/mol )Total Mass contributionTheoretical % (w/w)
Carbon C1412.011168.15454.11%
Hydrogen H151.00815.1204.87%
Chlorine Cl135.45035.45011.41%
Nitrogen N214.00728.0149.01%
Oxygen O215.99931.99810.30%
Sulfur S132.06032.06010.32%
TOTAL ---310.796 100.00%

Critical Check: For a successful publication or regulatory filing, your experimental results must fall within


  of these theoretical values (e.g., Carbon must be found between 53.71%  and 54.51% ).

Comparative Analysis: EA vs. HRMS vs. qNMR

Why choose one over the other? This comparison highlights the "Blind Spots" of each method.

Method A: Combustion Elemental Analysis (The Gold Standard)

Best for: Bulk Purity Confirmation & Regulatory Filing

  • Mechanism: Flash combustion at >1000°C converts the sample into gases (

    
    ).
    
  • Pros:

    • Bulk Purity: It is the only method that detects non-chromatographic impurities (e.g., silica gel, inorganic salts from workup) because they lower the %C/H/N proportionally.

    • Simplicity: No internal standard required.

  • Cons:

    • Destructive: Requires ~2-5 mg of sample.

    • Interference: The presence of Sulfur and Chlorine in

      
       complicates the reduction phase (see Protocol).
      
  • Verdict: Mandatory for >95% purity claims in top-tier journals (J. Med. Chem, JACS).

Method B: High-Resolution Mass Spectrometry (HRMS)

Best for: Molecular Identity & Isotopic Patterning

  • Mechanism: Ionization (ESI/APCI) followed by Orbitrap or TOF detection.

  • Pros:

    • Sensitivity: Requires nanograms of material.

    • Halogen ID: The Chlorine atom provides a distinct 3:1 isotopic ratio (

      
      ), instantly confirming the presence of the halogen.
      
  • Cons:

    • The "Flying" Bias: Compounds ionize differently. A 10% impurity might ionize 100x better than your target, or not at all. HRMS cannot prove bulk purity.

  • Verdict: Excellent for qualitative ID, insufficient for quantitative purity.

Method C: Quantitative NMR (qNMR)

Best for: Precious Samples & Nondestructive Analysis

  • Mechanism: Integration of proton signals relative to a weighed internal standard (e.g., Maleic Acid, TCNB).

  • Pros:

    • Nondestructive: Sample can be recovered.

    • Specific: Can identify what the impurity is (e.g., trapped Ethyl Acetate).

  • Cons:

    • Technique Sensitive: Requires precision weighing (microbalance) and long relaxation times (

      
      ).
      
  • Verdict: A strong alternative to EA, but often rejected by reviewers if the internal standard peaks overlap with the analyte.

Experimental Protocol: Handling S/Cl Interference

Analyzing


 requires a modified combustion workflow. Standard CHN analyzers often fail because Chlorine  can form volatile halides that interfere with detectors, and Sulfur  requires specific reduction columns.
Workflow: Dynamic Flash Combustion for S/Cl Analytes

Prerequisites:

  • Instrument: CHNS/O Analyzer (e.g., Elementar vario, PerkinElmer 2400).

  • Additives: Tungsten Oxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ).
  • Gas: Helium (Carrier) and Oxygen (Combustion).

Step 1: Sample Preparation (The "Drying" Trap)
  • Context: Sulfonamides are hygroscopic. Trapped water will inflate %H and deflate %C.

  • Action: Dry sample in a vacuum oven at 40°C for 4 hours over

    
    .
    
  • Validation: Run a TGA (Thermogravimetric Analysis) if unsure about solvent retention.

Step 2: Weighing & Additive Mixing
  • Weigh 2.000 – 3.000 mg of sample into a tin capsule using a microbalance (

    
     mg precision).
    
  • Crucial Step: Add 10-20 mg of

    
      (Tungsten Oxide) to the capsule.
    
    • Reasoning:

      
       acts as a combustion aid and, more importantly, prevents the formation of non-volatile sulfates that would trap Sulfur in the ash. It ensures 100% conversion of S to 
      
      
      
      .
Step 3: Combustion & Reduction
  • Combustion (1150°C): Sample is dropped into the combustion tube.

  • Halogen Scavenging: The gas stream passes through a silver wool trap (Ag).

    • Reaction:

      
      .
      
    • Note: This removes Chlorine so it does not interfere with the Thermal Conductivity Detector (TCD). You will typically measure CHNS, and calculate Cl by difference or separate titration.

Step 4: Separation & Detection
  • Gases are separated via "Purge & Trap" columns or Gas Chromatography.

  • Detection: TCD measures the thermal conductivity difference of each gas vs. Helium.

Decision & Workflow Visualization

The following diagrams illustrate the logic flow for confirming the molecule and the specific mechanism of the combustion analysis.

Diagram 1: The Purity Confirmation Decision Matrix

PurityWorkflow Start Synthesized C14H15ClN2O2S Purification Purification (Column/Crystallization) Start->Purification Dry Vacuum Drying (Remove Solvents) Purification->Dry Analysis Select Confirmation Method Dry->Analysis EA Combustion EA (CHNS) Analysis->EA HRMS HRMS (Orbitrap) Analysis->HRMS NMR 1H NMR / qNMR Analysis->NMR ResultEA Is C/H/N within ±0.4%? EA->ResultEA ResultHRMS Isotopic Pattern Matches Cl? HRMS->ResultHRMS Pass PASS: Release for Bio-Assay ResultEA->Pass Yes Fail FAIL: Re-purify ResultEA->Fail No (Trapped Solvent/Salt) ResultHRMS->Pass Identity Confirmed ResultHRMS->Fail Wrong Molecule

Caption: Workflow for deciding between analytical methods. Note that EA is the critical gatekeeper for bulk purity.

Diagram 2: Combustion Analysis Logic for S/Cl Molecules

CombustionLogic Sample Sample + WO3 (Tin Capsule) Furnace Combustion Furnace (1150°C + O2) Sample->Furnace Gases Gases Generated: CO2, H2O, NOx, SO2, Cl2 Furnace->Gases Reduction Reduction Tube (Copper) Gases->Reduction NOx -> N2 HalogenTrap Silver Wool Trap (Removes Cl) Reduction->HalogenTrap Remove Cl Interference Detect TCD Detection (N2, CO2, H2O, SO2) HalogenTrap->Detect

Caption: The path of the sample through a CHNS analyzer. Note the Silver Trap is essential to remove Chlorine interference before detection.

References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Waites, T. (2012). "Elemental Analysis: A Guide for the Medicinal Chemist." DDT Updates. [Link]

  • International Conference on Harmonisation (ICH). "Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances." ICH Guidelines. [Link]

Validation

A Comparative Guide to Quality Control Reference Standards for 2-Chloro-6-(1-piperidinylsulfonyl)quinoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for 2-Chloro-6-(1-piperidinylsulfonyl)quinoline 2-Chloro-6-(1-piperidinylsulfonyl)quinoline is a substituted quinoli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 2-Chloro-6-(1-piperidinylsulfonyl)quinoline

2-Chloro-6-(1-piperidinylsulfonyl)quinoline is a substituted quinoline derivative with potential applications in pharmaceutical research and development. The presence of a chlorinated quinoline core and a piperidinylsulfonyl group introduces specific chemical properties that necessitate a multi-faceted analytical approach to ensure its identity, purity, and quality. This guide outlines a comparative analysis of key analytical techniques, providing the scientific rationale behind method selection and offering validated protocols to ensure data integrity.

The quality control of any active pharmaceutical ingredient (API) or research chemical is paramount to ensure reproducible experimental results and, ultimately, patient safety.[1][2] International Council for Harmonisation (ICH) guidelines provide a framework for the identification and control of impurities in new drug substances.[3][4][5][6] This guide is structured to align with these principles, offering a practical approach to developing a comprehensive quality control strategy.

Characterization and Identification

The foundational step in quality control is the unambiguous identification of the compound. A combination of spectroscopic techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for structural elucidation. Both ¹H and ¹³C NMR are critical for confirming the identity of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline.

  • ¹H NMR: Provides information on the number and environment of protons. Expected signals would include those from the quinoline ring system and the piperidine ring. The chemical shifts and coupling patterns of the aromatic protons are characteristic of the substitution pattern on the quinoline ring.[7]

  • ¹³C NMR: Reveals the carbon framework of the molecule. The carbons adjacent to the nitrogen atom and the sulfonyl group will exhibit characteristic chemical shifts.[8][9]

Rationale for Experimental Choices: The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆) can influence chemical shifts. A comprehensive analysis should include spectra from at least one of these common solvents. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton and carbon signals, providing an authoritative structural confirmation.[8]

Predicted ¹H and ¹³C NMR Data: While experimental data for this specific molecule is not widely published, data from structurally similar compounds, such as N-aralkylsulfonamides and substituted quinolines, can provide expected chemical shift ranges.[10] For instance, protons on the piperidine ring typically appear in the aliphatic region (δ 1.5-3.5 ppm), while aromatic protons of the quinoline ring will be in the downfield region (δ 7.0-8.5 ppm).[11]

Purity Assessment and Impurity Profiling

Purity determination is a critical aspect of quality control. Chromatographic techniques are the primary methods for separating and quantifying the main compound from any potential impurities.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a robust and widely used technique for purity assessment in the pharmaceutical industry.[12] The quinoline moiety in 2-Chloro-6-(1-piperidinylsulfonyl)quinoline contains a strong chromophore, making it readily detectable by UV spectroscopy.[13]

Method Development Considerations:

  • Column Selection: A reversed-phase C18 column is a suitable starting point for separating compounds of intermediate polarity.[12]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the main peak from any impurities.[12][14]

  • Detection Wavelength: The UV detection wavelength should be set at the λmax of the compound to ensure maximum sensitivity. This can be determined by running a UV scan of a standard solution.

Comparison of HPLC with other Chromatographic Techniques:

Technique Principle Advantages for 2-Chloro-6-(1-piperidinylsulfonyl)quinoline Disadvantages
HPLC-UV Partition chromatography based on polarity.High resolution, quantitative accuracy, robust and widely available.[12]May not be suitable for non-chromophoric impurities.
Gas Chromatography (GC) Partition chromatography based on volatility.High efficiency for volatile compounds.[15]Not suitable for non-volatile or thermally labile compounds like the target molecule.
Thin-Layer Chromatography (TLC) Adsorption chromatography.Simple, rapid, and cost-effective for reaction monitoring.Lower resolution and not typically used for quantitative purity analysis.
Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of the target compound and for identifying unknown impurities.[7] It is often coupled with a chromatographic technique (LC-MS or GC-MS) for enhanced separation and identification capabilities.

Ionization Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and non-volatile molecules, making it ideal for LC-MS analysis of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline.[16]

  • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a characteristic "fingerprint" for a molecule. This is typically used with GC-MS.[7][17]

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For 2-Chloro-6-(1-piperidinylsulfonyl)quinoline, characteristic fragments would likely arise from the cleavage of the sulfonyl-piperidine bond and fragmentation of the quinoline ring.[17][18][19]

Experimental Protocols

The following protocols are provided as a starting point and should be validated for their intended use in accordance with ICH guidelines.[1][2][20][21]

Protocol for HPLC-UV Purity Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a working standard solution by diluting the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.

  • Sample Solution Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection: 254 nm (or the determined λmax)

    • Gradient program:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Protocol for LC-MS Analysis

Instrumentation:

  • LC-MS system with an ESI source

Procedure:

  • Utilize the same chromatographic conditions as the HPLC-UV method.

  • Divert the column effluent to the ESI-MS detector.

  • Acquire mass spectra in positive ion mode over a mass range of m/z 100-1000.

  • Identify the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline.

  • Analyze the fragmentation pattern to confirm the structure.

Potential Impurities and their Control

A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities.[9] The synthesis of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline likely involves the reaction of 2-chloro-6-quinolinesulfonyl chloride with piperidine.

Potential Impurities:

  • Starting materials: Unreacted 2-chloro-6-quinolinesulfonyl chloride and piperidine.

  • By-products: Products of side reactions, such as hydrolysis of the sulfonyl chloride.

  • Degradation products: Impurities formed during storage or under stress conditions (e.g., heat, light, humidity).

Control Strategy:

  • Implement in-process controls to monitor the completion of the reaction.

  • Develop a stability-indicating HPLC method that can separate the main compound from its potential degradation products.[3]

  • Set appropriate specifications for known and unknown impurities based on ICH guidelines.[3][4]

Visualization of Analytical Workflows

Logical Flow of Quality Control

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Synthesis Synthesis of 2-Chloro-6- (1-piperidinylsulfonyl)quinoline Purification Purification Synthesis->Purification Characterization Characterization & Identification (NMR, MS) Purification->Characterization Purity Purity Assessment (HPLC-UV) Characterization->Purity Impurity Impurity Profiling (LC-MS) Purity->Impurity FinalProduct Final Product Release Impurity->FinalProduct Release

Caption: A typical workflow for the synthesis and quality control of a pharmaceutical compound.

HPLC Method Development Strategy

HPLC_Dev Start Start: Define Analytical Goal Column Column Selection (e.g., C18) Start->Column MobilePhase Mobile Phase Optimization (Aqueous/Organic Ratio, Buffer) Column->MobilePhase Gradient Gradient Elution Profile MobilePhase->Gradient Detection Wavelength Selection (λmax) Gradient->Detection Validation Method Validation (ICH Guidelines) Detection->Validation

Caption: A streamlined approach to developing a robust HPLC method.

Conclusion

Establishing a comprehensive quality control strategy for 2-Chloro-6-(1-piperidinylsulfonyl)quinoline requires a combination of orthogonal analytical techniques. This guide provides a scientifically grounded framework for researchers and drug development professionals to design and implement robust quality control measures. By understanding the principles behind each analytical method and adhering to established validation protocols, the identity, purity, and quality of this important research compound can be assured, leading to more reliable and reproducible scientific outcomes.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). AMS Biotechnology (AMSBIO). [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. The Pharma Guide. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. [Link]

  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMS Biotechnology (AMSBIO). [Link]

  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(4), 253-256. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound Research. [Link]

  • How Analytical Method Validation Ensures Product Quality. (2025, November 7). PharmSky Research. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). LinkedIn. [Link]

  • Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. ResearchGate. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

  • Guideline for Elemental Impurities Q3D(R2). (2022, April 26). ICH. [Link]

  • 4-(Piperidine-1-sulfonyl)-benzonitrile. The Royal Society of Chemistry. [Link]

  • D'Ascenzo, G., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. CONICET. [Link]

  • Determination of sulphonated quinophthalones in Quinoline Yellow and its lakes using high-performance liquid chromatography. (2020, April 15). PubMed. [Link]

  • Determination of sulphonated quinophthalones in Quinoline Yellow and its lakes using high-performance liquid chromatography | Request PDF. ResearchGate. [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. RSC. [Link]

  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv Technology Corporation. [Link]

  • Patyra, E., & Kwiatek, K. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]

  • Gnanasekaran, S., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. PubMed. [Link]

  • US4398916A - Process for purification of quinoline yellow.
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022, November 21). Letters in Applied NanoBioScience. [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Advances in Engineering Technology Research. [Link]

  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. (2025, January 17). PMC. [Link]

  • Synthesis of 2-Chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-c]quinolin-7-one oxime. ResearchGate. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. (2025, December 2). Resolian. [Link]

  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. (2024, June 16). MDPI. [Link]

  • AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry. [Link]

  • Synthesis of Quinoline Analogues. Cardinal Scholar. [Link]

  • Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica. [Link]

  • Quality Control in Pharmaceuticals: Residual Solvents Testing and Analysis. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Chloro-6-(1-piperidinylsulfonyl)quinoline

[1][2] Executive Summary 2-Chloro-6-(1-piperidinylsulfonyl)quinoline (CAS: 1155915-46-0) is a halogenated heterocyclic compound used primarily as a scaffold in medicinal chemistry.[1][2] Due to the presence of the quinol...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2-Chloro-6-(1-piperidinylsulfonyl)quinoline (CAS: 1155915-46-0) is a halogenated heterocyclic compound used primarily as a scaffold in medicinal chemistry.[1][2] Due to the presence of the quinoline core (potential carcinogen/mutagen) and a chlorine substituent , this compound must be managed as Hazardous Halogenated Organic Waste .

Immediate Action Required:

  • Do NOT dispose of down the drain.[3]

  • Do NOT mix with non-halogenated solvents (increases disposal cost and complexity).[4]

  • DO segregate into "Solid Toxic Waste" or "Halogenated Solvent Waste" streams.

  • DO incinerate via a licensed hazardous waste facility.

Chemical Profile & Hazard Assessment

To ensure safe handling, one must understand the why behind the safety protocols. This molecule presents a dual-hazard profile: chemical reactivity and biological toxicity.[1]

PropertyDescriptionRisk Implication
Molecular Formula C₁₄H₁₅ClN₂O₂SContains Sulfur and Chlorine; thermal decomposition releases toxic SOₓ and HCl gases.[1]
Functional Groups 2-Chloroquinoline; SulfonamideQuinoline: Potential carcinogen/mutagen (Class 1B/2).Sulfonamide: Potential allergen/sensitizer.C-Cl Bond: Requires high-temperature incineration (>1100°C) to prevent dioxin formation.[1]
Physical State Solid (typically off-white powder)Inhalation hazard (dust).[1] High surface area increases reactivity during spills.
Reactivity Nucleophilic Aromatic SubstitutionThe 2-Cl position is reactive toward nucleophiles.[1] Avoid inadvertent mixing with strong nucleophiles (amines, thiols) in waste containers to prevent exothermic reactions.
Decomposition Hazards

In the event of a fire or improper incineration, this compound decomposes into:

  • Hydrogen Chloride (HCl): Corrosive gas.

  • Sulfur Oxides (SOₓ): Respiratory irritant.

  • Nitrogen Oxides (NOₓ): Toxic gas.

Pre-Disposal: Segregation & Storage

Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection by disposal facilities.

Segregation Logic
  • Stream A: Halogenated Organics (CRITICAL): Because this molecule contains Chlorine, it must enter the halogenated waste stream. Mixing it with non-halogenated waste renders the entire volume "halogenated," significantly increasing disposal costs.[4]

  • Stream B: Solid Toxic Waste: For pure solid substance, contaminated gloves, or weighing boats.

Storage Compatibility Matrix
  • Compatible: Dichloromethane (DCM), Chloroform, Ethyl Acetate, DMSO.

  • Incompatible: Strong Oxidizers (Nitric Acid, Peroxides), Strong Bases (concentrated NaOH/KOH - potential hydrolysis of sulfonamide).

Disposal Workflow

The following decision tree guides the researcher through the correct disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: 2-Chloro-6-(1-piperidinylsulfonyl)quinoline StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves, paper) StateCheck->Solid Solid Liquid Liquid Waste (Mother liquor, reaction mixture) StateCheck->Liquid Solution SolidContainer Container: Wide-mouth HDPE Jar Label: 'Hazardous Waste - Solid Toxic' Solid->SolidContainer LiquidCheck Is solvent Halogenated? (e.g., DCM, Chloroform) Liquid->LiquidCheck Final Final Fate: High-Temperature Incineration (with Scrubber for HCl/SOx) SolidContainer->Final HaloStream Stream: Halogenated Solvent Waste (Red Can/Carboy) LiquidCheck->HaloStream Yes NonHaloStream Stream: Non-Halogenated Waste (Only if <2% Halogen content) LiquidCheck->NonHaloStream No HaloStream->Final Override CRITICAL OVERRIDE: Compound contains Cl. Treat ENTIRE mixture as Halogenated. NonHaloStream->Override Correction Override->HaloStream

Figure 1: Decision logic for waste stream classification. Note the critical override for non-halogenated solvents containing the target molecule.

Step-by-Step Operational Protocols

Protocol A: Disposal of Solid Waste

Applicability: Expired pure reagent, contaminated weighing paper, PPE, or spill cleanup debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a chemically resistant liner (PTFE).[1]

  • Labeling: Affix a hazardous waste tag immediately.[5]

    • Constituents: "2-Chloro-6-(1-piperidinylsulfonyl)quinoline" (Do not use abbreviations).[1][2]

    • Hazards: Check "Toxic" and "Irritant".

  • Sealing: Ensure the lid is screwed on tightly. Do not overfill (leave 10% headspace).

  • Secondary Containment: Place the jar in a secondary bin until pickup to prevent environmental release in case of breakage.

Protocol B: Disposal of Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors from recrystallization, or HPLC waste.

  • Solvent Identification: Identify the primary solvent.

  • Segregation:

    • If solvent is DCM/Chloroform: Pour into the Halogenated Waste carboy.

    • If solvent is Methanol/Acetone:STOP. Because the solute (2-Chloro-6-...) contains Chlorine, adding this to a non-halogenated stream contaminates the whole drum.[1] You must pour this mixture into the Halogenated Waste carboy.

  • pH Check: Ensure the waste solution is between pH 4 and 10. If highly acidic or basic, neutralize carefully before adding to the main carboy to prevent drum pressurization.

  • Log Entry: Record the volume and specific chemical name on the waste log sheet attached to the carboy.

Emergency Spill Response

Scenario: A 5g bottle drops and shatters on the lab floor.

SpillResponse Alert 1. Alert & Evacuate (Inform nearby personnel) PPE 2. Don PPE (Nitrile gloves x2, N95 mask, Goggles) Alert->PPE Contain 3. Containment (Cover with absorbent pads/vermiculite) PPE->Contain Collect 4. Collection (Scoop into hazardous waste jar) Contain->Collect Clean 5. Decontamination (Wipe area with soap/water) Collect->Clean

Figure 2: Immediate response workflow for solid spills.

Detailed Cleanup Steps:

  • Ventilation: Isolate the area. If the powder is fine and airborne, allow dust to settle for 5-10 minutes if safe to do so.

  • Dry Cleanup: Do not wet the powder initially (this spreads the contamination). Use a scoop or stiff paper to lift the bulk solid into a waste jar.

  • Wet Decontamination: Once the bulk is removed, wipe the surface with a paper towel dampened with a mild detergent solution.

  • Disposal: Place all cleanup materials (scoops, towels, gloves) into the Solid Hazardous Waste container.

Regulatory Compliance (US Focus)

Compliance is dictated by the Resource Conservation and Recovery Act (RCRA) .[6]

  • Waste Classification: While not explicitly "P-Listed" or "U-Listed" by specific name, this chemical falls under Process Waste definitions for halogenated organics.[1]

  • EPA Waste Code:

    • D003 (Reactivity): Unlikely, but possible if mixed with strong nucleophiles.

    • Halogenated Solvents (F-List): If dissolved in spent methylene chloride, the mixture carries the F001/F002 code.[1]

  • Generator Status: Ensure your facility's accumulation limits (Satellite Accumulation Areas) are not exceeded. A 55-gallon drum of halogenated waste must be moved to central storage within 3 days of becoming full.

References

  • Fluorochem. (2023). Safety Data Sheet: 2-Chloro-6-(1-piperidinylsulfonyl)quinoline. Retrieved from

  • Santa Cruz Biotechnology. (2023). 2-Chloroquinoline-6-sulfonyl Chloride Safety Data. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Defined Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from

  • National Institutes of Health (NIH). (2020). Mechanism of oxidized quinoline removal and toxicity. Retrieved from

  • Temple University EHS. (2023). Halogenated Solvents in Laboratories: Segregation and Disposal. Retrieved from

Sources

Handling

Personal protective equipment for handling 2-Chloro-6-(1-piperidinylsulfonyl)quinoline

Topic: Technical Guide: Safe Handling & Logistics for 2-Chloro-6-(1-piperidinylsulfonyl)quinoline CAS: 1155915-46-0 Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.[1] Executive Summary This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Safe Handling & Logistics for 2-Chloro-6-(1-piperidinylsulfonyl)quinoline CAS: 1155915-46-0 Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.[1]

Executive Summary

This guide defines the operational safety architecture for handling 2-Chloro-6-(1-piperidinylsulfonyl)quinoline , a pharmacophore intermediate frequently used in the synthesis of antiviral and anticancer agents.[1] Unlike generic safety sheets, this protocol addresses the specific electrophilic nature of the 2-chloroquinoline moiety and the solubility profile of the sulfonamide side chain.[2]

Immediate Hazard Snapshot:

  • Primary Risks: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Tract Irritation.[1][2]

  • Chemical Nature: Halogenated Heterocycle / Sulfonamide.[1][2]

  • Critical Control: Moisture sensitivity is low, but the 2-chloro position is reactive toward nucleophiles; avoid inadvertent contact with strong bases or nucleophilic solvents (e.g., amines) outside of controlled reaction vessels.[2]

Part 1: The Hazard Profile (Risk Assessment)

Effective safety begins with understanding the molecule's reactivity, not just its toxicity.[1][2]

Hazard Class (GHS)CategoryHazard StatementMechanistic Insight
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowedQuinoline derivatives can intercalate DNA or inhibit specific enzymes (e.g., gyrase). Ingestion poses systemic risks.[2][3]
Skin Irritation Cat 2H315: Causes skin irritationThe 2-chloro group is an electrophile.[1][2] Upon contact with skin moisture/proteins, it may slowly hydrolyze or alkylate residues, causing inflammation.[1][2]
Eye Irritation Cat 2AH319: Causes serious eye irritationFine dust particles are abrasive and chemically reactive with the mucous membranes of the eye.[1][2]
STOT - SE Cat 3H335: Respiratory irritationInhalation of dust triggers mucosal inflammation.[1] The piperidinylsulfonyl group adds lipophilicity, potentially aiding tissue penetration.[1][2]

Part 2: The Defense Layer (PPE Matrix)

Rationale: Standard latex gloves are insufficient for halogenated heterocycles dissolved in organic solvents.[1][2] The lipophilic nature of the piperidine ring facilitates permeation through weak barriers.[1][2]

Personal Protective Equipment (PPE) Standards
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Solid) Nitrile (0.11 mm minimum) Sufficient for dry solid handling.[1] Nitrile offers excellent abrasion resistance against crystalline powders.[1][2]
Hand Protection (Solution) Double Gloving (Nitrile / Laminate) If dissolved in DCM or DMF, use a Silver Shield® (Laminate) underglove.[1][2] Chlorinated solvents permeate standard nitrile in <5 minutes.[2]
Respiratory N95 / P100 or Fume Hood Mandatory: Handle all open powders inside a certified chemical fume hood.[1][2] If hood access is impossible, a fit-tested P100 respirator is required.
Eye / Face Chemical Goggles Safety glasses with side shields are minimum; goggles preferred during synthesis to prevent vapor absorption or splash entry.[1][2]
Body Lab Coat (Cotton/Poly) Standard protection.[1][2] Ensure cuffs are tucked under gloves to prevent wrist exposure.[1][2]

Part 3: Operational Protocols

Weighing & Transfer (Solid State)
  • Static Control: This powder is likely electrostatic.[1][2] Use an antistatic gun or ionizer bar during weighing to prevent "flying powder" which contaminates the balance and user.[1][2]

  • Containment: Weigh inside a fume hood. If the balance is external, use a "tarred closed vessel" technique:

    • Tare the vial with cap on.[1][2]

    • Add solid inside the hood.[1][2]

    • Cap tightly.[1][2][3][4]

    • Weigh outside.[1][2]

Reaction Setup (Solution State)
  • Solvent Compatibility: Soluble in DMSO, DMF, and Dichloromethane (DCM).[1][2]

  • Reactivity Watch: The 2-chloro position is susceptible to Nucleophilic Aromatic Substitution (

    
    ).[1]
    
    • Caution: When mixing with amines (e.g., in a coupling reaction), exotherms may occur.[1][2] Ensure cooling (0°C) during initial addition of nucleophiles.[1][2]

  • Acid Scavenging: Reactions often generate HCl byproducts.[1][2] Ensure the reaction vessel is vented to a scrubber or base trap if run on a large scale (>5g).[1][2]

Workflow Visualization

SafeHandling cluster_spill Contingency Start Start: Chemical Retrieval Risk Risk Assessment (Check GHS & Solvent) Start->Risk PPE Don PPE (Nitrile + Lab Coat + Goggles) Risk->PPE Hood Fume Hood Operation (Sash < 18 inches) PPE->Hood Action Weighing / Synthesis Hood->Action Waste Disposal (Halogenated Waste) Action->Waste Spill Spill Event Clean Wet Wipe / HEPA Vac Spill->Clean

Figure 1: Operational workflow for handling 2-Chloro-6-(1-piperidinylsulfonyl)quinoline, emphasizing engineering controls (Fume Hood) as the primary barrier.

Part 4: Emergency Response & Decontamination

Spill Management Decision Tree

Do not treat all spills equally. The physical state dictates the response.[1][2]

SpillResponse Event Spill Detected Type Identify State Event->Type Solid Dry Powder Type->Solid Liquid Solution (Solvent) Type->Liquid ActionSolid 1. Dampen paper towel 2. Gently wipe (No Dust) 3. Place in Bag Solid->ActionSolid ActionLiquid 1. Cover with absorbent pads 2. Evaporate in Hood (if volatile) 3. Scoop to Waste Liquid->ActionLiquid Disposal Halogenated Waste Bin ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision logic for spill remediation. Note: Never dry-sweep the powder to avoid generating inhalable dust.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes.[1][2][4] The chlorosulfonyl/quinoline moiety can cause persistent irritation; seek ophthalmological review if redness persists.[1][2]

  • Skin Contact: Wash with soap and water.[1][2][4] Do not use alcohol or organic solvents to clean skin, as this may increase the absorption of the compound through the dermis.[1][2]

  • Inhalation: Move to fresh air. If wheezing occurs, medical observation is required due to potential sensitization.[1][2]

Part 5: Disposal & Logistics

  • Waste Classification: Halogenated Organic Waste .[1][2]

    • Reasoning: The molecule contains both Chlorine (Cl) and Sulfur (S).[1][2] It must not be mixed with non-halogenated solvents (like acetone/methanol washings) if your facility separates them, to avoid cost penalties during incineration.[1][2]

  • Container Decontamination:

    • Triple rinse empty bottles with a small amount of Acetone or DCM.[1][2]

    • Add rinsate to the Halogenated Waste stream.[1][2]

    • Deface the label before recycling the glass.[1][2]

References

  • Fluorochem. (2024).[1][2][5] Safety Data Sheet: 2-Chloro-6-(1-piperidinylsulfonyl)quinoline (CAS 1155915-46-0).[1][6] Retrieved from [2]

  • National Institutes of Health (NIH). (2024).[2] PubChem Compound Summary: 2-Chloroquinoline derivatives and GHS Classifications.[1] Retrieved from [1][2]

  • Occupational Safety and Health Administration (OSHA). (2011).[1][2] Laboratory Safety Guidance: Handling Toxic and Hazardous Chemicals. Retrieved from [2]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards, Updated Version.[1][2] National Academies Press.[2] Retrieved from [2]

Sources

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